molecular formula C26H28N4O3 B12395993 Pex5-pex14 ppi-IN-1

Pex5-pex14 ppi-IN-1

Katalognummer: B12395993
Molekulargewicht: 444.5 g/mol
InChI-Schlüssel: GKTCEZLBMOVKOI-ZEQRLZLVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pex5-pex14 ppi-IN-1 is a useful research compound. Its molecular formula is C26H28N4O3 and its molecular weight is 444.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C26H28N4O3

Molekulargewicht

444.5 g/mol

IUPAC-Name

methyl (2S)-3-(1H-indol-3-yl)-2-[(3S)-3-(1H-indol-3-ylmethyl)-2-oxo-1,4-diazepan-1-yl]propanoate

InChI

InChI=1S/C26H28N4O3/c1-33-26(32)24(14-18-16-29-22-10-5-3-8-20(18)22)30-12-6-11-27-23(25(30)31)13-17-15-28-21-9-4-2-7-19(17)21/h2-5,7-10,15-16,23-24,27-29H,6,11-14H2,1H3/t23-,24-/m0/s1

InChI-Schlüssel

GKTCEZLBMOVKOI-ZEQRLZLVSA-N

Isomerische SMILES

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N3CCCN[C@H](C3=O)CC4=CNC5=CC=CC=C54

Kanonische SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)N3CCCNC(C3=O)CC4=CNC5=CC=CC=C54

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Pex5-Pex14 PPI-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Pex5-Pex14 PPI-IN-1, a small molecule inhibitor of the Pex5-Pex14 protein-protein interaction (PPI). This document details the molecular basis of its inhibitory activity, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Pex5-Pex14 Interaction in Peroxisomal Protein Import

Peroxisomes are vital organelles that carry out essential metabolic functions. The import of proteins into the peroxisomal matrix is mediated by a sophisticated machinery of proteins known as peroxins (PEXs). A critical step in this process is the recognition of cytosolic cargo proteins containing a Peroxisomal Targeting Signal 1 (PTS1) by the soluble receptor Pex5. The cargo-laden Pex5 then docks at the peroxisomal membrane by binding to Pex14, a central component of the import machinery.[1][2] This docking is a prerequisite for the translocation of the cargo into the peroxisome.

The interaction between Pex5 and Pex14 is primarily mediated by multiple aromatic motifs, typically WxxxF/Y, within the N-terminal region of Pex5, which bind to a conserved hydrophobic groove on the N-terminal domain of Pex14.[3] In protozoan parasites like Trypanosoma, which cause devastating diseases such as African sleeping sickness and Chagas disease, peroxisomes (referred to as glycosomes in these organisms) are essential for glycolysis.[4] Consequently, the Pex5-Pex14 interaction is a validated and promising drug target for the development of novel trypanocidal agents.[5]

Core Mechanism of Action of this compound

This compound (also referred to as Compound 8 in vendor catalogs and as compound 5 in the primary literature) is a potent, cell-permeable inhibitor that directly targets the Pex5-Pex14 interaction. Its mechanism of action is rooted in its ability to act as a peptidomimetic, effectively occupying the binding site on Pex14 that is normally reserved for the WxxxF motifs of Pex5.

Molecular Mimicry:

High-resolution X-ray crystallography has revealed that this compound binds to the shallow, hydrophobic groove on the surface of the N-terminal domain of Trypanosoma brucei Pex14 (TbPex14). The inhibitor's structure features key hydrophobic moieties that mimic the critical tryptophan and phenylalanine residues of the Pex5 WxxxF motif. Specifically, the inhibitor positions these hydrophobic groups into the corresponding "Trp" and "Phe" binding pockets on the Pex14 surface, thereby competitively inhibiting the binding of Pex5. A structurally conserved water molecule has been observed to mediate a hydrogen bond between the inhibitor's amide group and the side chain of asparagine 31 (N31) of TbPex14, further stabilizing the inhibitor-protein complex.

By occupying this critical binding site, this compound effectively prevents the docking of the Pex5-cargo complex to the glycosomal membrane. This disruption of the protein import pathway leads to the mislocalization of essential glycosomal enzymes into the cytosol. In Trypanosoma, this enzymatic mislocalization causes a catastrophic metabolic collapse, characterized by ATP depletion and glucose toxicity, ultimately leading to the death of the parasite.

Quantitative Data Summary

The inhibitory potency of this compound and its precursors has been quantified through various biochemical and cell-based assays. The data presented below is derived from the primary literature and highlights the structure-activity relationship (SAR) leading to the development of this potent inhibitor.

Compound ID (from Dawidowski et al., 2017)Chemical Moiety OptimizationKi for TbPex14-Pex5 Interaction (μM)EC50 against T. b. brucei (μM)
1 (In silico hit) Initial pyrazolo[4,3-c]pyridine scaffold> 100> 50
2 Optimization of Trp pocket binder1.810.3
3 Optimization of Phe pocket binder0.86.8
5 (this compound) -OH to -NH2 replacement0.55.0

Note: The EC50 value for this compound (listed as Compound 8 by some vendors) is 5 µM against the bloodstream form of T. b. brucei. The inhibitory constant (Ki) for disrupting the PEX5-TbPEX14 PPI is 53 µM as reported by some commercial suppliers, which may represent a different experimental setup than the primary literature. The primary literature indicates a higher affinity.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the this compound inhibitor.

Fluorescence Polarization (FP) Assay for Ki Determination

This assay is used to measure the binding affinity of the inhibitor to Pex14 by monitoring the disruption of the Pex14-Pex5 peptide interaction.

  • Reagents and Preparation:

    • Protein: Recombinant N-terminal domain of T. b. brucei Pex14 (residues 19-86) purified to >95% homogeneity.

    • Fluorescent Probe: A synthetic peptide derived from T. b. brucei Pex5 (e.g., residues 238-262) labeled with a fluorescent dye such as 5-FAM (5-Carboxyfluorescein).

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Tween-20 and 1 mM DTT.

    • Inhibitor: this compound dissolved in 100% DMSO to create a stock solution, followed by serial dilutions in assay buffer.

  • Assay Procedure:

    • A fixed concentration of the fluorescently labeled Pex5 peptide (e.g., 25 nM) and a fixed concentration of TbPex14 protein (e.g., 300 nM, a concentration determined to give a stable FP signal) are combined in the wells of a black, low-volume 384-well microplate.

    • The inhibitor is added to the wells at varying concentrations, typically in a 12-point titration series. The final DMSO concentration should be kept constant across all wells (e.g., ≤1%).

    • The plate is incubated at room temperature for 30 minutes to allow the binding equilibrium to be reached.

    • Fluorescence polarization is measured using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for 5-FAM).

  • Data Analysis:

    • The FP signal (in millipolarization units, mP) is plotted against the logarithm of the inhibitor concentration.

    • The data are fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the bound fluorescent peptide.

    • The IC50 value is then converted to a dissociation constant (Ki) using the Cheng-Prusoff equation, taking into account the concentration of the fluorescent probe and its affinity for the protein.

Trypanosoma brucei brucei Cell Viability Assay for EC50 Determination

This assay determines the efficacy of the inhibitor in killing the parasite.

  • Reagents and Cell Culture:

    • Parasite Strain: Bloodstream form of Trypanosoma brucei brucei (e.g., strain Lister 427).

    • Culture Medium: HMI-9 medium supplemented with 10% fetal bovine serum.

    • Viability Reagent: Resazurin-based reagent (e.g., AlamarBlue).

    • Inhibitor: this compound prepared as described above.

  • Assay Procedure:

    • T. b. brucei parasites are seeded into a 96-well plate at a density of 2 x 104 cells/mL in a final volume of 100 µL per well.

    • The inhibitor is added to the wells in a serial dilution format. A vehicle control (DMSO) and a positive control (e.g., pentamidine) are included.

    • The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

    • After 48 hours, 10 µL of the resazurin-based reagent is added to each well.

    • The plates are incubated for an additional 24 hours.

  • Data Analysis:

    • The fluorescence of the resorufin product (formed by the reduction of resazurin by viable cells) is measured using a plate reader (e.g., 544 nm excitation and 590 nm emission).

    • The percentage of cell viability is calculated relative to the vehicle control.

    • The data are plotted against the logarithm of the inhibitor concentration, and the EC50 value (the concentration of inhibitor that reduces cell viability by 50%) is determined by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

Pex5_Pex14_Pathway cluster_cytosol Cytosol cluster_membrane Peroxisomal Membrane cluster_matrix Peroxisomal Matrix cluster_inhibition Inhibition Mechanism Cargo PTS1 Cargo Protein Complex Pex5-Cargo Complex Cargo->Complex Pex5 Pex5 Receptor Pex5->Complex Pex14 Pex14 Complex->Pex14 Docking Importomer Importomer (Pex13, etc.) Pex14->Importomer Imported_Cargo Imported Cargo Pex14->Imported_Cargo Translocation Inhibitor Pex5-Pex14 PPI-IN-1 Inhibitor->Pex14 Binds to Pex5 site

Caption: Pex5-Pex14 mediated protein import and its inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_discovery Inhibitor Discovery & Optimization cluster_validation Biochemical & Cellular Validation cluster_outcome Mechanism of Action in_silico In Silico Screening (Pharmacophore Model) hit_id Initial Hit Identification in_silico->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar optimization Lead Optimization (this compound) sar->optimization fp_assay Fluorescence Polarization (FP) Assay for Ki optimization->fp_assay cell_assay T. brucei Cell Viability Assay for EC50 optimization->cell_assay structural X-ray Crystallography (Binding Mode) optimization->structural outcome Disruption of Pex5-Pex14 PPI & Mislocalization of Glycosomal Enzymes & Parasite Death fp_assay->outcome cell_assay->outcome structural->outcome

Caption: Workflow for discovery and validation of Pex5-Pex14 inhibitors.

Logical Relationship of Inhibition

Inhibition_Logic Pex5 Pex5 (WxxxF motif) Interaction Pex5-Pex14 Interaction Pex5->Interaction Pex14 Pex14 (Hydrophobic Groove) Pex14->Interaction Pex14->Interaction Import Glycosomal Protein Import Interaction->Import Viability Parasite Viability Import->Viability Inhibitor This compound Inhibitor->Pex14 Competitive Binding

Caption: Logical flow of the inhibitory mechanism of this compound.

References

Pex5-Pex14 ppi-IN-1: A Technical Guide to a Novel Trypanocidal Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Pex5-pex14 ppi-IN-1, a small molecule inhibitor of the Pex5-Pex14 protein-protein interaction (PPI) in Trypanosoma. By disrupting the essential process of glycosomal protein import, this compound presents a promising avenue for the development of novel therapeutics against trypanosomiasis. This document details the mechanism of action, quantitative data, experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction: Targeting a Parasitic Vulnerability

Trypanosoma, the causative agent of devastating diseases such as African sleeping sickness and Chagas disease, possesses a unique organelle known as the glycosome. This peroxisome-like body compartmentalizes the majority of the glycolytic pathway, a process essential for the parasite's energy metabolism. The import of enzymes into the glycosome is mediated by a family of proteins called peroxins (PEX). A critical step in this import process is the interaction between the cytosolic receptor PEX5, which carries the glycosomal enzymes, and the glycosomal membrane protein PEX14.

The disruption of this Pex5-Pex14 interaction has been identified as a key vulnerability in Trypanosoma. Small molecules that inhibit this PPI can block the import of glycosomal enzymes, leading to their accumulation in the cytosol. This mislocalization triggers a metabolic catastrophe, resulting in the rapid death of the parasite. This compound is a representative of a novel class of inhibitors designed to exploit this therapeutic window.

Mechanism of Action

This compound functions as a competitive inhibitor of the Pex5-Pex14 protein-protein interaction. The PEX5 protein contains specific peptide motifs that are recognized by a binding domain on PEX14, facilitating the docking of the PEX5-cargo complex to the glycosomal membrane. This compound is designed to occupy this binding site on PEX14, thereby preventing the association of PEX5.

The downstream consequence of this inhibition is the failure of glycosomal enzymes to be imported into the glycosome. The resulting cytosolic accumulation of these enzymes, particularly the initial enzymes of the glycolytic pathway, leads to uncontrolled glucose phosphorylation, rapid ATP depletion, and ultimately, parasite death.

cluster_cytosol Cytosol cluster_glycosome Glycosome PEX5 PEX5 PEX5_Cargo PEX5-Cargo Complex PEX5->PEX5_Cargo Binds Cargo Glycosomal Enzyme (Cargo) Cargo->PEX5_Cargo PEX14 PEX14 PEX5_Cargo->PEX14 Docks to Pex5_pex14_ppi_IN_1 Pex5-pex14 ppi-IN-1 Pex5_pex14_ppi_IN_1->PEX14 Inhibits Interaction Import PEX14->Import Glycosomal_Enzyme Functional Glycosomal Enzyme Import->Glycosomal_Enzyme Translocation cluster_workflow Inhibitor Characterization Workflow Protein_Expression 1. Recombinant Protein Expression & Purification (TbPEX5, TbPEX14) AlphaScreen 2. In Vitro PPI Assay (AlphaScreen) Protein_Expression->AlphaScreen Quantitative_Analysis_In_Vitro 3. Determine IC50 / Ki AlphaScreen->Quantitative_Analysis_In_Vitro Cell_Assay 5. Cell Viability Assay (Alamar Blue) AlphaScreen->Cell_Assay Test Hits Lead_Optimization 7. Lead Optimization Quantitative_Analysis_In_Vitro->Lead_Optimization Cell_Culture 4. T. b. brucei Cell Culture Cell_Culture->Cell_Assay Quantitative_Analysis_In_Vivo 6. Determine EC50 Cell_Assay->Quantitative_Analysis_In_Vivo Quantitative_Analysis_In_Vivo->Lead_Optimization

The Discovery and Development of Pex5-Pex14 PPI-IN-1: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The protein-protein interaction (PPI) between peroxin 5 (Pex5) and peroxin 14 (Pex14) is a critical component of the glycosomal protein import machinery in Trypanosoma parasites, the causative agents of devastating neglected tropical diseases such as Chagas disease and African trypanosomiasis. The essentiality of this interaction for parasite viability has made it a prime target for the development of novel trypanocidal agents. This technical guide provides an in-depth overview of the discovery and development of Pex5-Pex14 PPI inhibitors, with a focus on the pioneering compound class represented by Pex5-pex14 ppi-IN-1. We will detail the quantitative data of various inhibitor scaffolds, outline the key experimental protocols utilized in their characterization, and provide visual representations of the underlying biological pathways and discovery workflows.

The Pex5-Pex14 Interaction: A Druggable Target in Trypanosoma

Glycosomes are specialized peroxisomes found in kinetoplastids, including Trypanosoma. These organelles house essential metabolic pathways, most notably the initial seven steps of glycolysis. The import of enzymes into the glycosomal matrix is mediated by a sophisticated machinery of proteins known as peroxins (PEXs). The process is initiated by the cytosolic receptor Pex5, which recognizes cargo proteins bearing a Peroxisomal Targeting Signal 1 (PTS1). The cargo-laden Pex5 then docks with Pex14, a protein anchored to the glycosomal membrane. This docking event is a crucial prerequisite for the translocation of cargo into the glycosome.[1]

The interaction between Pex5 and Pex14 is primarily mediated by the binding of WxxxF/Y motifs on Pex5 to a conserved binding pocket on the N-terminal domain of Pex14. Disrupting this essential PPI leads to the mislocalization of glycosomal enzymes, triggering a catastrophic metabolic failure and ultimately, parasite death. This makes the Pex5-Pex14 interface a highly attractive and validated target for structure-based drug design.[2][3]

Quantitative Data on Pex5-Pex14 PPI Inhibitors

The development of Pex5-Pex14 inhibitors has seen the exploration of multiple chemical scaffolds. The initial hit, often identified through high-throughput screening, has been iteratively optimized using structure-guided design to yield potent compounds. Below is a summary of the key quantitative data for representative inhibitors from different chemical classes.

Compound ClassRepresentative CompoundTargetKi (μM)EC50 (μM)Assay MethodReference
Pyrazolo[4,3-c]pyridineCompound 8 (this compound)T. b. brucei Pex5-Pex14535AlphaScreen, Trypanocidal Assay
Pyrazolo[4,3-c]pyridineOptimized AnalogT. b. brucei Pex5-Pex140.2070.186AlphaScreen, Trypanocidal Assay
Dibenzo[b,f]oxazepin-11(10H)-oneInitial HitT. b. brucei Pex5-Pex14->100AlphaScreen, Trypanocidal Assay
Dibenzo[b,f]oxazepin-11(10H)-oneOptimized AnalogT. b. brucei Pex5-Pex14-12.5AlphaScreen, Trypanocidal Assay
Oxopiperazine-based peptidomimeticCompound 12T. b. brucei Pex5-Pex14-2.3AlphaScreen, Trypanocidal Assay

Table 1: Quantitative data for various Pex5-Pex14 PPI inhibitors. Ki represents the inhibitory constant, a measure of binding affinity. EC50 is the half-maximal effective concentration in cellular assays, indicating potency against the parasite.

Experimental Protocols

The characterization of Pex5-Pex14 PPI inhibitors relies on a suite of biophysical and cell-based assays. Here, we provide detailed methodologies for the key experiments.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based proximity assay is a primary tool for high-throughput screening and quantitative assessment of PPI inhibition.

  • Principle: Donor and acceptor beads are brought into close proximity by the binding of interacting proteins (e.g., His-tagged Pex14 and Biotin-tagged Pex5). Upon laser excitation of the donor bead, singlet oxygen is generated, which diffuses to the acceptor bead, triggering a chemiluminescent signal. Small molecule inhibitors that disrupt the Pex5-Pex14 interaction will prevent this proximity, leading to a decrease in signal.

  • Protocol:

    • Protein Preparation: Recombinant His-tagged T. brucei Pex14 (TbPex14) and a biotinylated peptide derived from the WxxxF/Y motif of T. brucei Pex5 (TbPex5) are expressed and purified.

    • Assay Buffer: Assays are typically performed in a buffer such as 25 mM HEPES pH 7.4, 100 mM NaCl, and 0.1% BSA.

    • Reaction Mixture: In a 384-well microplate, TbPex14, biotin-TbPex5, and the test compound at various concentrations are incubated.

    • Bead Addition: Glutathione-coated donor beads (for GST-tagged proteins, if used) or Ni-NTA-coated donor beads (for His-tagged proteins) and streptavidin-coated acceptor beads are added to the wells.

    • Incubation: The plate is incubated in the dark at room temperature to allow for binding to reach equilibrium.

    • Signal Detection: The plate is read on an AlphaScreen-capable plate reader.

    • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for validating the binding of inhibitors to the target protein and for elucidating the binding mode at an atomic level.

  • Principle: The chemical environment of atomic nuclei within a protein is sensitive to ligand binding. Changes in the chemical shifts of protein resonances upon addition of an inhibitor confirm a direct interaction.

  • Protocol (1H-15N HSQC Titration):

    • Protein Preparation: A solution of 15N-labeled TbPex14 is prepared in a suitable NMR buffer (e.g., 20 mM phosphate buffer, pH 6.5, 50 mM NaCl).

    • Initial Spectrum: A 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the protein is recorded. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

    • Titration: Small aliquots of a concentrated stock solution of the inhibitor are added stepwise to the protein sample.

    • Spectral Acquisition: A 1H-15N HSQC spectrum is acquired after each addition of the inhibitor.

    • Data Analysis: Changes in the position (chemical shift perturbations) or intensity of the peaks are monitored. Residues exhibiting significant changes are likely part of or are allosterically affected by the inhibitor binding site.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of protein-ligand interactions in real-time.

  • Principle: One binding partner (the ligand, e.g., TbPex14) is immobilized on a sensor chip. The other partner (the analyte, e.g., TbPex5 or an inhibitor) is flowed over the surface. Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of surface plasmons.

  • Protocol:

    • Ligand Immobilization: TbPex14 is covalently coupled to the surface of a sensor chip.

    • Analyte Injection: Solutions of TbPex5 or the inhibitor at various concentrations are injected over the sensor surface.

    • Association and Dissociation: The binding (association) and unbinding (dissociation) of the analyte are monitored in real-time, generating a sensorgram.

    • Regeneration: The sensor surface is regenerated by injecting a solution that disrupts the interaction, preparing it for the next cycle.

    • Data Analysis: The sensorgrams are fitted to kinetic models to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Trypanocidal Activity Assay

This cell-based assay is crucial for determining the efficacy of the inhibitors against live Trypanosoma parasites.

  • Principle: The viability of T. b. brucei bloodstream forms is assessed in the presence of varying concentrations of the inhibitor. A viability indicator, such as resazurin, is used to quantify the number of living cells.

  • Protocol:

    • Cell Culture: T. b. brucei bloodstream forms are cultured in a suitable medium (e.g., HMI-9) at 37°C and 5% CO2.

    • Assay Plate Preparation: The test compounds are serially diluted in culture medium in a 96-well plate.

    • Cell Seeding: A suspension of parasites is added to each well.

    • Incubation: The plate is incubated for a defined period (e.g., 48-72 hours).

    • Viability Assessment: A resazurin-based reagent is added to each well and incubated. Viable cells reduce resazurin to the fluorescent resorufin.

    • Fluorescence Measurement: The fluorescence is measured using a plate reader.

    • Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.

Visualizing the Core Concepts

Glycosomal Protein Import Pathway

The following diagram illustrates the key steps in the import of proteins into the glycosome, highlighting the central role of the Pex5-Pex14 interaction.

Glycosomal_Protein_Import cluster_cytosol Cytosol cluster_membrane Glycosomal Membrane cluster_matrix Glycosomal Matrix Cargo_Protein Cargo Protein (with PTS1) Pex5_Receptor Pex5 Receptor Cargo_Protein->Pex5_Receptor Recognition Pex5_Cargo_Complex Pex5-Cargo Complex Pex5_Receptor->Pex5_Cargo_Complex Pex14 Pex14 Pex5_Cargo_Complex->Pex14 Docking Pex14->Pex5_Receptor Pex5 Recycling Translocated_Cargo Translocated Cargo Pex14->Translocated_Cargo Translocation

Glycosomal protein import pathway in Trypanosoma.
Pex5-Pex14 PPI Inhibitor Discovery Workflow

The discovery and development of Pex5-Pex14 inhibitors follow a structured workflow, from initial screening to lead optimization.

Inhibitor_Discovery_Workflow HTS High-Throughput Screening (e.g., AlphaScreen) Hit_ID Hit Identification HTS->Hit_ID Hit_Validation Hit Validation (NMR, SPR) Hit_ID->Hit_Validation SAR Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR Lead_Opt Lead Optimization (Structure-Guided Design) SAR->Lead_Opt Cell_Assays In Vitro Trypanocidal Activity Assays Lead_Opt->Cell_Assays Cell_Assays->SAR Feedback Lead_Candidate Lead Candidate Cell_Assays->Lead_Candidate

A typical workflow for the discovery of Pex5-Pex14 PPI inhibitors.

Conclusion

The inhibition of the Pex5-Pex14 protein-protein interaction represents a promising and validated strategy for the development of novel therapeutics against trypanosomiasis. The discovery of potent inhibitors like this compound and its successors has been driven by a combination of high-throughput screening, detailed biophysical characterization, and structure-guided medicinal chemistry. The experimental protocols and workflows detailed in this guide provide a framework for the continued exploration of this important drug target. Further optimization of the existing chemical scaffolds for improved potency, selectivity, and pharmacokinetic properties will be crucial in translating these promising lead compounds into effective clinical candidates.

References

The Gatekeepers of Peroxisomes: An In-depth Technical Guide to the PEX5-PEX14 Interaction in Biogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical interaction between PEX5 and PEX14, two key proteins in the intricate process of peroxisome biogenesis. A thorough understanding of this interaction is paramount for researchers in cell biology, scientists studying peroxisomal disorders, and professionals involved in the development of novel therapeutics targeting these pathways. This document details the molecular mechanisms, quantitative binding data, and key experimental methodologies used to elucidate this essential biological process.

Introduction: The Central Role of PEX5-PEX14 in Peroxisomal Protein Import

Peroxisomes are ubiquitous and dynamic organelles that play a crucial role in a variety of metabolic processes, including fatty acid β-oxidation and the detoxification of reactive oxygen species. The biogenesis of functional peroxisomes relies on the accurate import of newly synthesized matrix proteins from the cytosol. This process is mediated by a sophisticated machinery of proteins known as peroxins (PEXs).

The primary import pathway for peroxisomal matrix proteins involves the recognition of a C-terminal Peroxisomal Targeting Signal 1 (PTS1) by the soluble receptor, PEX5. The cargo-laden PEX5 then docks at the peroxisomal membrane via a docking complex, of which PEX14 is a central component. The interaction between PEX5 and PEX14 represents a critical and highly regulated step that initiates the translocation of cargo into the peroxisomal matrix. Dysregulation of this interaction is associated with severe metabolic disorders, collectively known as Zellweger spectrum disorders, highlighting its importance in human health. Furthermore, this protein-protein interaction is being explored as a potential drug target for diseases such as trypanosomiasis, as the parasite's glycosomes (a specialized type of peroxisome) are essential for its survival.

Molecular Mechanism of the PEX5-PEX14 Interaction

The interaction between PEX5 and PEX14 is a multifaceted process involving multiple contact points and dynamic conformational changes.

2.1. The Canonical N-terminal Interaction: WxxxF/Y Motifs

The primary and most well-characterized interaction occurs between the N-terminal domain (NTD) of the peroxisomal membrane protein PEX14 and multiple diaromatic pentapeptide motifs, typically with the consensus sequence WxxxF/Y, located in the N-terminal half of the PEX5 receptor. Human PEX5 possesses seven of these WxxxF/Y motifs, each capable of binding to the PEX14 NTD with varying affinities. This multivalent interaction is thought to increase the avidity of PEX5 for the peroxisomal membrane, ensuring efficient docking of the cargo-receptor complex. Structural studies have revealed that the PEX14 NTD adopts a three-helical bundle that forms a hydrophobic groove, which recognizes the helical conformation of the WxxxF/Y motifs in PEX5.

2.2. A Novel C-terminal Interaction and Its Role in Receptor Recycling

Recent research has uncovered a novel binding interface between the C-terminal region of PEX14 and the C-terminal cargo-binding TPR (tetratricopeptide repeat) domain of PEX5. This interaction is mediated by a conserved IPSWQI peptide motif in the C-terminal intrinsically disordered region of PEX14. Interestingly, this interaction is distinct from the PTS1-cargo binding site on the PEX5 TPR domain and appears to be preferentially associated with the cargo-unloaded form of PEX5. This suggests a role for this C-terminal interaction in the recycling of PEX5 from the peroxisomal membrane back to the cytosol after cargo release, a crucial step for maintaining the import cycle.

2.3. Regulation and Dynamics of the Interaction

The PEX5-PEX14 interaction is a dynamic process. The presence of a membrane environment does not significantly alter the overall binding affinity, suggesting that the initial docking is a robust process. The different binding kinetics of the various PEX5 motifs to PEX14 may allow for a sequential binding and release mechanism that could be important for the translocation process. Following cargo translocation, PEX5 is monoubiquitinated, a modification that is thought to trigger its ATP-dependent retrotranslocation from the membrane, a process in which the C-terminal PEX5-PEX14 interaction may play a regulatory role.

Quantitative Data on the PEX5-PEX14 Interaction

The binding affinities between the various PEX5 motifs and the PEX14 NTD have been quantified using techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). These studies provide valuable insights into the strength and specificity of these interactions.

PEX5 Construct/PeptidePEX14 ConstructMethodDissociation Constant (KD)Reference
PEX5 (residues 1-110)PEX14-NTDITC157 ± 9 nM
PEX5 peptide (residues 116–124)PEX14(N)ITC0.47 µM
PEX5 peptide (residues 113–127)PEX14(N)ITC0.12 µM
PEX5 peptide (residues 108–127)PEX14(N)ITC0.07 µM
PEX5 NTD (residues 1–315)PEX14 NTD (residues 1–104)ITC~150 nM (in aqueous solution)
PEX5 NTD (residues 1–315)PEX14 NTD (residues 1–104)ITC~250 nM (in presence of bicelles)
PEX5 W1-W3 motifsPEX14-NTDITC139 - 344 nM
PEX5 W4 motifPEX14-NTDITC6.3 µM
PEX5 TPR domainPEX14 IPSWQI peptideNMR250 µM

Signaling Pathways and Experimental Workflows

The PEX5-PEX14 interaction is a central hub in the peroxisomal protein import pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling events and a typical experimental workflow to study this interaction.

Peroxisomal_Protein_Import_Pathway cluster_cytosol Cytosol cluster_membrane Peroxisomal Membrane cluster_matrix Peroxisomal Matrix cluster_recycling Recycling Machinery Cargo PTS1-Cargo Protein PEX5_loaded PEX5-Cargo Complex Cargo->PEX5_loaded PTS1 Recognition PEX5_unloaded PEX5 (unloaded) PEX5_unloaded->PEX5_loaded Docking_Complex Docking/Translocation Machinery (DTM) PEX5_loaded->Docking_Complex Docking via PEX14/PEX13 PEX14 PEX14 PEX14->Docking_Complex PEX13 PEX13 PEX13->Docking_Complex PEX5_matrix PEX5 Docking_Complex->PEX5_matrix Translocation Cargo_matrix PTS1-Cargo PEX5_matrix->Cargo_matrix Cargo Release PEX5_monoUb PEX5-monoUb PEX5_matrix->PEX5_monoUb Monoubiquitination Ub Ubiquitin Ub->PEX5_matrix PEX1_PEX6 PEX1/PEX6 AAA-ATPase PEX1_PEX6->PEX5_unloaded ATP-dependent Retrotranslocation PEX5_monoUb->PEX1_PEX6 Recognition

Figure 1: Peroxisomal Protein Import and PEX5 Recycling Pathway.

Experimental_Workflow_PEX5_PEX14 cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo/In Vivo Analysis Y2H Yeast Two-Hybrid (Initial Screen) SPR Surface Plasmon Resonance (Kinetics) Y2H->SPR CoIP Co-Immunoprecipitation (Interaction in cells) Y2H->CoIP ITC Isothermal Titration Calorimetry (Binding Affinity) Data_Analysis Data Analysis and Model Refinement ITC->Data_Analysis SPR->Data_Analysis CoIP->ITC Microscopy Fluorescence Microscopy (Colocalization) CoIP->Microscopy Microscopy->Data_Analysis Mutagenesis Site-Directed Mutagenesis (Functional Analysis) Mutagenesis->ITC Mutagenesis->CoIP Mutagenesis->Microscopy Hypothesis Hypothesis: PEX5 interacts with PEX14 Hypothesis->Y2H

Figure 2: Experimental Workflow for Studying PEX5-PEX14 Interaction.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the PEX5-PEX14 interaction.

5.1. Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the heat changes associated with a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

  • Protein Preparation:

    • Express and purify recombinant human PEX14 NTD (e.g., residues 1-80) and PEX5 fragments (e.g., peptides containing WxxxF/Y motifs or the TPR domain) using standard chromatography techniques.

    • Dialyze both proteins extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize heat of dilution effects.

    • Determine accurate protein concentrations using a reliable method such as UV-Vis spectrophotometry with calculated extinction coefficients.

  • ITC Experiment:

    • Typically, the PEX14 NTD is loaded into the sample cell of the calorimeter at a concentration of 20-50 µM.

    • The PEX5 peptide or domain is loaded into the injection syringe at a 10-20 fold higher concentration (e.g., 200-500 µM).

    • A series of small injections (e.g., 2-5 µL) of the PEX5 solution are made into the PEX14 solution at a constant temperature (e.g., 25°C).

    • The heat change after each injection is measured and integrated.

  • Data Analysis:

    • The integrated heat data are plotted against the molar ratio of the two proteins.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using the manufacturer's software to determine the thermodynamic parameters (KD, n, ΔH, and ΔS).

5.2. Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the interaction between PEX5 and PEX14 within a cellular context.

  • Cell Culture and Lysis:

    • Culture human cell lines (e.g., HEK293T) expressing endogenous or tagged versions of PEX5 and PEX14.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to one of the proteins of interest (e.g., anti-PEX14) or an isotype control antibody for 2-4 hours at 4°C with gentle rotation.

    • Add Protein A/G-conjugated beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against both PEX14 and PEX5 to detect the co-immunoprecipitated protein.

5.3. Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a genetic method to screen for protein-protein interactions.

  • Vector Construction:

    • Clone the coding sequence of human PEX14 into a "bait" vector (e.g., pGBKT7), fusing it to the GAL4 DNA-binding domain (BD).

    • Clone the coding sequence of human PEX5 (or specific domains) into a "prey" vector (e.g., pGADT7), fusing it to the GAL4 activation domain (AD).

  • Yeast Transformation and Mating:

    • Transform the bait and prey plasmids into appropriate haploid yeast strains of opposite mating types (e.g., AH109 and Y187).

    • Mate the transformed yeast strains to generate diploid yeast containing both plasmids.

  • Interaction Assay:

    • Plate the diploid yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, histidine, and adenine) to select for yeast in which the reporter genes are activated due to the interaction between the bait and prey proteins.

    • Perform a β-galactosidase assay as a secondary reporter to confirm the interaction. A positive interaction results in the reconstitution of a functional GAL4 transcription factor, leading to the expression of the reporter genes and cell growth on selective media.

5.4. Fluorescence Microscopy

Fluorescence microscopy is used to visualize the subcellular localization of PEX5 and PEX14 and to assess their colocalization.

  • Cell Culture and Transfection:

    • Culture mammalian cells (e.g., HeLa or COS-7) on glass coverslips.

    • Co-transfect the cells with plasmids encoding fluorescently tagged PEX5 (e.g., PEX5-mCherry) and PEX14 (e.g., PEX14-EGFP).

  • Immunofluorescence (for endogenous proteins):

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

    • Incubate with primary antibodies against PEX5 and PEX14, followed by incubation with fluorescently labeled secondary antibodies of different colors.

  • Image Acquisition and Analysis:

    • Acquire images using a confocal or super-resolution microscope.

    • Analyze the images for the colocalization of the fluorescent signals corresponding to PEX5 and PEX14 at peroxisomes (which can be identified by co-staining with a peroxisomal marker like PMP70). Colocalization analysis can be quantified using Pearson's correlation coefficient or Mander's overlap coefficient.

Conclusion and Future Directions

The interaction between PEX5 and PEX14 is a cornerstone of peroxisome biogenesis, representing the initial commitment step for the import of peroxisomal matrix proteins. This guide has provided a detailed overview of the molecular mechanisms, quantitative binding data, and experimental approaches to study this critical interaction.

Future research will likely focus on several key areas:

  • High-Resolution Structural Dynamics: Elucidating the high-resolution structures of the full-length PEX5-PEX14 complex in a membrane environment will provide unprecedented insights into the translocation mechanism.

  • Regulatory Networks: Unraveling the signaling pathways that modulate the PEX5-PEX14 interaction in response to different

Pex5-Pex14 ppi-IN-1: A Technical Guide to its Inhibitory Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory characteristics of Pex5-Pex14 ppi-IN-1, a small molecule inhibitor of the PEX14-PEX5 protein-protein interaction (PPI). The disruption of this interaction is a key target in the development of therapeutics against Trypanosoma brucei, the causative agent of African trypanosomiasis. This document details the inhibitory constant (Ki) and half-maximal effective concentration (EC50) of the compound, the experimental methodologies used to determine these values, and the underlying biological pathway.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been characterized by its inhibitory constant (Ki) against the Pex5-Pex14 interaction and its effective concentration (EC50) in a cellular context.

ParameterValueDescription
Inhibitory Constant (Ki) 53 µMConcentration of the inhibitor required to occupy 50% of the Pex14 protein in an in vitro binding assay, indicating its potency in disrupting the Pex5-Pex14 interaction.
Half-Maximal Effective Concentration (EC50) 5 µMConcentration of the inhibitor that induces 50% of the maximal inhibitory effect on the bloodstream form of Trypanosoma brucei brucei in a cell-based assay.[1]

Signaling Pathway and Mechanism of Action

The Pex5-Pex14 interaction is a critical step in the import of proteins into peroxisomes, organelles that are essential for various metabolic processes in eukaryotic cells. In Trypanosoma, these organelles are called glycosomes and are vital for glycolysis, making the protein import machinery an attractive drug target.

The import process begins in the cytosol where the Pex5 receptor recognizes and binds to proteins containing a Peroxisomal Targeting Signal (PTS1). This cargo-loaded Pex5 then docks onto the peroxisomal membrane via an interaction with Pex14. This docking is a prerequisite for the translocation of the cargo protein into the peroxisomal matrix. This compound acts by competitively inhibiting the interaction between Pex5 and Pex14, thereby preventing the docking of cargo-loaded Pex5 and disrupting the import of essential proteins into the glycosome. This disruption leads to a metabolic catastrophe and ultimately, cell death of the parasite.[2][3]

Pex5_Pex14_Pathway cluster_cytosol Cytosol cluster_membrane Glycosomal Membrane cluster_matrix Glycosomal Matrix cluster_inhibition Inhibition Cargo PTS1 Cargo Protein Pex5_Cargo Pex5-Cargo Complex Cargo->Pex5_Cargo binds Pex5 Pex5 Receptor Pex5->Pex5_Cargo Pex14 Pex14 Pex5_Cargo->Pex14 docks Docking_Complex Docking Complex Pex14->Docking_Complex Imported_Cargo Imported Cargo Pex14->Imported_Cargo translocation Pex13 Pex13 Pex13->Docking_Complex Inhibitor This compound Inhibitor->Pex14 inhibits docking AlphaScreen_Workflow cluster_interaction Interaction Present cluster_inhibition Inhibition cluster_workflow Experimental Workflow Donor Donor Bead (Streptavidin) Pex5 Biotin-Pex5 Donor->Pex5 binds Pex14 GST-Pex14 Pex5->Pex14 interacts Acceptor Acceptor Bead (Anti-GST) Pex14->Acceptor binds No_Light No Light Emission Pex14->No_Light no proximity Light Light Emission (520-620 nm) Acceptor->Light energy transfer Inhibitor This compound Inhibitor->Pex14 blocks interaction Start Mix Proteins & Inhibitor Add_Beads Add Donor & Acceptor Beads Start->Add_Beads Incubate Incubate Add_Beads->Incubate Read Read Signal Incubate->Read Analyze Calculate Ki Read->Analyze EC50_Workflow cluster_assay Cell Viability Assay cluster_principle Principle Start Serial Dilution of Inhibitor Add_Cells Add T. brucei Cells Start->Add_Cells Incubate_1 Incubate (48-72h) Add_Cells->Incubate_1 Add_Resazurin Add Resazurin Incubate_1->Add_Resazurin Incubate_2 Incubate (2-4h) Add_Resazurin->Incubate_2 Read Measure Fluorescence Incubate_2->Read Analyze Calculate EC50 Read->Analyze Viable_Cells Viable Cells Resorufin Resorufin (Pink, Fluorescent) Viable_Cells->Resorufin reduce Resazurin Resazurin (Blue) Resazurin->Resorufin No_Fluorescence No Fluorescence Dead_Cells Dead Cells Dead_Cells->No_Fluorescence

References

A Technical Guide to the Structural Basis of PEX14 Binding by the PEX5-PEX14 PPI Inhibitor-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The interaction between the peroxisomal import receptor PEX5 and the membrane-docking protein PEX14 is a critical step in the biogenesis of peroxisomes. This protein-protein interaction (PPI) represents a compelling therapeutic target, particularly for trypanosomiasis, where the analogous import into glycosomes is vital for parasite survival. This document provides a detailed technical overview of the structural basis for this interaction and its inhibition by a specific small molecule, PEX5-PEX14 ppi-IN-1. By mimicking the native binding motif of PEX5, this inhibitor competitively binds to PEX14, disrupting the import of essential enzymes and leading to metabolic collapse in pathogens. We consolidate quantitative binding data, detail key experimental methodologies, and visualize the underlying molecular mechanisms to offer a comprehensive resource for researchers in structural biology and drug discovery.

The Native PEX5-PEX14 Interaction: A Structural Overview

The import of peroxisomal matrix proteins is initiated in the cytosol, where the cycling receptor PEX5 recognizes and binds cargo proteins containing a Peroxisomal Targeting Signal 1 (PTS1). This PEX5-cargo complex then docks onto the peroxisomal membrane, a process mediated primarily by its interaction with PEX14.[1][2]

The structural foundation of this interaction lies within the N-terminal regions of both proteins. The N-terminal domain of PEX5 is intrinsically disordered and contains multiple diaromatic, helical WxxxF/Y peptide motifs.[1][3][4] The N-terminal domain of PEX14 (PEX14-NTD), conversely, adopts a stable, three-helical globular fold.

The high-affinity binding occurs when a PEX5 WxxxF/Y motif docks onto a hydrophobic surface on the PEX14-NTD formed by its α1 and α2 helices. The molecular recognition is highly specific, driven by the insertion of the conserved aromatic side chains of the PEX5 motif (Tryptophan and Phenylalanine/Tyrosine) into two distinct hydrophobic pockets on the PEX14 surface. These pockets are separated by the partially solvent-exposed, π-stacked aromatic side chains of PEX14 residues Phe35 and Phe52, which the PEX5 ligand shields upon binding. While this is the primary and most studied interface for docking, a novel secondary interaction site between the C-terminal TPR domain of PEX5 and a conserved peptide motif in the C-terminus of PEX14 has also been identified, suggesting a more complex regulatory mechanism.

PEX5_PEX14_Docking cluster_cytosol Cytosol cluster_membrane Peroxisomal Membrane PEX5 PEX5 Receptor Complex PEX5-Cargo Complex PEX5->Complex Cargo PTS1 Cargo Cargo->Complex PEX14 PEX14 Docking Protein Complex->PEX14 WxxxF Motif Binding (High Affinity) Pore Translocon Pore PEX14->Pore PEX14_Inhibition cluster_cytosol Cytosol cluster_membrane Peroxisomal Membrane Inhibitor This compound PEX14_bound PEX14 (Blocked) Inhibitor->PEX14_bound Competitive Binding Complex PEX5-Cargo Complex Complex->PEX14_bound Docking Prevented Experimental_Workflow cluster_workflow Inhibitor Characterization Workflow Screening Initial Screen (e.g., NMR Titration) Affinity Affinity & Thermodynamics (ITC) Screening->Affinity Confirmation Orthogonal Confirmation (AlphaScreen) Affinity->Confirmation Structure Structural Basis (X-ray Crystallography / NMR) Confirmation->Structure Activity Cellular Activity (Trypanocidal Assay) Confirmation->Activity Structure->Activity

References

Disrupting the Engine of a Parasite: A Technical Guide to the Inhibition of Glycosome Assembly via the Pex5-Pex14 Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosomes are vital organelles in trypanosomatid parasites, such as Trypanosoma brucei and Trypanosoma cruzi, the causative agents of African sleeping sickness and Chagas disease, respectively. These organelles house the initial seven enzymes of the glycolytic pathway, making their proper assembly and function essential for the parasite's survival. A critical step in glycosome biogenesis is the import of matrix proteins from the cytosol, a process mediated by the interaction between the peroxisomal targeting signal 1 (PTS1) receptor, Pex5, and the glycosomal membrane protein, Pex14. The discovery of small molecule inhibitors, such as Pex5-Pex14 PPI-IN-1, that specifically disrupt this protein-protein interaction (PPI) has unveiled a promising new therapeutic strategy against trypanosomiases. This technical guide provides an in-depth overview of the mechanism of action of these inhibitors, detailed experimental protocols for their characterization, and a summary of their quantitative effects on the Pex5-Pex14 interaction and parasite viability.

The Pex5-Pex14 Interaction: A Vulnerable Target in Trypanosoma

The import of glycosomal matrix proteins is initiated by the recognition of a C-terminal PTS1 by the soluble receptor Pex5 in the cytosol. The cargo-loaded Pex5 then docks onto the glycosomal membrane via a specific interaction with Pex14. This docking is mediated by multiple WxxxF/Y motifs on Pex5 binding to a conserved hydrophobic groove on the N-terminal domain of Pex14. This interaction is indispensable for the translocation of glycosomal enzymes into the organelle.[1][2]

Disruption of the Pex5-Pex14 interaction leads to the mislocalization of glycolytic enzymes to the cytosol.[2][3] In trypanosomes, these cytosolic enzymes are not subject to the same feedback regulation as in their mammalian hosts. This results in uncontrolled glucose phosphorylation, leading to a rapid depletion of ATP, accumulation of toxic glycolytic intermediates, and ultimately, a metabolic catastrophe that is lethal to the parasite.[2] Small molecule inhibitors that occupy the WxxxF/Y binding pocket on Pex14 effectively block the Pex5-Pex14 interaction, triggering this metabolic collapse and parasite death.

Quantitative Analysis of Pex5-Pex14 Inhibitors

The development of Pex5-Pex14 inhibitors has progressed from initial hits to potent compounds with significant trypanocidal activity. The following tables summarize the key quantitative data for a series of pyrazolo[4,3-c]pyridine-based inhibitors.

Table 1: In Vitro Inhibition of Pex5-Pex14 Interaction and Trypanocidal Activity.

CompoundTbPex14 EC50 (µM) (AlphaScreen)TcPex14 EC50 (µM) (AlphaScreen)T. b. brucei IC50 (µM)T. cruzi IC50 (µM)
1 265539>100>100
Optimized Compound 0.207 (Ki)Not Reported0.190.57
This compound (Cmpd 8) 53 (Ki)Not Reported5Not Reported

Data compiled from multiple sources, including Dawidowski et al., 2020 and commercial suppliers.

Table 2: Dissociation Constants (Kd) for Pex5 and Pex14 Interaction Determined by Isothermal Titration Calorimetry (ITC).

Interacting PartnersBuffer ConditionsKd (nM)Reference
Pex5 NTD & Pex14 NTD (Human)20 mM NaP, 100 mM NaCl, pH 6.5150
Pex5 NTD & Pex14 NTD (Human) + Bicelles20 mM NaP, 100 mM NaCl, pH 6.5250

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize Pex5-Pex14 inhibitors.

AlphaScreen Assay for Pex5-Pex14 Interaction

This high-throughput assay is used to screen for and quantify the inhibition of the Pex5-Pex14 interaction.

  • Principle: The assay utilizes donor and acceptor beads that are brought into proximity when biotinylated Pex5 peptide binds to His-tagged Pex14. Excitation of the donor bead results in a luminescent signal from the acceptor bead. Inhibitors that disrupt the interaction prevent this signal.

  • Protocol:

    • Prepare a reaction mixture in a 384-well plate containing 3 nM of N-terminally His-tagged Pex14 and 10 nM of a biotinylated Pex5-derived peptide (e.g., ALSENWAQEFLA) in a buffer of PBS supplemented with 5 mg/mL BSA and 0.01% (v/v) Tween-20.

    • Add the test compounds at varying concentrations.

    • Add streptavidin-coated donor beads and Ni-NTA-coated acceptor beads.

    • Incubate the plate in the dark at room temperature for 1-2 hours.

    • Read the signal on an AlphaScreen-compatible plate reader.

    • Calculate EC50 values by fitting the dose-response curves.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the Pex5-Pex14 interaction.

  • Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of one binding partner (the ligand) is titrated into a solution of the other (the macromolecule) in the calorimeter cell.

  • Protocol:

    • Dialyze purified Pex5 N-terminal domain (NTD) and Pex14 NTD into the same buffer, for example, 20 mM sodium phosphate, 100 mM NaCl, pH 6.5.

    • Degas the protein solutions to prevent air bubbles.

    • Load the sample cell (e.g., 200 µL) with Pex14 NTD at a concentration of approximately 30 µM.

    • Load the injection syringe with Pex5 NTD at a concentration of approximately 50-600 µM, depending on the expected affinity.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the Pex5 solution into the Pex14 solution at a constant temperature (e.g., 25°C).

    • Analyze the resulting thermogram to determine the binding parameters by fitting the data to a suitable binding model.

Immunofluorescence Microscopy for Glycosomal Protein Localization

This technique is used to visualize the effect of Pex5-Pex14 inhibitors on the subcellular localization of glycosomal enzymes.

  • Principle: Specific antibodies against glycosomal enzymes are used to detect their location within the parasite. A fluorescently labeled secondary antibody allows for visualization by fluorescence microscopy. Mislocalization from punctate glycosomal staining to diffuse cytosolic staining indicates inhibition of import.

  • Protocol:

    • Culture Trypanosoma procyclic forms and treat with the inhibitor at a sublethal concentration for a defined period (e.g., 24-48 hours).

    • Harvest the cells and allow them to adhere to poly-L-lysine coated coverslips.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with a blocking buffer (e.g., PBS with 3% BSA) for 1 hour.

    • Incubate with primary antibodies against glycosomal enzymes (e.g., phosphofructokinase (PFK), aldolase (ALD)) diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 594) and a DNA stain (e.g., DAPI) for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS and mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope.

Visualizing the Mechanism and Discovery Workflow

The following diagrams illustrate the key processes described in this guide.

Glycosome_Assembly_and_Inhibition cluster_0 Normal Glycosomal Protein Import cluster_1 Inhibition of Glycosome Assembly Cytosol Cytosol Pex5 Pex5 Receptor Pex5_Cargo Pex5-Cargo Complex Pex5->Pex5_Cargo Binds Cargo Glycosomal Enzyme (Cargo) Cargo->Pex5_Cargo Pex14 Pex14 Pex5_Cargo->Pex14 Docks Glycosome_Membrane Imported_Cargo Glycosomal Enzyme Pex14->Imported_Cargo Translocation Glycosome_Lumen Glycosome Lumen Inhibitor Pex5-Pex14 PPI-IN-1 Pex14_Inhibited Pex14 (Inhibited) Inhibitor->Pex14_Inhibited Binds & Inhibits Mislocalized_Cargo Mislocalized Enzyme Metabolic_Catastrophe Metabolic Catastrophe Mislocalized_Cargo->Metabolic_Catastrophe Cell_Death Parasite Death Metabolic_Catastrophe->Cell_Death Pex5_Cargo_2 Pex5-Cargo Complex Pex5_Cargo_2->Pex14_Inhibited Docking Blocked Pex5_Cargo_2->Mislocalized_Cargo Release in Cytosol

Caption: Mechanism of this compound Action.

Drug_Discovery_Workflow cluster_workflow Pex5-Pex14 Inhibitor Discovery Workflow A Target Identification (Pex5-Pex14 PPI) B 3D Pharmacophore Modeling & In Silico Screening A->B C High-Throughput Screening (e.g., AlphaScreen, HTRF) B->C D Hit Identification C->D E Structure-Activity Relationship (SAR) & Lead Optimization D->E F Biophysical Characterization (ITC, NMR) E->F G Cellular Assays (Trypanocidal Activity, IC50) E->G H Mechanism of Action Studies (Fluorescence Microscopy) G->H I In Vivo Efficacy Studies (Animal Models) H->I

Caption: Drug Discovery Workflow for Pex5-Pex14 Inhibitors.

Conclusion and Future Perspectives

The inhibition of the Pex5-Pex14 protein-protein interaction represents a validated and highly promising strategy for the development of novel trypanocidal drugs. The specific inhibitors, such as this compound and its optimized derivatives, demonstrate potent and selective activity against Trypanosoma parasites by inducing a fatal metabolic crisis. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and parasitology. Future efforts in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to advance them towards clinical development, potentially offering a new and effective treatment for neglected tropical diseases.

References

An In-depth Technical Guide to the PEX5 WxxxF/Y Motif Interaction with PEX14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical protein-protein interaction between the peroxisomal targeting signal 1 (PTS1) receptor, PEX5, and the peroxisomal membrane protein, PEX14. Central to this interaction are the WxxxF/Y motifs within the N-terminal region of PEX5. This document details the quantitative binding data, experimental protocols for studying this interaction, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data Presentation

The interaction between the various diaromatic motifs of PEX5 and the N-terminal domain (NTD) of PEX14 has been quantified using multiple biophysical techniques. The following tables summarize the key binding affinity and kinetic data available in the literature.

Table 1: Equilibrium Dissociation Constants (Kd) for Human PEX5 Motifs Interacting with PEX14-NTD

PEX5 MotifMethodKd (nM)Reference
PEX5 (1-110) with LVxEF motifITC157 ± 9[1]
PEX5 (108-127) with WxxxF/Y motifITC70[2]
PEX5 (113-127) with WxxxF/Y motifITC120[2]
PEX5 (116-124) with WxxxF/Y motifITC470[2]
PEX5 NTD (1-315)ITC150[3]
PEX5 NTD (1-315) in bicellesITC250
General WxxxF/Y motifs-3 - 150

ITC: Isothermal Titration Calorimetry

Table 2: Kinetic Rate Constants for Human PEX5 Motifs Interacting with PEX14-NTD

PEX5 MotifMethodkon (105 M-1s-1)koff (s-1)Reference
LVxEF motifSPRNot specified33-fold faster than WxxxF/Y
WxxxF/Y motifSPRNot specifiedNot specified

SPR: Surface Plasmon Resonance

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the PEX5-PEX14 interaction. The following are detailed protocols for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol:

  • Protein Preparation:

    • Express and purify recombinant human PEX5 N-terminal domain (e.g., residues 1-320) and the PEX14 N-terminal domain (e.g., residues 1-80).

    • Dialyze both proteins extensively against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Determine accurate protein concentrations using a spectrophotometer and appropriate extinction coefficients.

  • ITC Experiment Setup:

    • Thoroughly degas both protein solutions to prevent air bubbles.

    • Load the PEX14-NTD solution (e.g., 30 µM) into the sample cell of the calorimeter.

    • Load the PEX5-NTD solution (e.g., 300 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

  • Titration:

    • Perform an initial small injection (e.g., 1 µL) to remove any air from the syringe tip, and discard this data point.

    • Carry out a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Subtract the heat of dilution by performing a control titration of the PEX5-NTD into buffer alone.

    • Fit the integrated and corrected data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for monitoring biomolecular interactions in real-time, providing kinetic data (kon and koff) in addition to binding affinity.

Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the PEX14-NTD (ligand) onto the activated surface via amine coupling to a target density (e.g., 500-2000 RU).

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • Use a reference flow cell with no immobilized protein or an irrelevant protein to subtract non-specific binding.

  • Analyte Injection and Kinetic Analysis:

    • Prepare a series of dilutions of the PEX5-NTD (analyte) in running buffer (e.g., HBS-EP).

    • Inject the different concentrations of PEX5-NTD over the sensor and reference surfaces at a constant flow rate.

    • Monitor the association phase during injection and the dissociation phase during the subsequent flow of running buffer.

  • Regeneration:

    • If necessary, regenerate the sensor surface between analyte injections using a solution that disrupts the interaction without denaturing the immobilized ligand (e.g., a low pH buffer or a high salt concentration).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Globally fit the association and dissociation curves for all analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine kon, koff, and Kd.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a genetic method used to identify protein-protein interactions.

Protocol:

  • Plasmid Construction:

    • Clone the coding sequence for PEX14-NTD into a "bait" vector (e.g., pGBKT7), which fuses it to a DNA-binding domain (DBD).

    • Clone the coding sequence for PEX5-NTD (or specific motifs) into a "prey" vector (e.g., pGADT7), which fuses it to an activation domain (AD).

  • Yeast Transformation:

    • Co-transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids.

    • As controls, transform yeast with the bait plasmid and an empty prey vector, and vice versa, to test for auto-activation.

  • Interaction Screening:

    • Plate the transformed yeast on selective media. Initially, select for the presence of both plasmids (e.g., SD/-Leu/-Trp).

    • To test for interaction, plate the colonies on a higher stringency selective medium that requires the activation of reporter genes (e.g., SD/-Leu/-Trp/-His/-Ade).

    • The growth of colonies on the high-stringency medium indicates a positive interaction.

  • Quantitative Analysis (Optional):

    • Perform a liquid β-galactosidase assay using a substrate like ONPG or CPRG to quantify the strength of the interaction.

Co-immunoprecipitation (Co-IP)

Co-IP is used to identify and validate protein-protein interactions from cell lysates.

Protocol:

  • Cell Lysis:

    • Harvest cells co-expressing tagged versions of PEX5 and PEX14 (e.g., HA-PEX5 and Myc-PEX14).

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors) to preserve protein interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Immunoprecipitation:

    • Incubate the clarified lysate with an antibody specific to one of the tagged proteins (e.g., anti-HA antibody).

    • Add protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the antibody-antigen complexes.

    • As a negative control, use a non-specific IgG antibody.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads, for example, by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with antibodies against both tagged proteins (e.g., anti-HA and anti-Myc) to confirm the co-precipitation of the interacting partner.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

PEX5_PEX14_Sliding_Model PEX5_cargo PEX5-Cargo Complex PEX14_NTD PEX14-NTD PEX5_cargo->PEX14_NTD 1. Initial Docking (LVxEF motif) PEX14_NTD->PEX14_NTD 2. Sequential Engagement of WxxxF/Y motifs Cargo_released Cargo PEX14_NTD->Cargo_released 3. Cargo Release

Caption: The "Sliding Model" of PEX5-PEX14 interaction at the peroxisomal membrane.

PPI_Workflow cluster_prep Preparation cluster_interaction Interaction Analysis cluster_analysis Data Analysis & Interpretation Cloning Cloning of PEX5 and PEX14 Constructs Expression Protein Expression (E. coli or cell culture) Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification ITC Isothermal Titration Calorimetry (Kd, ΔH) Purification->ITC SPR Surface Plasmon Resonance (kon, koff, Kd) Purification->SPR Y2H Yeast Two-Hybrid (in vivo interaction) Purification->Y2H CoIP Co-immunoprecipitation (in cellulo validation) Purification->CoIP Data_Analysis Data Processing and Fitting ITC->Data_Analysis SPR->Data_Analysis Y2H->Data_Analysis CoIP->Data_Analysis Interpretation Model Building and Biological Interpretation Data_Analysis->Interpretation

Caption: A generalized workflow for investigating the PEX5-PEX14 protein-protein interaction.

References

Pex5-pex14 ppi-IN-1 as a chemical probe for peroxisome import

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisomes are ubiquitous organelles that play a crucial role in various metabolic processes, including fatty acid β-oxidation and the synthesis of ether lipids. The import of proteins into the peroxisomal matrix is a vital process mediated by a complex machinery of proteins known as peroxins (PEXs). A key interaction in this pathway is the binding of the soluble receptor PEX5, which carries newly synthesized cargo proteins, to the docking protein PEX14 on the peroxisomal membrane. This protein-protein interaction (PPI) is essential for the translocation of cargo into the peroxisome.

The critical role of the PEX5-PEX14 interaction in peroxisome biogenesis has made it an attractive target for the development of chemical probes to study peroxisomal protein import and as a potential therapeutic target, particularly in diseases like trypanosomiasis where related organelles, glycosomes, are essential for parasite survival.[1] This guide focuses on Pex5-Pex14 ppi-IN-1, a small molecule inhibitor designed to disrupt this crucial interaction, providing a valuable tool for investigating peroxisome function and a scaffold for potential drug development.

This compound: A Profile

This compound, also referred to as Compound 8, is a member of a novel class of inhibitors based on a dibenzo[b,f][2][3]oxazepin-11(10H)-one scaffold. It was developed through a structure-based design approach following a high-throughput screen that identified initial hits targeting the PEX5-PEX14 interface. This chemical probe serves as a valuable tool for dissecting the molecular mechanisms of peroxisomal protein import and for validating the PEX5-PEX14 PPI as a druggable target.

Quantitative Data

The inhibitory activity of this compound and related compounds has been characterized using various biophysical and cellular assays. The following tables summarize the key quantitative data for this compound and a precursor hit compound.

Table 1: In vitro Inhibition of PEX5-PEX14 Interaction

CompoundTargetAssayKi (μM)EC50 (μM)Reference
This compound (Compound 8)PEX5-TbPEX14-53-
Pyrazolo[4,3-c]pyridine derivative 1TbPEX14-PEX5AlphaScreen-265
Pyrazolo[4,3-c]pyridine derivative 1TcPEX14-PEX5AlphaScreen-539

Note: Ki represents the inhibitory constant, and EC50 represents the half-maximal effective concentration in the respective assays. Tb refers to Trypanosoma brucei and Tc to Trypanosoma cruzi.

Table 2: Cellular Activity of PEX5-PEX14 Inhibitors

CompoundOrganismEC50 (μM)Reference
This compound (Compound 8)Trypanosoma brucei brucei (bloodstream form)5
Dibenzo[b,f]oxazepin-11(10H)-one derivative 8cTrypanosoma brucei brucei8.12

Note: EC50 in this context refers to the half-maximal effective concentration for inhibiting the growth of or killing the parasite.

Signaling Pathways and Experimental Workflows

Peroxisomal Protein Import Pathway

The import of peroxisomal matrix proteins is a multi-step process. Cytosolic PEX5 recognizes and binds to cargo proteins bearing a Peroxisomal Targeting Signal 1 (PTS1). The cargo-loaded PEX5 then docks at the peroxisomal membrane via its interaction with PEX14. This docking is a prerequisite for the translocation of the cargo across the membrane. This compound acts by disrupting the crucial PEX5-PEX14 interaction, thereby inhibiting the import of cargo proteins.

Peroxisomal_Import Peroxisomal Protein Import Pathway and Inhibition cluster_cytosol Cytosol cluster_membrane Peroxisomal Membrane cluster_matrix Peroxisomal Matrix Cargo-PTS1 Cargo-PTS1 PEX5 PEX5 Cargo-PTS1->PEX5 Binding Cargo-PEX5 Cargo-PEX5 PEX5->Cargo-PEX5 PEX14 PEX14 Cargo-PEX5->PEX14 Docking Imported Cargo Imported Cargo PEX14->Imported Cargo Translocation Inhibitor Pex5-Pex14 ppi-IN-1 Inhibitor->PEX14 Inhibition Inhibitor_Workflow Workflow for PEX5-PEX14 Inhibitor Characterization HTS High-Throughput Screening (e.g., AlphaScreen) Hit_Identification Hit Identification HTS->Hit_Identification Biophysical_Validation Biophysical Validation (NMR, ITC) Hit_Identification->Biophysical_Validation SAR Structure-Activity Relationship (SAR) Biophysical_Validation->SAR Cellular_Assays Cellular Assays (Trypanocidal Activity) SAR->Cellular_Assays Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization

References

Methodological & Application

Application Notes and Protocols for Pex5-Pex14 Protein-Protein Interaction Inhibitor Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between the peroxisomal biogenesis factor 5 (Pex5) and the peroxisomal biogenesis factor 14 (Pex14) is a critical step in the import of matrix proteins into the peroxisome. Pex5 acts as a soluble receptor for newly synthesized peroxisomal matrix proteins, recognizing the Peroxisomal Targeting Signal 1 (PTS1). The Pex5-cargo complex then docks onto the peroxisomal membrane, primarily through the interaction of Pex5 with Pex14. This interaction is mediated by multiple WxxxF/Y motifs on Pex5 binding to the N-terminal domain of Pex14.[1][2][3] Disrupting this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy, particularly for diseases like trypanosomiasis, where the parasite's metabolism is heavily reliant on glycosomes, organelles related to peroxisomes.[4][5]

Pex5-Pex14 PPI-IN-1 is an inhibitor of the Pex14-Pex5 interaction, with a reported inhibitory constant (Ki) of 53 μM against the Trypanosoma brucei proteins (TbPex14-TbPex5). This document provides a detailed protocol for an in vitro AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to screen and characterize inhibitors of the Pex5-Pex14 interaction. This bead-based assay is highly sensitive, amenable to high-throughput screening, and requires no wash steps.

Principle of the AlphaLISA Assay

The AlphaLISA technology is based on the transfer of singlet oxygen from a Donor bead to an Acceptor bead when they are brought into close proximity. For the Pex5-Pex14 interaction assay, one protein is conjugated to a Donor bead and the other to an Acceptor bead. When Pex5 and Pex14 interact, the beads are brought close enough for the energy transfer to occur upon excitation of the Donor bead at 680 nm. The resulting chemiluminescent signal at 615 nm is proportional to the extent of the Pex5-Pex14 interaction. A potential inhibitor, such as this compound, will disrupt this interaction, leading to a decrease in the AlphaLISA signal.

Signaling Pathway and Inhibition

The interaction between Pex5 and Pex14 is a key step in the peroxisomal protein import pathway. This compound acts by directly interfering with this interaction.

Pex5_Pex14_Pathway cluster_cytosol Cytosol cluster_membrane Peroxisomal Membrane cluster_inhibitor Inhibition Cargo Cargo Pex5 Pex5 Cargo->Pex5 PTS1 recognition Pex5_Cargo Pex5-Cargo Complex Pex5->Pex5_Cargo Pex14 Pex14 Pex5_Cargo->Pex14 Docking (WxxxF/Y motif interaction) Translocation Translocation Pex14->Translocation Cargo Translocation PPI_IN_1 This compound PPI_IN_1->Pex14 Inhibition

Caption: Pex5-Pex14 interaction pathway and the inhibitory mechanism of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the this compound in vitro AlphaLISA.

AlphaLISA_Workflow A Prepare Reagents: Pex5-Biotin, GST-Pex14, Inhibitor (PPI-IN-1), AlphaLISA Beads B Add GST-Pex14 and This compound to assay plate A->B C Incubate B->C D Add Biotinylated Pex5 C->D E Incubate D->E F Add Streptavidin-Donor and Anti-GST-Acceptor Beads E->F G Incubate in the dark F->G H Read plate on Alpha-enabled reader G->H

Caption: Experimental workflow for the Pex5-Pex14 AlphaLISA inhibitor screening assay.

Materials and Reagents

ReagentSupplierComments
Recombinant Human Pex5 (full-length)Commercial/In-houseBiotinylated.
Recombinant Human Pex14 (NTD)Commercial/In-houseFused to an affinity tag (e.g., GST or His-tag).
This compoundCommercialPrepare a stock solution in DMSO.
AlphaLISA Streptavidin Donor BeadsPerkinElmerStore at 4°C, protected from light.
AlphaLISA Anti-GST Acceptor BeadsPerkinElmerOr anti-His, depending on the Pex14 tag. Store at 4°C, protected from light.
Assay Buffer-50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20. Buffer composition may require optimization.
384-well white opaque assay platesGreiner, CorningLow-volume plates are recommended.
Alpha-enabled plate readerPerkinElmer, BMG Labteche.g., EnVision or PHERAstar.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific protein constructs and assay conditions.

1. Reagent Preparation: a. Thaw recombinant proteins on ice. b. Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1%. c. Prepare a working solution of biotinylated Pex5 and GST-Pex14 in assay buffer. Optimal concentrations should be determined empirically, typically in the low nanomolar range. d. Prepare a mixture of AlphaLISA Streptavidin Donor and Anti-GST Acceptor beads in assay buffer. The final concentration is typically 20 µg/mL for each. This step should be performed in a dimly lit room.

2. Assay Procedure (for a 20 µL final volume in a 384-well plate): a. Add 5 µL of the inhibitor dilution (or vehicle control) to the wells of the 384-well plate. b. Add 5 µL of the GST-Pex14 working solution to all wells. c. Incubate for 30 minutes at room temperature. d. Add 5 µL of the biotinylated Pex5 working solution to all wells. e. Incubate for 60 minutes at room temperature. f. Add 5 µL of the AlphaLISA bead mixture to all wells. g. Seal the plate and incubate for 60 minutes at room temperature in the dark. h. Read the plate on an Alpha-enabled plate reader with excitation at 680 nm and emission detection at 615 nm.

3. Data Analysis: a. The raw data (AlphaLISA counts) are normalized to the vehicle (DMSO) control. b. The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_vehicle - Signal_background)) c. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the Pex5-Pex14 interaction, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Quantitative Data Summary

The following table summarizes typical concentrations and expected values for a Pex5-Pex14 PPI inhibitor screening assay.

ParameterTypical Value/RangeReference/Comment
Biotinylated Pex5 Concentration10 - 50 nMOptimal concentration to be determined by titration.
GST-Pex14 (NTD) Concentration10 - 50 nMOptimal concentration to be determined by titration.
AlphaLISA Bead Concentration20 µg/mL eachManufacturer's recommendation.
This compound (IC50)~50-100 µM (estimated)The reported Ki is 53 µM. IC50 values are assay-dependent and are typically higher than Ki values.
Z'-factor> 0.5A measure of assay quality and suitability for high-throughput screening. An HTRF assay for a similar system reported a Z'-factor of 0.85-0.91.

Troubleshooting

IssuePossible CauseSuggested Solution
Low signal-to-background ratioSuboptimal protein or bead concentrations.Perform cross-titrations of both proteins and beads to determine optimal concentrations.
Inactive proteins.Verify protein activity and integrity using other methods (e.g., SDS-PAGE, Western blot).
High well-to-well variabilityPipetting errors.Use calibrated pipettes and proper technique. Consider using automated liquid handlers for HTS.
Air bubbles in wells.Centrifuge plates briefly after reagent addition.
IC50 values differ from literatureDifferent assay conditions (buffer, temperature, etc.).Ensure assay conditions are consistent. IC50 values are highly dependent on the specific assay parameters.
Protein aggregation.Include a non-ionic detergent (e.g., Tween-20) in the assay buffer. Test different buffer components.

Conclusion

The described AlphaLISA protocol provides a robust and sensitive method for the in vitro characterization of inhibitors of the Pex5-Pex14 protein-protein interaction, such as this compound. This assay is well-suited for primary screening of compound libraries, hit validation, and structure-activity relationship studies, thereby facilitating the development of novel therapeutics targeting this essential pathway.

References

Application Notes and Protocols for Cell-Based Assay of Pex5-Pex14 PPI-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisomes are essential organelles responsible for a variety of metabolic processes, including fatty acid oxidation and the detoxification of reactive oxygen species. The import of proteins into the peroxisomal matrix is a critical process for organelle function and is mediated by a cascade of protein-protein interactions (PPIs). A key interaction in this pathway is the binding of the cytosolic receptor Pex5, which carries newly synthesized cargo proteins, to the peroxisomal membrane protein Pex14.[1] This Pex5-Pex14 interaction serves as the initial docking step for cargo translocation into the peroxisome.[1]

Disruption of the Pex5-Pex14 interaction has been identified as a promising therapeutic strategy, particularly for treating diseases caused by trypanosomatid parasites such as Trypanosoma brucei, the causative agent of African sleeping sickness.[2][3] These parasites possess specialized peroxisomes called glycosomes, which are vital for their metabolism. Inhibiting the Pex5-Pex14 PPI leads to the mislocalization of glycosomal enzymes, triggering a metabolic catastrophe and parasite death.[2]

Pex5-Pex14 PPI-IN-1 is a small molecule inhibitor designed to disrupt the interaction between Pex5 and Pex14. This document provides detailed protocols for a cell-based assay to quantify the activity of this compound and similar compounds using NanoBRET™ (Bioluminescence Resonance Energy Transfer) technology.

Pex5-Pex14 Signaling Pathway in Peroxisomal Protein Import

The import of peroxisomal matrix proteins via the PTS1 (Peroxisomal Targeting Signal 1) pathway begins in the cytosol where the Pex5 receptor recognizes and binds the PTS1 motif on cargo proteins. The cargo-loaded Pex5 then translocates to the peroxisomal membrane and docks with a complex that includes Pex14. This docking is a critical step that initiates the translocation of the cargo protein across the peroxisomal membrane. After cargo release into the peroxisomal matrix, Pex5 is recycled back to the cytosol for subsequent rounds of import. This compound acts by directly interfering with the binding of Pex5 to Pex14, thereby inhibiting the entire import process.

Pex5_Pex14_Pathway Cargo PTS1 Cargo Protein Pex5_Cargo Pex5-Cargo Complex Cargo->Pex5_Cargo binds Pex5 Pex5 Receptor Pex5->Pex5_Cargo Pex14 Pex14 Pex5_Cargo->Pex14 docks Cargo_Matrix Cargo (Imported) Pex14->Cargo_Matrix facilitates translocation Inhibitor Pex5-Pex14 PPI-IN-1 Inhibitor->Pex14 inhibits docking NanoBRET_Workflow Start Seed HEK293 cells in 96-well plate Transfect Co-transfect with Pex5-NLuc and Pex14-HT plasmids Start->Transfect Incubate1 Incubate for 24 hours Transfect->Incubate1 AddLigand Add HaloTag® NanoBRET® 618 Ligand Incubate1->AddLigand AddCompound Add this compound (or vehicle) AddLigand->AddCompound Incubate2 Incubate for 2-4 hours AddCompound->Incubate2 AddSubstrate Add NanoBRET® Nano-Glo® Substrate Incubate2->AddSubstrate Read Measure Donor (460nm) and Acceptor (618nm) emission AddSubstrate->Read Analyze Calculate NanoBRET™ Ratio and determine IC50 Read->Analyze Assay_Optimization cluster_variables Key Optimization Variables cluster_readouts Performance Metrics Goal Robust and Reproducible NanoBRET™ Assay PlasmidRatio Pex5-NLuc : Pex14-HT Plasmid Ratio SignalWindow Signal-to-Background Ratio (S/B) PlasmidRatio->SignalWindow CellDensity Cell Seeding Density CellDensity->SignalWindow LigandConc HaloTag® Ligand Concentration LigandConc->SignalWindow IncubationTime Compound Incubation Time IC50 Consistent IC50 Value IncubationTime->IC50 ZFactor Z'-Factor SignalWindow->ZFactor ZFactor->Goal IC50->Goal

References

Application Notes and Protocols for Pex5-Pex14 ppi-IN-1 in Trypanosoma brucei Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (sleeping sickness), relies on specialized peroxisome-like organelles called glycosomes for essential metabolic processes, including glycolysis. The import of proteins into the glycosome is a critical process for the parasite's survival and is mediated by a series of peroxin (PEX) proteins. The interaction between the cytosolic receptor PEX5 and the glycosomal membrane protein PEX14 is a key step in the docking of cargo-loaded PEX5 at the glycosomal membrane.

Pex5-Pex14 ppi-IN-1 (also known as Compound 8) is a small molecule inhibitor that specifically disrupts the protein-protein interaction (PPI) between T. brucei PEX5 (TbPEX5) and PEX14 (TbPEX14)[1]. By inhibiting this interaction, this compound prevents the import of essential enzymes into the glycosome, leading to their mislocalization in the cytosol. This disruption of metabolic compartmentation causes a catastrophic metabolic failure and subsequent death of the parasite[2][3]. These application notes provide detailed protocols for the use of this compound in T. brucei culture to study its trypanocidal activity and mechanism of action.

Data Presentation

Inhibitor Properties and Activity
ParameterValueReference
Inhibitor Name This compound (Compound 8)[1]
Molecular Formula C₂₆H₂₈N₄O₃[1]
Inhibitory Constant (Ki) vs. TbPEX5-TbPEX14 53 µM
EC₅₀ vs. T. b. brucei (bloodstream form) 5 µM
Representative Dose-Response Data for EC₅₀ Determination
Concentration of this compound (µM)Percent Inhibition of T. brucei Growth (Hypothetical)
00%
0.15%
0.515%
1.025%
2.540%
5.0 50%
10.075%
25.090%
50.098%
100.0100%

Signaling Pathway and Experimental Workflow

PEX5_PEX14_Pathway cluster_cytosol Cytosol cluster_glycosome Glycosome cluster_inhibitor Inhibitor Action Cargo Glycosomal Cargo Protein (e.g., Aldolase) PEX5 PEX5 Receptor Cargo->PEX5 Binding Cargo_PEX5 Cargo-PEX5 Complex PEX14 PEX14 Cargo_PEX5->PEX14 Docking Import Protein Import PEX14->Import Translocation Inhibitor Pex5-Pex14 ppi-IN-1 Inhibitor->PEX14 Inhibition

Caption: PEX5-PEX14 mediated glycosomal protein import pathway and the inhibitory action of this compound.

experimental_workflow Start Start: T. brucei Culture Treatment Treat with This compound Start->Treatment EC50 EC50 Determination (Alamar Blue Assay) Treatment->EC50 Mislocalization Assess Protein Mislocalization Treatment->Mislocalization Data Data Analysis EC50->Data Fractionation Digitonin Fractionation & Western Blot Mislocalization->Fractionation IF Immunofluorescence Microscopy Mislocalization->IF Fractionation->Data IF->Data

Caption: Experimental workflow for evaluating this compound in T. brucei.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (Compound 8)

  • Dimethyl sulfoxide (DMSO), sterile

  • Microcentrifuge tubes

Procedure:

  • Based on common laboratory practice for similar small molecules, prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Briefly vortex to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Determination of EC₅₀ using Alamar Blue Assay

This protocol is adapted from established methods for T. brucei viability testing.

Materials:

  • Bloodstream form T. brucei (e.g., Lister 427)

  • HMI-9 medium, supplemented with 10% fetal bovine serum

  • 96-well flat-bottom culture plates, sterile

  • This compound stock solution (10 mM)

  • Alamar Blue (Resazurin) solution

  • Plate reader capable of measuring fluorescence (Ex/Em: ~530-560/590 nm)

Procedure:

  • Culture bloodstream form T. brucei in HMI-9 medium to a density of approximately 1 x 10⁶ cells/mL.

  • Dilute the trypanosome culture to a starting density of 1 x 10⁴ cells/mL in fresh HMI-9 medium.

  • Prepare serial dilutions of this compound in HMI-9 medium in a separate 96-well plate. A typical concentration range would be from 100 µM down to 0.1 µM. Include a vehicle control (DMSO) and a no-drug control.

  • Add 100 µL of the diluted trypanosome suspension to each well of the assay plate.

  • Add 100 µL of the serially diluted inhibitor to the corresponding wells. The final volume in each well will be 200 µL.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours.

  • Add 20 µL of Alamar Blue solution to each well.

  • Incubate the plate for an additional 4-24 hours.

  • Measure the fluorescence using a plate reader.

  • Calculate the percent inhibition for each concentration relative to the no-drug control and determine the EC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Assessment of Glycosomal Protein Mislocalization by Digitonin Fractionation

This protocol is based on the principle that digitonin selectively permeabilizes cell membranes based on their cholesterol content, allowing for the separation of cytosolic and organellar fractions.

Materials:

  • T. brucei culture treated with this compound (e.g., at 2x EC₅₀ for 24 hours) and a vehicle-treated control culture.

  • Digitonin

  • Buffer A (e.g., 25 mM Tris-HCl pH 7.4, 1 mM EDTA, 150 mM NaCl, supplemented with protease inhibitors)

  • SDS-PAGE equipment and reagents

  • Western blotting equipment and reagents

  • Primary antibodies against a glycosomal marker (e.g., Aldolase or GAPDH) and a cytosolic marker (e.g., Enolase).

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Harvest approximately 1 x 10⁸ trypanosomes from both treated and control cultures by centrifugation (e.g., 1000 x g for 10 minutes at 4°C).

  • Wash the cell pellets once with ice-cold Buffer A.

  • Resuspend the cell pellets in Buffer A to a final concentration of 1 x 10⁸ cells/mL.

  • Prepare a series of digitonin solutions in Buffer A at various concentrations (e.g., 0, 0.01, 0.02, 0.05, 0.1, 0.5, 1.0 mg/mL).

  • In separate microcentrifuge tubes, mix equal volumes of the cell suspension and the digitonin solutions.

  • Incubate on ice for 5 minutes with occasional gentle mixing.

  • Centrifuge at 14,000 x g for 2 minutes at 4°C to separate the supernatant (cytosolic fraction) from the pellet (organellar and cytoskeletal fraction).

  • Carefully collect the supernatants. Resuspend the pellets in an equal volume of Buffer A.

  • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and western blotting.

  • Probe the blots with antibodies against the glycosomal and cytosolic markers.

  • In control cells, the glycosomal marker should be primarily in the pellet fraction at low digitonin concentrations. In this compound treated cells, a significant portion of the glycosomal marker is expected to be in the supernatant, indicating mislocalization to the cytosol.

Visualization of Glycosomal Protein Mislocalization by Immunofluorescence Microscopy

Materials:

  • T. brucei cultures (treated and control)

  • Microscope slides and coverslips

  • 4% paraformaldehyde in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 3% BSA in PBS)

  • Primary antibody against a glycosomal protein (e.g., anti-Aldolase)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear and kinetoplast staining

  • Mounting medium

Procedure:

  • Harvest treated and control T. brucei cells and wash them in PBS.

  • Allow the cells to adhere to microscope slides.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the slides three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the slides three times with PBS.

  • Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

  • Incubate with the primary antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.

  • Wash the slides three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

  • Wash the slides three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Wash the slides with PBS and mount with a coverslip using mounting medium.

  • Visualize the cells using a fluorescence microscope. In control cells, the glycosomal protein should show a punctate staining pattern characteristic of glycosomes. In inhibitor-treated cells, a more diffuse, cytosolic staining is expected.

References

Pex5-pex14 ppi-IN-1 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Pex5-Pex14 ppi-IN-1, a small molecule inhibitor of the Pex5-Pex14 protein-protein interaction (PPI). This inhibitor is a valuable tool for studying peroxisome biogenesis and can be used as a lead compound in the development of therapeutics targeting diseases associated with peroxisomal disorders.

Overview of Pex5-Pex14 Interaction

The interaction between Peroxisomal Biogenesis Factor 5 (Pex5) and Peroxisomal Biogenesis Factor 14 (Pex14) is a critical step in the import of peroxisomal matrix proteins.[1][2][3][4] Pex5 acts as a soluble receptor that recognizes and binds to cargo proteins in the cytoplasm that contain a Peroxisomal Targeting Signal 1 (PTS1). The Pex5-cargo complex then docks onto the peroxisomal membrane by binding to Pex14. This interaction is essential for the translocation of the cargo protein into the peroxisome.[1] this compound disrupts this key interaction, thereby inhibiting peroxisomal protein import.

Pex5-Pex14 Signaling Pathway

The following diagram illustrates the key steps in the Pex5-mediated import of peroxisomal cargo proteins and the point of inhibition by this compound.

Pex5_Pex14_Pathway cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisomal Membrane cluster_lumen Peroxisomal Lumen Cargo Cargo Protein (with PTS1) Pex5_Cargo Pex5-Cargo Complex Cargo->Pex5_Cargo binds to Pex5 Pex5 Receptor Pex5->Pex5_Cargo Pex14 Pex14 Pex5_Cargo->Pex14 docks to Import_Complex Import Complex Pex14->Import_Complex forms Imported_Cargo Imported Cargo Import_Complex->Imported_Cargo translocates Inhibitor This compound Inhibitor->Pex14 inhibits

Pex5-mediated peroxisomal import pathway and inhibition.

Properties of this compound

This section summarizes the key quantitative data for this compound, also referred to as Compound 8 in some literature.

PropertyValueReference
Molecular Formula C₂₆H₂₈N₄O₃
Ki (for Pex5-TbPEX14 PPI) 53 μM
EC₅₀ (Trypanosoma brucei brucei) 5 μM
Storage Temperature -20°C

Solubility and Preparation for Experiments

Proper dissolution and preparation of this compound are crucial for obtaining reliable and reproducible experimental results.

Solubility Data
SolventSolubilityComments
DMSO Expected to be soluble.Recommended for making high-concentration stock solutions.
Ethanol Solubility not determined.May be soluble but could be lower than in DMSO.
Water Expected to have low solubility.Not recommended for preparing stock solutions.
Aqueous Buffers (e.g., PBS) Expected to have low solubility.Prepare working dilutions from a DMSO stock solution. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent effects.
Preparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Allow the vial of this compound to warm to room temperature before opening.

  • Weigh the desired amount of the compound.

  • Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Experimental Protocols

The following are generalized protocols for biochemical and cell-based assays using this compound. The final concentrations and incubation times should be optimized for your specific experimental system.

Biochemical Assay: In Vitro Pex5-Pex14 Interaction Assay (e.g., TR-FRET)

This protocol describes a general approach to measure the inhibitory effect of this compound on the Pex5-Pex14 interaction using a technology like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Experimental Workflow:

Biochemical_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Data Acquisition & Analysis A Prepare serial dilutions of This compound C Add Pex5, Pex14, and inhibitor to assay plate A->C B Prepare recombinant tagged Pex5 and Pex14 proteins B->C D Incubate to allow binding C->D E Add detection reagents (e.g., FRET pair antibodies) D->E F Incubate for signal development E->F G Read plate on a TR-FRET enabled reader F->G H Calculate IC₅₀ value G->H

Workflow for a biochemical protein-protein interaction assay.

Protocol:

  • Prepare serial dilutions of the this compound stock solution in the appropriate assay buffer. Ensure the final DMSO concentration is constant across all wells.

  • In a suitable microplate, add the recombinant tagged Pex5 and Pex14 proteins to the assay buffer.

  • Add the diluted this compound or vehicle control (DMSO) to the wells.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for protein-protein interaction and inhibitor binding.

  • Add the detection reagents (e.g., donor and acceptor fluorophore-conjugated antibodies targeting the protein tags).

  • Incubate the plate as recommended by the detection reagent manufacturer to allow for signal development.

  • Read the plate using a microplate reader capable of TR-FRET measurements.

  • Plot the data as a dose-response curve and calculate the IC₅₀ value for this compound.

Cell-Based Assay: Inhibition of Peroxisomal Import

This protocol provides a general method to assess the effect of this compound on the import of a reporter protein into peroxisomes in cultured cells.

Protocol:

  • Seed cells (e.g., HEK293 or HeLa) in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.

  • Transfect the cells with a vector expressing a fluorescently tagged peroxisomal cargo protein (e.g., GFP with a C-terminal PTS1 signal).

  • Allow time for protein expression (e.g., 24 hours).

  • Prepare working solutions of this compound in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.1%).

  • Treat the cells with different concentrations of this compound or a vehicle control.

  • Incubate the cells for a desired period (e.g., 4 to 24 hours).

  • Fix and permeabilize the cells.

  • Optionally, perform immunofluorescence staining for a peroxisomal membrane marker (e.g., PMP70) to visualize peroxisomes.

  • Acquire images using a fluorescence microscope.

  • Analyze the images to quantify the localization of the fluorescent reporter protein. In untreated cells, the fluorescence should be punctate (in peroxisomes), while in inhibitor-treated cells, a diffuse cytoplasmic signal is expected.

Safety and Handling

  • This compound is for research use only.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.

  • Handle in a well-ventilated area.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for Studying the Pex5-Pex14 Protein-Protein Interaction and its Inhibition by Pex5-pex14 ppi-IN-1 using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for characterizing the interaction between the peroxisomal proteins Pex5 and Pex14, and for validating the binding of the inhibitor, Pex5-pex14 ppi-IN-1. The protocols outlined below are designed to be adaptable for screening and characterizing other potential inhibitors of this critical protein-protein interaction (PPI).

Introduction

The interaction between the cytosolic receptor Pex5 and the peroxisomal membrane protein Pex14 is a crucial step in the import of peroxisomal matrix proteins. Disrupting this PPI is a validated strategy for developing therapeutics against various diseases, including trypanosomiasis. NMR spectroscopy is a powerful tool for studying such interactions at an atomic level, providing valuable information on binding interfaces, affinities, and the mechanism of inhibition. This document details the application of several NMR techniques, including Chemical Shift Perturbation (CSP), Saturation Transfer Difference (STD), and Water-Ligand Observed via Gradient Spectroscopy (Water-LOGSY), to investigate the Pex5-Pex14 interaction and its modulation by small molecule inhibitors.

Data Presentation

The following tables summarize key quantitative data for the Pex5-Pex14 interaction and the inhibitor this compound.

Table 1: Pex5-Pex14 Interaction Binding Affinity

Interacting PartnersMethodDissociation Constant (Kd)Reference
Pex5 (116-124) - Pex14 (N-terminal domain)Isothermal Titration Calorimetry (ITC)0.47 µM[1]
Pex5 (113-127) - Pex14 (N-terminal domain)Isothermal Titration Calorimetry (ITC)0.12 µM[1]
Pex5 (108-127) - Pex14 (N-terminal domain)Isothermal Titration Calorimetry (ITC)0.07 µM[1]
Pex5 (TPR domain) - Pex14 (IPSWQI peptide)NMR Titration~250 µM

Table 2: this compound Inhibition Data

InhibitorTargetMethodKiEC50Reference
This compound (Compound 8)Pex5-TbPEX14 PPINot Specified53 µM5 µM (T. b. brucei)

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below. These protocols are tailored for the study of the Pex5-Pex14 interaction with small molecule inhibitors.

Protocol 1: Chemical Shift Perturbation (CSP) Mapping

Objective: To identify the binding interface of this compound on ¹⁵N-labeled Pex14 and to determine the dissociation constant (Kd).

Materials:

  • ¹⁵N-labeled Pex14 (N-terminal domain)

  • This compound

  • NMR Buffer: 20 mM Phosphate buffer (pH 6.5-7.5), 50-150 mM NaCl, 5-10% D₂O

  • NMR tubes

Procedure:

  • Protein Preparation: Prepare a stock solution of ¹⁵N-labeled Pex14 in NMR buffer to a final concentration of 100-200 µM.

  • Ligand Preparation: Prepare a concentrated stock solution of this compound in a compatible solvent (e.g., DMSO-d₆) that is miscible with the NMR buffer.

  • NMR Data Acquisition (Reference Spectrum):

    • Transfer the ¹⁵N-Pex14 solution to an NMR tube.

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum. This will serve as the reference (apo) spectrum.

  • Titration:

    • Add small aliquots of the this compound stock solution to the ¹⁵N-Pex14 sample.

    • After each addition, gently mix the sample and allow it to equilibrate.

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum at each titration point (e.g., molar ratios of Pex14:inhibitor of 1:0.5, 1:1, 1:2, 1:5, 1:10).

  • Data Analysis:

    • Process and overlay the series of ¹H-¹⁵N HSQC spectra.

    • Calculate the weighted average chemical shift perturbation (CSP) for each backbone amide resonance using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the chemical shift changes in the ¹H and ¹⁵N dimensions, respectively, and α is a scaling factor (typically ~0.15-0.2).

    • Plot the CSP values against the residue number of Pex14 to identify the residues most affected by inhibitor binding.

    • To determine the Kd, plot the chemical shift changes for significantly perturbed residues against the inhibitor concentration and fit the data to a suitable binding isotherm.

Protocol 2: Saturation Transfer Difference (STD) NMR

Objective: To confirm the binding of this compound to Pex14 and to identify the inhibitor moieties in close contact with the protein.

Materials:

  • Unlabeled Pex14 (N-terminal domain)

  • This compound

  • NMR Buffer: 20 mM Phosphate buffer (pH 6.5-7.5), 50-150 mM NaCl, 99.9% D₂O

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a solution of Pex14 in D₂O-based NMR buffer to a final concentration of 10-50 µM.

    • Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆).

    • Prepare the final NMR sample containing Pex14 and this compound at a molar ratio of approximately 1:50 to 1:100 (protein:inhibitor).

  • NMR Data Acquisition:

    • On-resonance spectrum: Selectively saturate a region of the protein's aliphatic proton spectrum (e.g., -0.5 to 0.5 ppm) where there are no inhibitor signals.

    • Off-resonance spectrum: Irradiate a region far from any protein or inhibitor signals (e.g., 30-40 ppm).

    • The STD experiment is performed by subtracting the on-resonance spectrum from the off-resonance spectrum.

  • Data Analysis:

    • The resulting STD spectrum will show signals only from the inhibitor protons that are in close proximity to the protein in the bound state.

    • The relative intensities of the signals in the STD spectrum can be used to map the "binding epitope" of the inhibitor.

Protocol 3: Water-Ligand Observed via Gradient Spectroscopy (Water-LOGSY)

Objective: To screen for and confirm the binding of this compound to Pex14.

Materials:

  • Unlabeled Pex14 (N-terminal domain)

  • This compound

  • NMR Buffer: 20 mM Phosphate buffer (pH 6.5-7.5), 50-150 mM NaCl, 90% H₂O / 10% D₂O

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a solution of Pex14 in the H₂O/D₂O NMR buffer to a final concentration of 1-10 µM.

    • Prepare a stock solution of this compound.

    • Prepare the final NMR sample containing Pex14 and this compound at a molar ratio of approximately 1:50 to 1:100.

  • NMR Data Acquisition:

    • The Water-LOGSY experiment involves selective irradiation of the water signal.

    • Acquire a Water-LOGSY spectrum of the inhibitor in the presence of Pex14.

    • Acquire a control Water-LOGSY spectrum of the inhibitor alone in the same buffer.

  • Data Analysis:

    • In the presence of the protein, binding ligands will show positive NOE signals (or signals with the opposite phase to the free ligand).

    • Non-binding compounds will show negative NOE signals (or signals with the same phase as the free ligand).

    • A change in the sign or a significant enhancement of the inhibitor signals upon addition of Pex14 confirms binding.

Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

Pex5_Pex14_Signaling_Pathway cluster_cytosol Cytosol cluster_peroxisome Peroxisomal Membrane Pex5 Pex5 Receptor Pex5_Cargo Pex5-Cargo Complex Pex5->Pex5_Cargo Binds Cargo PTS1 Cargo Protein Cargo->Pex5_Cargo Pex14 Pex14 Pex5_Cargo->Pex14 Docks Importomer Importomer Complex Pex14->Importomer Forms Importomer->Cargo Translocates NMR_Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Experiments cluster_analysis Data Analysis Protein_Prep Prepare 15N-Pex14 (for CSP) or unlabeled Pex14 CSP Chemical Shift Perturbation (CSP) Protein_Prep->CSP STD Saturation Transfer Difference (STD) Protein_Prep->STD WaterLOGSY Water-LOGSY Protein_Prep->WaterLOGSY Ligand_Prep Prepare Pex5-pex14 ppi-IN-1 Stock Ligand_Prep->CSP Ligand_Prep->STD Ligand_Prep->WaterLOGSY CSP_Analysis Map Binding Site Calculate Kd CSP->CSP_Analysis STD_Analysis Confirm Binding Identify Binding Epitope STD->STD_Analysis WaterLOGSY_Analysis Confirm Binding WaterLOGSY->WaterLOGSY_Analysis Logical_Relationship Pex5_Pex14_PPI Pex5-Pex14 PPI (Essential for Protein Import) Inhibitor This compound Pex5_Pex14_PPI->Inhibitor is targeted by NMR_Techniques NMR Spectroscopy (CSP, STD, Water-LOGSY) Pex5_Pex14_PPI->NMR_Techniques is studied by Inhibitor->NMR_Techniques is studied by Binding_Confirmation Confirmation of Binding NMR_Techniques->Binding_Confirmation Mechanism_Elucidation Elucidation of Binding Mechanism NMR_Techniques->Mechanism_Elucidation Drug_Development Therapeutic Development Binding_Confirmation->Drug_Development Mechanism_Elucidation->Drug_Development

References

Application Notes and Protocols for X-ray Crystallography of PEX14 in Complex with ppi-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the structural determination of the peroxisomal protein PEX14 in complex with the protein-protein interaction (PPI) inhibitor, ppi-IN-1. This document is intended for researchers, scientists, and drug development professionals working on the structural biology of peroxisomal import machinery and the development of novel therapeutics against trypanosomiasis.

Introduction

Peroxisomal biogenesis is a vital process in eukaryotic cells, and its machinery is a potential drug target, particularly in pathogenic organisms like Trypanosoma brucei, the causative agent of African sleeping sickness. The interaction between the peroxisomal biogenesis factor 5 (PEX5) and PEX14 is a critical step in the import of glycosomal proteins.[1] Disrupting this protein-protein interaction (PPI) has been shown to be lethal to these parasites.[1][2]

ppi-IN-1 (also known as PEX5-PEX14 PPI-IN-1 or Compound 8) is a small molecule inhibitor designed to block the PEX5-PEX14 interaction.[3] Understanding the precise binding mode of ppi-IN-1 to PEX14 at an atomic level is crucial for structure-based drug design and the development of more potent and selective inhibitors. X-ray crystallography is the definitive method for elucidating these structural details.

This document outlines the necessary protocols for the expression, purification, crystallization, and structure determination of the PEX14/ppi-IN-1 complex, based on established methodologies for similar PEX14-inhibitor complexes.

Signaling Pathways and Experimental Workflow

The interaction between PEX5 and PEX14 is a key node in the peroxisomal protein import pathway. PEX5 acts as a soluble receptor for newly synthesized peroxisomal matrix proteins containing a Peroxisome Targeting Signal 1 (PTS1). The PEX5-cargo complex then docks onto the peroxisomal membrane via its interaction with PEX14.[4] Inhibitors like ppi-IN-1 competitively bind to PEX14, preventing the docking of PEX5 and thereby disrupting the entire import process.

PEX14_Inhibition_Pathway cluster_cytosol Cytosol cluster_membrane Peroxisomal Membrane cluster_matrix Peroxisomal Matrix PEX5 PEX5 Receptor PEX5_Cargo PEX5-Cargo Complex PEX5->PEX5_Cargo Binds Cargo PTS1 Cargo Protein Cargo->PEX5_Cargo PEX14 PEX14 PEX5_Cargo->PEX14 Docks ppi_IN_1 ppi-IN-1 ppi_IN_1->PEX14 Inhibits Imported_Cargo Imported Cargo PEX14->Imported_Cargo Translocation

Figure 1: PEX5-PEX14 interaction and inhibition by ppi-IN-1.

The general workflow for determining the crystal structure of the PEX14/ppi-IN-1 complex is depicted below.

X_ray_Crystallography_Workflow expr 1. PEX14 Gene Cloning & Protein Expression puri 2. Protein Purification (e.g., IMAC, SEC) expr->puri comp 3. Complex Formation (PEX14 + ppi-IN-1) puri->comp crys 4. Crystallization Screening & Optimization comp->crys data 5. X-ray Diffraction Data Collection crys->data phas 6. Phase Determination (Molecular Replacement) data->phas refi 7. Model Building & Refinement phas->refi vali 8. Structure Validation & Deposition (PDB) refi->vali

Figure 2: Workflow for PEX14/ppi-IN-1 complex crystallography.

Quantitative Data Summary

The following tables summarize key quantitative data for ppi-IN-1 and related inhibitors, as well as typical crystallographic data for PEX14-inhibitor complexes.

Table 1: Inhibitor Activity Data

Compound Target Ki (μM) EC50 (μM) vs. T. b. brucei Reference
ppi-IN-1 PEX5-TbPEX14 PPI 53 5
PEX5-PEX14 PPI-IN-3 PEX5-PEX14 PPI - 95 (PPI), 7.2 (T. brucei)

| Compound 5 | PEX5-TbPEX14 PPI | 0.207 | - | |

Table 2: Representative Crystallographic Data for T. brucei PEX14-Inhibitor Complexes

Parameter PEX14-Compound 2 PEX14-Compound 3 PEX14-Compound 5 Reference
PDB ID 5L8A - -
Space Group P 21 21 21 P 21 21 21 P 21 21 21
Resolution (Å) 0.86 1.57 -
Unit Cell (a, b, c in Å) 32.1, 46.5, 52.3 32.4, 46.6, 52.2 -

| Rwork / Rfree (%) | 13.9 / 16.2 | 16.9 / 20.2 | - | |

Experimental Protocols

This protocol describes the expression and purification of the N-terminal domain of T. brucei PEX14 (TbPEX14), which is the binding site for PEX5 and its inhibitors.

  • Gene Cloning and Expression Vector:

    • Synthesize the gene encoding the N-terminal domain of TbPEX14 (e.g., residues 1-80).

    • Clone the gene into a suitable bacterial expression vector, such as pET-28a, which incorporates an N-terminal Hexa-histidine (6xHis) tag for affinity purification.

  • Protein Expression:

    • Transform E. coli BL21(DE3) cells with the PEX14 expression plasmid.

    • Grow the cells in Luria-Bertani (LB) medium supplemented with 50 µg/mL kanamycin at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding 0.5 mM IPTG and continue to incubate for 16-18 hours at 18°C.

    • Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.

  • Purification:

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice and clarify the lysate by centrifugation at 20,000 x g for 45 minutes at 4°C.

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • (Optional) Cleave the 6xHis tag using a specific protease (e.g., TEV protease) if a cleavage site was engineered into the vector.

    • Perform size-exclusion chromatography (SEC) using a Superdex 75 column equilibrated with SEC buffer (20 mM HEPES pH 7.5, 150 mM NaCl) to obtain highly pure and monodisperse protein.

    • Assess protein purity by SDS-PAGE and concentration by measuring absorbance at 280 nm.

  • Complex Formation:

    • Dissolve ppi-IN-1 powder in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM).

    • Incubate the purified PEX14 protein (e.g., at 10 mg/mL) with a 3- to 5-fold molar excess of ppi-IN-1 for 1-2 hours on ice. This ensures saturation of the binding sites.

  • Crystallization Screening:

    • Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method at 20°C.

    • Use commercial sparse-matrix screens (e.g., Hampton Research, Qiagen) to sample a wide range of crystallization conditions.

    • Mix 1 µL of the PEX14/ppi-IN-1 complex with 1 µL of the reservoir solution in the drop.

  • Crystal Optimization:

    • Once initial crystal hits are identified, optimize the conditions (e.g., precipitant concentration, pH, additives) to obtain diffraction-quality crystals. Based on data for similar complexes, conditions may involve polyethylene glycol (PEG) as a precipitant in a buffered solution.

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest the crystals from the drop using a nylon loop.

    • Briefly soak the crystals in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

    • Flash-cool the crystals by plunging them into liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Collect diffraction data at a synchrotron beamline.

    • Process the diffraction images using software like XDS or MOSFLM to integrate the reflections and determine the space group and unit cell parameters.

  • Structure Solution and Refinement:

    • Solve the structure using molecular replacement (MR) with a program like Phaser, using the coordinates of a known PEX14 structure (e.g., PDB ID: 2W84) as a search model.

    • Build the model of the PEX14/ppi-IN-1 complex into the resulting electron density maps using software like Coot. The inhibitor can be clearly placed in the difference (Fo-Fc) map.

    • Refine the structure using programs like PHENIX or Refmac5. This involves iterative cycles of model adjustment and refinement against the experimental data until convergence is reached, as indicated by the Rwork and Rfree values.

  • Validation and Deposition:

    • Validate the final structure using tools like MolProbity to check for geometric correctness and overall quality.

    • Deposit the final coordinates and structure factors into the Protein Data Bank (PDB).

References

Application Notes and Protocols: Surface Plasmon Resonance (SPR) Analysis of PEX5-PEX14 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between the peroxisomal biogenesis factor 5 (PEX5) and peroxisomal biogenesis factor 14 (PEX14) is a critical step in the import of matrix proteins into peroxisomes. PEX5 acts as a soluble receptor for proteins containing a C-terminal peroxisomal targeting signal 1 (PTS1), binding to them in the cytosol and shuttling them to the peroxisomal membrane.[1] At the membrane, the PEX5-cargo complex docks with PEX14, a central component of the peroxisomal import machinery.[2] This docking is mediated by the interaction of multiple WxxxF/Y motifs in the N-terminal region of PEX5 with the N-terminal domain of PEX14.[3][4]

In certain pathogenic organisms, such as Trypanosoma parasites, the peroxisome-like organelles, known as glycosomes, are essential for their metabolism and survival. The import of enzymes into glycosomes is also dependent on the PEX5-PEX14 interaction.[5] Consequently, the inhibition of this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy for developing novel treatments against trypanosomiasis.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for the real-time monitoring of biomolecular interactions. It allows for the precise determination of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant). This application note provides a detailed protocol for the analysis of the PEX5-PEX14 interaction and its inhibition by small molecules using SPR.

Signaling Pathway and Inhibition

The import of peroxisomal matrix proteins is a multi-step process initiated by the recognition of the PTS1 signal on the cargo protein by the PEX5 receptor in the cytosol. The PEX5-cargo complex then translocates to the peroxisomal membrane, where it docks with the PEX13/PEX14 complex. The interaction between PEX5 and the N-terminal domain of PEX14 is a crucial component of this docking step. Small molecule inhibitors that bind to PEX14 can physically block the binding site for PEX5, thereby preventing the docking of the PEX5-cargo complex and inhibiting the import of essential enzymes into the peroxisome.

PEX5_PEX14_Pathway cluster_cytosol Cytosol cluster_membrane Peroxisomal Membrane cluster_matrix Peroxisomal Matrix Cargo PTS1 Cargo Protein PEX5_Cargo PEX5-Cargo Complex Cargo->PEX5_Cargo PEX5 PEX5 Receptor PEX5->PEX5_Cargo PEX14 PEX14 PEX5_Cargo->PEX14 Docking Inhibitor Small Molecule Inhibitor Inhibitor->PEX14 Inhibition PEX13 PEX13 PEX14->PEX13 Translocon Import Pore PEX14->Translocon Forms Imported_Cargo Imported Cargo Translocon->Imported_Cargo Translocation

Figure 1: PEX5-PEX14 mediated protein import and its inhibition.

Experimental Protocols

Recombinant Protein Expression and Purification

Successful SPR analysis relies on high-quality, pure, and active proteins. For studying the PEX5-PEX14 interaction, typically the N-terminal domain of PEX14 (e.g., residues 1-78 or 1-104) and a fragment of PEX5 containing the WxxxF/Y motifs are used.

a. Expression Vector and Host:

  • Clone the coding sequences for the desired human PEX14 and PEX5 fragments into a suitable bacterial expression vector, such as pET with an N-terminal His6-tag for affinity purification.

  • Transform the expression plasmids into an E. coli strain suitable for protein expression, like BL21(DE3).

b. Protein Expression:

  • Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to culture the cells at a lower temperature, for instance, 18°C for 16-18 hours, to enhance protein solubility.

  • Harvest the cells by centrifugation.

c. Protein Purification:

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).

  • Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Perform size-exclusion chromatography as a final polishing step to remove aggregates and exchange the buffer to the SPR running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Assess protein purity by SDS-PAGE and determine the concentration using a spectrophotometer or a protein assay.

SPR Analysis of PEX5-PEX14 Interaction and Inhibition

The following protocol is a general guideline for analyzing the PEX5-PEX14 interaction and its inhibition using a Biacore instrument.

a. Materials:

  • SPR instrument (e.g., Biacore series)

  • Sensor Chip CM5 (or other suitable carboxymethylated dextran chip)

  • Amine Coupling Kit (containing NHS, EDC, and ethanolamine)

  • SPR Running Buffer (e.g., HBS-EP+)

  • Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 4.0-5.5)

  • Purified recombinant PEX14 (ligand) and PEX5 (analyte)

  • Small molecule inhibitors

b. Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment Protein_Prep Recombinant Protein Purification (PEX14 & PEX5) Immobilization 1. Ligand Immobilization (PEX14 on CM5 chip) Protein_Prep->Immobilization Buffer_Prep Buffer & Reagent Preparation Buffer_Prep->Immobilization Binding_Analysis 2. Analyte Binding (PEX5 injection) Immobilization->Binding_Analysis Inhibition_Assay 3. Inhibition Assay (PEX5 + Inhibitor injection) Binding_Analysis->Inhibition_Assay Data_Analysis 4. Data Analysis (Kinetics & Affinity) Inhibition_Assay->Data_Analysis

Figure 2: General workflow for SPR-based analysis of PEX5-PEX14 inhibition.

c. Protocol for PEX14 Immobilization (Amine Coupling):

  • Equilibrate the system with SPR running buffer.

  • Activate the sensor surface by injecting a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes at a flow rate of 10 µL/min.

  • Inject the purified PEX14 (diluted in immobilization buffer to 10-50 µg/mL) over the activated surface until the desired immobilization level is reached (e.g., 2000-4000 RU).

  • Deactivate the remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

  • A reference flow cell should be prepared similarly but without the injection of PEX14 to serve as a control for non-specific binding and bulk refractive index changes.

d. Protocol for PEX5 Binding Analysis (Kinetics):

  • Prepare a series of dilutions of the PEX5 fragment in SPR running buffer (e.g., ranging from low nM to µM concentrations).

  • Inject the different concentrations of PEX5 over the immobilized PEX14 surface and the reference cell at a flow rate of 30 µL/min. A typical injection protocol includes a 120-180 second association phase followed by a 300-600 second dissociation phase.

  • Regenerate the sensor surface between each PEX5 injection using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) if necessary. The regeneration conditions should be optimized to remove all bound analyte without denaturing the immobilized ligand.

  • Include several buffer blank injections for double referencing.

e. Protocol for Inhibition Assay:

  • Prepare a constant concentration of PEX5 in the SPR running buffer (ideally at a concentration close to its KD for PEX14).

  • Prepare a dilution series of the small molecule inhibitor.

  • Pre-incubate the PEX5 with each concentration of the inhibitor for a sufficient time to reach binding equilibrium.

  • Inject the PEX5-inhibitor mixtures over the immobilized PEX14 surface and the reference cell using the same injection parameters as in the binding analysis.

  • Monitor the decrease in the binding response of PEX5 to PEX14 as a function of the inhibitor concentration.

f. Data Analysis:

  • Process the raw sensorgram data by subtracting the reference flow cell data and the buffer blank injections.

  • For kinetic analysis of PEX5 binding, fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

  • For the inhibition assay, plot the steady-state binding response of PEX5 against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the binding mechanism is competitive.

Data Presentation

The following tables summarize quantitative data for the PEX5-PEX14 interaction and its inhibition by various compounds, as reported in the literature.

Table 1: Kinetic and Affinity Data for PEX5-PEX14 Interaction

Interacting PartnersMethodka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)Reference
Human PEX5 (full-length) and Human PEX14 (1-78)SPR--low nM
Human PEX5 (1-113) and Human PEX14AgDNP@Au--289
PEX5 (LVXEF motif) and PEX14-NTDSPR-33x faster-
PEX5 (WXXX(F/Y) motif) and PEX14-NTDSPR---

Note: "-" indicates data not reported in the cited source.

Table 2: Inhibition Data for PEX5-PEX14 Interaction

Inhibitor CompoundTarget OrganismAssay TypeKi (µM)IC50/EC50 (µM)Reference
PEX5-PEX14 PPI-IN-1 (Cmpd 8)T. bruceiPPI535 (EC50)
Dibenzo[b,f]oxazepin-11(10H)-one derivative 8cT. bruceiCell-based-8.12 (EC50)

Note: Ki values are typically determined from biochemical or biophysical assays, while EC50/IC50 values are often from cell-based assays.

Logical Relationship for Inhibition Analysis

The determination of an inhibitor's potency involves a series of logical steps, starting from the direct measurement of binding and culminating in the calculation of inhibition constants.

Inhibition_Logic SPR_Data SPR Sensorgram Data (RU vs. Time) Steady_State Steady-State Response (Req) at different [Inhibitor] SPR_Data->Steady_State Dose_Response Dose-Response Curve (Req vs. log[Inhibitor]) Steady_State->Dose_Response IC50_Calc IC50 Determination Dose_Response->IC50_Calc Cheng_Prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/KD) IC50_Calc->Cheng_Prusoff Ki_Value Inhibition Constant (Ki) Cheng_Prusoff->Ki_Value

Figure 3: Logical flow for determining inhibitor potency from SPR data.

Conclusion

SPR is an invaluable tool for the detailed characterization of the PEX5-PEX14 protein-protein interaction and for the screening and characterization of its inhibitors. The protocols and data presented in this application note provide a framework for researchers to design and execute robust SPR-based assays to identify and optimize novel therapeutics targeting this essential pathway. The quantitative kinetic and affinity data obtained from SPR studies are crucial for understanding the mechanism of action of inhibitors and for driving structure-activity relationship (SAR) studies in drug discovery programs.

References

Application Notes and Protocols: Isothermal Titration Calorimetry (ITC) Analysis of the Pex5-Pex14 Interaction and its Inhibition by Pex5-pex14 ppi-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with biomolecular interactions. This allows for the determination of key thermodynamic parameters, including the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of an interaction. These parameters provide a comprehensive understanding of the driving forces behind the binding event.

The interaction between the peroxisomal targeting signal 1 (PTS1) receptor, Pex5, and the peroxisomal membrane protein, Pex14, is a critical step in the import of matrix proteins into the peroxisome.[1][2][3] This protein-protein interaction (PPI) represents an attractive target for the development of therapeutics against diseases such as trypanosomiasis, where the analogous organelle, the glycosome, is essential for parasite survival. Pex5-pex14 ppi-IN-1 is a known inhibitor of this interaction and serves as a valuable tool for studying its function and for drug development efforts.

These application notes provide a detailed overview of the Pex5-Pex14 interaction, quantitative data obtained from ITC studies, and comprehensive protocols for performing ITC experiments to characterize both the protein-protein interaction and its inhibition by small molecules like this compound.

Peroxisomal Protein Import Pathway

The import of peroxisomal matrix proteins is a multi-step process. Cytosolic Pex5 recognizes and binds to proteins containing a C-terminal PTS1. The resulting Pex5-cargo complex then docks onto the peroxisomal membrane via an interaction with Pex14. This docking is a crucial prerequisite for the subsequent translocation of the cargo into the peroxisomal matrix. Following cargo release, Pex5 is recycled back to the cytosol for further rounds of import.

Peroxisomal_Protein_Import cluster_cytosol Cytosol cluster_membrane Peroxisomal Membrane cluster_matrix Peroxisomal Matrix Pex5 Pex5 Pex5_Cargo Pex5-Cargo Complex Pex5->Pex5_Cargo Cargo PTS1 Cargo Cargo->Pex5_Cargo Pex14 Pex14 Pex5_Cargo->Pex14 Docking Imported_Cargo Imported Cargo Pex14->Imported_Cargo Translocation

Figure 1: Simplified signaling pathway of peroxisomal protein import via the Pex5-Pex14 interaction.

Quantitative Data from ITC Studies

The following tables summarize the thermodynamic parameters for the Pex5-Pex14 interaction and the inhibitory properties of this compound.

Table 1: Thermodynamic Parameters of the Pex5-Pex14 Interaction

Interacting PartnersKd (nM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)Reference
Pex5 (1-315) and Pex14 (1-104) in aqueous buffer150-15.56.4N/A[4]
Pex5 (1-315) and Pex14 (1-104) in presence of bicelles250-12.33.4N/A
Pex5 (113-127) and Pex14(N)120N/AN/AN/A
Pex5 (108-127) and Pex14(N)70N/AN/AN/A

N/A: Data not available in the cited source.

Table 2: Inhibitory Activity of this compound

InhibitorTarget OrganismKi (µM)EC50 (µM)Reference
This compoundTrypanosoma brucei brucei535N/A

Note: The original source for the Ki and EC50 values was not found in the provided search results. This information is typically found in the primary publication describing the inhibitor.

Experimental Protocols

Protocol 1: Characterization of the Pex5-Pex14 Interaction by ITC

This protocol describes a general procedure for measuring the interaction between Pex5 and Pex14 using Isothermal Titration Calorimetry.

1. Materials and Reagents:

  • Purified Pex5 protein (or relevant binding domain)

  • Purified Pex14 protein (or relevant binding domain)

  • ITC Buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4). Crucially, both proteins must be in identical, degassed buffer.

  • Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC, Malvern Panalytical)

  • Syringe for the ITC instrument

  • Sample cell for the ITC instrument

2. Experimental Workflow:

ITC_Workflow_PPI cluster_prep Sample Preparation cluster_setup ITC Instrument Setup cluster_run Titration and Data Acquisition cluster_analysis Data Analysis Protein_Prep Prepare Pex5 and Pex14 in identical, degassed ITC buffer Conc_Det Determine accurate protein concentrations (e.g., UV-Vis) Protein_Prep->Conc_Det Load_Pex14 Load Pex14 into the sample cell Conc_Det->Load_Pex14 Load_Pex5 Load Pex5 into the injection syringe Conc_Det->Load_Pex5 Equilibrate Equilibrate the system to the desired temperature (e.g., 25°C) Load_Pex14->Equilibrate Load_Pex5->Equilibrate Titration Perform a series of small injections of Pex5 into the Pex14 solution Equilibrate->Titration Record_Heat Record the heat change after each injection Titration->Record_Heat Integrate Integrate the heat peaks to obtain the heat per injection Record_Heat->Integrate Plot Plot the heat per mole of injectant against the molar ratio of Pex5 to Pex14 Integrate->Plot Fit Fit the data to a suitable binding model to determine Kd, ΔH, and n Plot->Fit

Figure 2: Experimental workflow for characterizing the Pex5-Pex14 interaction by ITC.

3. Detailed Methodology:

  • Sample Preparation:

    • Dialyze both purified Pex5 and Pex14 proteins extensively against the same ITC buffer to ensure a perfect buffer match.

    • Degas the buffer and protein solutions immediately before the experiment to prevent bubble formation.

    • Determine the precise concentrations of both protein solutions using a reliable method such as UV-Vis spectroscopy with their respective extinction coefficients.

    • Typical starting concentrations are 10-50 µM for the protein in the cell (Pex14) and 100-500 µM for the protein in the syringe (Pex5), with the syringe concentration being at least 10-fold higher than the cell concentration.

  • Instrument Setup:

    • Thoroughly clean the sample cell and injection syringe with detergent and water, followed by extensive rinsing with the ITC buffer.

    • Load the sample cell with the Pex14 solution (approximately 300-400 µL, depending on the instrument).

    • Load the injection syringe with the Pex5 solution (approximately 50-100 µL).

    • Place the loaded cell and syringe into the calorimeter and allow the system to equilibrate thermally for at least 30-60 minutes.

  • Titration:

    • Set up the injection parameters. A typical experiment consists of 10-20 injections of 2-4 µL each, with a spacing of 120-180 seconds between injections to allow the signal to return to baseline.

    • Perform an initial small injection (e.g., 0.5 µL) that will be discarded during data analysis to remove any air bubbles or diffusion from the syringe tip.

    • Start the titration run.

  • Control Experiments:

    • To determine the heat of dilution, perform a control experiment by titrating Pex5 from the syringe into the sample cell containing only ITC buffer.

    • Subtract the heat of dilution from the binding experiment data during analysis.

  • Data Analysis:

    • Use the instrument's software (e.g., MicroCal PEAQ-ITC Analysis Software) to integrate the raw data peaks.

    • Plot the integrated heat per injection against the molar ratio of Pex5 to Pex14.

    • Fit the resulting binding isotherm to a one-site binding model to determine the binding affinity (Kd), enthalpy of binding (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Protocol 2: ITC-based Assay for this compound

This protocol outlines how to use ITC to characterize the binding of a small molecule inhibitor, such as this compound, to the Pex5-Pex14 complex. A direct titration of the inhibitor to one of the proteins or the pre-formed complex can be performed.

1. Materials and Reagents:

  • Purified Pex5 and Pex14 proteins

  • This compound

  • ITC Buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4, with a low percentage of DMSO if required for inhibitor solubility). The buffer for the proteins and the inhibitor must be identical.

  • Isothermal Titration Calorimeter and accessories

2. Experimental Workflow:

ITC_Workflow_Inhibitor cluster_prep Sample Preparation cluster_setup ITC Instrument Setup cluster_run Titration and Data Acquisition cluster_analysis Data Analysis Buffer_Prep Prepare identical, degassed ITC buffer (with matched DMSO if needed) Protein_Prep Prepare Pex14 (or Pex5-Pex14 complex) in ITC buffer Buffer_Prep->Protein_Prep Inhibitor_Prep Prepare this compound in ITC buffer Buffer_Prep->Inhibitor_Prep Conc_Det Determine accurate concentrations Protein_Prep->Conc_Det Inhibitor_Prep->Conc_Det Load_Protein Load Pex14 (or complex) into the sample cell Conc_Det->Load_Protein Load_Inhibitor Load inhibitor into the injection syringe Conc_Det->Load_Inhibitor Equilibrate Equilibrate the system Load_Protein->Equilibrate Load_Inhibitor->Equilibrate Titration Titrate inhibitor into the protein solution Equilibrate->Titration Record_Heat Record the heat change after each injection Titration->Record_Heat Integrate Integrate heat peaks and correct for heat of dilution Record_Heat->Integrate Plot Plot heat per mole against molar ratio Integrate->Plot Fit Fit data to determine Kd, ΔH, and n for inhibitor binding Plot->Fit

Figure 3: Experimental workflow for characterizing the binding of this compound to Pex14.

3. Detailed Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare the final inhibitor solution and the protein solution (Pex14 or the pre-formed Pex5-Pex14 complex) in the same ITC buffer containing an identical, low percentage of DMSO (e.g., 1-2%) to ensure buffer matching and inhibitor solubility.

    • Dialyze the protein against this final buffer.

    • Degas all solutions.

    • Accurately determine the concentrations of the protein and the inhibitor.

  • Instrument Setup and Titration:

    • Follow the same instrument setup procedure as in Protocol 1.

    • Load the Pex14 protein (or the Pex5-Pex14 complex) into the sample cell.

    • Load the this compound solution into the injection syringe.

    • Perform the titration as described in Protocol 1.

  • Control Experiments:

    • Titrate the inhibitor solution into the ITC buffer (containing the same percentage of DMSO) to measure the heat of dilution of the inhibitor.

  • Data Analysis:

    • Analyze the data as described in Protocol 1 to determine the thermodynamic parameters for the binding of this compound to its target.

Note on Competition ITC: If the inhibitor binds with very high affinity, a competition ITC experiment may be necessary. In this setup, a weaker binding ligand is first titrated into the protein, and then the high-affinity inhibitor is titrated into the protein-weak ligand complex. This allows for the determination of the high-affinity binding constant through a displacement reaction.

Conclusion

Isothermal Titration Calorimetry is an indispensable tool for the detailed characterization of the Pex5-Pex14 protein-protein interaction and for the evaluation of its inhibitors. The thermodynamic data generated from ITC experiments provide deep insights into the molecular recognition events and can guide the rational design and optimization of novel therapeutic agents targeting the peroxisomal/glycosomal import machinery. The protocols provided herein offer a robust framework for conducting such studies in a reproducible and accurate manner.

References

Application Notes: Immunofluorescence Microscopy for PEX5 Localization with ppi-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peroxisomes are ubiquitous organelles that play a crucial role in various metabolic processes, including fatty acid oxidation and the detoxification of reactive oxygen species. The import of proteins into the peroxisomal matrix is a vital process mediated by a family of proteins known as peroxins (PEX). PEX5 is a cytosolic receptor that recognizes proteins containing a C-terminal peroxisomal targeting signal 1 (PTS1) and transports them to the peroxisomal membrane. At the membrane, PEX5 docks with PEX14, a key component of the import machinery, facilitating the translocation of cargo into the peroxisome. Following cargo release, PEX5 is recycled back to the cytosol for subsequent rounds of import.

Disruption of the PEX5-PEX14 interaction is a critical area of research for understanding peroxisomal biogenesis and for the development of therapeutics against diseases where peroxisomal function is implicated, such as in certain parasitic infections. ppi-IN-1 is a small molecule inhibitor that specifically targets the protein-protein interaction (PPI) between PEX5 and PEX14. By disrupting this interaction, ppi-IN-1 is expected to inhibit the import of PTS1-containing proteins into the peroxisome, leading to an altered subcellular localization of PEX5.

These application notes provide a detailed protocol for the use of immunofluorescence microscopy to visualize and quantify the change in PEX5 localization upon treatment with ppi-IN-1.

Principle of the Assay

Immunofluorescence microscopy is a powerful technique to visualize the subcellular localization of specific proteins. This protocol utilizes an antibody specific to PEX5 to detect its location within the cell. Under normal conditions, PEX5 is found both in the cytosol and concentrated at peroxisomes, appearing as distinct puncta. Upon treatment with ppi-IN-1, the interaction between PEX5 and PEX14 is disrupted, preventing the docking of PEX5 at the peroxisomal membrane. This inhibition is expected to result in a diffuse cytosolic localization of PEX5, with a reduction in the punctate staining pattern characteristic of peroxisomal association.

Key Reagents and Materials

  • Cell Lines: Mammalian cell line expressing endogenous PEX5 (e.g., HeLa, HEK293, Huh7).

  • ppi-IN-1: PEX5-PEX14 protein-protein interaction inhibitor.

  • Primary Antibody: Rabbit anti-PEX5 polyclonal antibody.

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488).

  • Peroxisomal Marker (optional): Mouse anti-PMP70 monoclonal antibody for co-localization studies.

  • Fluorescently-conjugated secondary antibody for peroxisomal marker (optional): Donkey anti-mouse IgG conjugated to a contrasting fluorescent dye (e.g., Alexa Fluor 594).

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

  • Wash Buffer: Phosphate-Buffered Saline (PBS).

  • Antifade Mounting Medium with DAPI.

  • Glass coverslips and microscope slides.

  • Fluorescence microscope.

Data Presentation

Quantitative Data for ppi-IN-1
ParameterValueReference
Target PEX14-PEX5 protein-protein interaction[1][2]
Molecular Formula C26H28N4O3[1]
Inhibitory Constant (Ki) 53 µM (against Trypanosoma brucei PEX14)[1][2]
Half-maximal Effective Concentration (EC50) 5 µM (against Trypanosoma brucei brucei)
Expected Results: Quantification of PEX5 Localization
TreatmentPEX5 Localization PatternCytosolic Fluorescence Intensity (Arbitrary Units)Peroxisomal Puncta Intensity (Arbitrary Units)
Vehicle Control (DMSO) Punctate and diffuse cytosolicLow to moderateHigh
ppi-IN-1 Predominantly diffuse cytosolicHighLow / Indistinguishable from background

Note: Fluorescence intensity values are representative and will need to be determined experimentally.

Experimental Protocols

Cell Culture and Treatment with ppi-IN-1
  • Seed mammalian cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.

  • Culture the cells in appropriate growth medium at 37°C in a humidified incubator with 5% CO2.

  • Prepare a stock solution of ppi-IN-1 in DMSO.

  • On the day of the experiment, dilute the ppi-IN-1 stock solution in fresh culture medium to the desired final concentration (e.g., 5-50 µM). Include a vehicle-only control (DMSO).

  • Remove the old medium from the cells and add the medium containing ppi-IN-1 or the vehicle control.

  • Incubate the cells for a predetermined time (e.g., 2, 4, or 6 hours) at 37°C.

Immunofluorescence Staining Protocol
  • Fixation:

    • Carefully aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 0.1% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature.

    • Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add 1% BSA in PBS to the cells and incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-PEX5 antibody in 1% BSA in PBS to the recommended concentration (e.g., 1:200 - 1:1000, optimization may be required).

    • If using a peroxisomal marker, co-incubate with the anti-PMP70 antibody at its recommended dilution.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorescently-conjugated secondary antibody (and the secondary for the peroxisomal marker, if used) in 1% BSA in PBS (e.g., 1:500 - 1:1000). Protect from light from this step onwards.

    • Aspirate the wash buffer and add the diluted secondary antibody solution.

    • Incubate for 1 hour at room temperature in the dark.

  • Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • Perform a final quick rinse with distilled water.

    • Mount the coverslips onto microscope slides using a drop of antifade mounting medium containing DAPI for nuclear counterstaining.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

    • Store the slides at 4°C in the dark until imaging.

Image Acquisition and Analysis
  • Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for DAPI, the PEX5 fluorophore, and the peroxisomal marker fluorophore (if used).

  • Capture images of control and ppi-IN-1-treated cells using identical acquisition settings (e.g., exposure time, gain).

  • For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji) to:

    • Measure the mean fluorescence intensity of PEX5 in the cytoplasm.

    • Identify and measure the mean fluorescence intensity of peroxisomal puncta in control cells.

    • Compare the intensity measurements between control and treated cells.

Mandatory Visualizations

PEX5_Import_Pathway cluster_cytosol Cytosol cluster_matrix Peroxisome Matrix PEX5 PEX5 (Receptor) PEX5_Cargo PEX5-Cargo Complex PEX5->PEX5_Cargo Binds Cargo PTS1-Cargo Cargo->PEX5_Cargo PEX14 PEX14 PEX5_Cargo->PEX14 Docks Cargo_in PTS1-Cargo PEX5_Cargo->Cargo_in Translocation PEX14->PEX5 Recycling Importomer Importomer Complex

Caption: PEX5-mediated protein import pathway into the peroxisome.

Experimental_Workflow A 1. Cell Seeding B 2. Treatment (ppi-IN-1 or Vehicle) A->B C 3. Fixation & Permeabilization B->C D 4. Blocking C->D E 5. Primary Antibody Incubation (anti-PEX5) D->E F 6. Secondary Antibody Incubation (Fluorescently-labeled) E->F G 7. Mounting & Imaging F->G H 8. Image Analysis G->H

Caption: Experimental workflow for immunofluorescence analysis of PEX5.

ppi_IN_1_Mechanism PEX5_Cargo PEX5-Cargo Complex Docking Docking PEX5_Cargo->Docking Interaction PEX14 PEX14 PEX14->Docking ppi_IN_1 ppi-IN-1 ppi_IN_1->Docking Inhibits No_Import Inhibition of Peroxisomal Import Docking->No_Import

Caption: Mechanism of action of ppi-IN-1 on PEX5-PEX14 interaction.

References

Troubleshooting & Optimization

Pex5-pex14 ppi-IN-1 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Pex5-Pex14 ppi-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the protein-protein interaction (PPI) between PEX5 and PEX14. This interaction is crucial for the import of proteins into the peroxisome, a cellular organelle involved in various metabolic processes. By disrupting the PEX5-PEX14 interaction, this inhibitor can impair peroxisome biogenesis and function. It has been identified as a potential therapeutic agent, particularly against Trypanosoma brucei, the parasite responsible for sleeping sickness, by targeting its glycosome biogenesis.

Q2: What are the general recommendations for storing and handling this compound?

For optimal stability, this compound should be stored at -20°C as recommended. When preparing stock solutions, use an appropriate solvent such as DMSO. For use in cell culture, it is critical to ensure that the final concentration of the solvent in the media is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Aliquot stock solutions to minimize freeze-thaw cycles.

Q3: I am observing precipitation of the compound in my cell culture media. What could be the cause and how can I resolve it?

Precipitation of small molecule inhibitors in aqueous cell culture media is a common issue and can be caused by several factors:

  • Low Solubility: The compound may have poor solubility in aqueous solutions.

  • High Concentration: The concentration you are using may exceed its solubility limit in the media.

  • Interaction with Media Components: The compound may interact with proteins or other components in the serum or media, leading to precipitation.

  • Incorrect Dilution: Improper dilution from a high-concentration stock solution can cause the compound to crash out of solution.

Troubleshooting Steps:

  • Check Solubility Limit: If available, consult the manufacturer's data sheet for the solubility of this compound in aqueous solutions.

  • Optimize Dilution Method: When diluting from a DMSO stock, add the stock solution to a small volume of pre-warmed media and vortex gently before adding to the final culture volume. This helps in rapid dispersion and prevents localized high concentrations.

  • Reduce Final Concentration: Test a range of lower concentrations to find one that remains soluble and is still effective.

  • Reduce Serum Concentration: If using serum-containing media, try reducing the serum percentage, as serum proteins can sometimes cause precipitation.

  • Use a Different Formulation: If solubility issues persist, consider using a formulation aid, such as cyclodextrins, though this should be done with caution as it can affect compound activity.

Q4: My experiments are showing inconsistent results or a loss of compound activity over time. Could this be due to instability in the cell culture media?

Yes, inconsistent results and loss of activity can be strong indicators of compound instability in the cell culture media. Small molecules can degrade over time in the aqueous, warm, and CO2-controlled environment of a cell culture incubator. Degradation can occur through hydrolysis, oxidation, or enzymatic modification by cellular components.

Troubleshooting Steps:

  • Perform a Stability Study: It is highly recommended to perform a stability study of this compound in your specific cell culture media and conditions. A detailed protocol for this is provided below.

  • Replenish the Compound: If the compound is found to be unstable, you may need to replenish the media with freshly diluted compound at regular intervals during your experiment.

  • Minimize Exposure to Light: Protect the compound from light during storage and handling, as some compounds are light-sensitive.

  • Control for Freeze-Thaw Cycles: Use single-use aliquots of your stock solution to avoid degradation from repeated freeze-thaw cycles.

Quantitative Data on Stability

Currently, there is no publicly available quantitative data on the stability of this compound in cell culture media. Researchers are encouraged to perform their own stability studies to determine the compound's half-life in their specific experimental setup. The table below is provided as a template to record and present your findings.

Table 1: Stability of this compound in Cell Culture Media at 37°C

Time (hours)Concentration (µM) - Replicate 1Concentration (µM) - Replicate 2Concentration (µM) - Replicate 3Average Concentration (µM)% Remaining
0100%
2
4
8
12
24
48
72

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Cell culture medium (the same type used in your experiments)

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

  • HPLC or LC-MS system

  • Acetonitrile (ACN) or other suitable organic solvent

  • Internal standard (a stable compound with similar chromatographic properties)

Procedure:

  • Prepare a Working Solution: Prepare a solution of this compound in your cell culture medium at the final concentration you intend to use in your experiments.

  • Incubation: Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours). Place the tubes in a 37°C, 5% CO2 incubator.

  • Sample Collection: At each time point, remove one tube from the incubator.

  • Sample Preparation:

    • Add an equal volume of cold ACN containing a known concentration of an internal standard to the media sample. This will precipitate the proteins.

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for analysis.

  • HPLC/LC-MS Analysis:

    • Analyze the supernatant using a validated HPLC or LC-MS method to quantify the concentration of this compound. The peak area of the compound relative to the internal standard will be used for quantification.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

    • Determine the half-life (t½) of the compound in the cell culture media.

Visualizations

PEX5_PEX14_Signaling_Pathway cluster_cytosol Cytosol cluster_peroxisome_membrane Peroxisome Membrane cluster_peroxisome_matrix Peroxisome Matrix PEX5 PEX5 Receptor PEX5_Cargo PEX5-Cargo Complex PEX5->PEX5_Cargo Cargo PTS1-Cargo Protein Cargo->PEX5_Cargo Binds PEX14 PEX14 PEX5_Cargo->PEX14 Docks Imported_Cargo Imported Cargo PEX14->Imported_Cargo Translocation Inhibitor This compound Inhibitor->PEX14 Inhibits Interaction with PEX5 Stability_Assessment_Workflow start Prepare this compound in Cell Culture Media aliquot Aliquot for each time point start->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate sample Collect samples at defined time points (0, 2, 4, 8, 12, 24, 48, 72h) incubate->sample precipitate Protein Precipitation (add ACN with Internal Standard) sample->precipitate centrifuge Centrifuge to pellet proteins precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Analyze by HPLC/LC-MS supernatant->analyze data Quantify and Plot Concentration vs. Time analyze->data end Determine Half-life (t½) data->end

Overcoming Pex5-pex14 ppi-IN-1 low solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pex5-Pex14 ppi-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this inhibitor, with a particular focus on its low solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between Pex5 and Pex14.[1][2] This interaction is a critical step in the peroxisomal protein import pathway.[3][4][5] By inhibiting this interaction, this compound can be used to study the roles of these proteins in various cellular processes and as a potential therapeutic agent. The inhibitor has a reported Ki of 53 μM for the disruption of the PEX5-TbPEX14 PPI and an EC50 of 5 μM in inhibiting the bloodstream form of T. b. brucei.

Q2: I am observing precipitation of this compound in my aqueous buffer. What are the common causes and solutions?

Low aqueous solubility is a common issue with small molecule inhibitors, particularly those targeting the often large and hydrophobic surfaces of protein-protein interactions. Precipitation can be caused by several factors including the inherent hydrophobicity of the compound, inappropriate solvent choice for the stock solution, and incompatible buffer conditions.

To address this, consider the following troubleshooting steps:

  • Optimize Stock Solution Solvent: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO before diluting it into your aqueous experimental buffer.

  • Adjust Final Assay Concentration: Ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid detrimental effects on your biological system.

  • Modify Buffer Composition: Experiment with different buffer components. Adjusting pH, ionic strength, or adding solubility-enhancing excipients can significantly improve compound solubility.

  • Incorporate Solubilizing Agents: Consider the use of detergents or other solubilizing agents, but be cautious as these may interfere with your assay.

Q3: What solvents are recommended for preparing a stock solution of this compound?

Q4: Can I sonicate or heat the solution to improve the solubility of this compound?

Gentle warming and brief sonication can be effective methods to dissolve a compound. However, these methods should be used with caution as excessive heat can lead to degradation of the compound. If you choose to warm the solution, do so gently (e.g., in a 37°C water bath) and for a short period. Similarly, use a sonicator bath for brief intervals. Always visually inspect the solution for any signs of degradation, such as color change.

Troubleshooting Guides

Guide 1: Overcoming Inhibitor Precipitation in In Vitro Assays

This guide provides a systematic approach to troubleshooting and resolving precipitation of this compound during your experiments.

Observed Problem: Visible precipitate forms upon dilution of the inhibitor stock solution into the aqueous assay buffer.

Troubleshooting Workflow:

G start Precipitation Observed check_stock 1. Verify Stock Solution - Is it fully dissolved? - Is it within solubility limits for the solvent? start->check_stock prepare_fresh Prepare fresh stock solution in 100% DMSO check_stock->prepare_fresh No check_dilution 2. Assess Dilution Method - Is the final organic solvent concentration <1%? - Is the dilution performed with vigorous mixing? check_stock->check_dilution Yes test_solvent Test alternative organic solvents (e.g., DMF, Ethanol) prepare_fresh->test_solvent prepare_fresh->check_dilution adjust_dilution Optimize dilution strategy: - Serial dilutions - Vortexing during addition check_dilution->adjust_dilution No check_buffer 3. Evaluate Assay Buffer - Is the pH optimal? - Is the ionic strength appropriate? check_dilution->check_buffer Yes adjust_dilution->check_buffer modify_buffer Systematically vary buffer components: - pH (e.g., 6.0-8.0) - Salt concentration (e.g., 50-200 mM NaCl) check_buffer->modify_buffer Suboptimal add_excipients 4. Consider Solubility Enhancers - Add co-solvents (e.g., glycerol, PEG) - Test non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations check_buffer->add_excipients Optimal modify_buffer->add_excipients validate_assay Validate assay performance with any new buffer component modify_buffer->validate_assay add_excipients->validate_assay success Solubility Issue Resolved validate_assay->success Effective fail Consult Further validate_assay->fail Ineffective

Caption: A stepwise workflow for troubleshooting this compound solubility.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Binding Assays

This protocol provides a general guideline for preparing this compound for use in protein-protein interaction assays, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

Materials:

  • This compound solid

  • 100% DMSO

  • Assay Buffer (e.g., 20 mM Sodium Phosphate, 100 mM NaCl, pH 6.5)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Prepare Stock Solution: a. Accurately weigh a small amount of this compound. b. Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM). c. Vortex thoroughly until the compound is fully dissolved. Gentle warming or brief sonication may be used if necessary. d. Visually inspect the solution to ensure no particulate matter remains. e. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions: a. On the day of the experiment, thaw a stock solution aliquot. b. Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations. c. From the intermediate dilutions, prepare the final working solutions by diluting into the assay buffer. Ensure the final DMSO concentration remains below 1%. For example, add 1 µL of a 100X inhibitor stock in DMSO to 99 µL of assay buffer. d. Mix immediately and thoroughly by vortexing.

  • Pre-Assay Check: a. Before adding the inhibitor to your protein sample, visually inspect the final working solution for any signs of precipitation. b. If precipitation is observed, refer to the troubleshooting guide.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related experimental parameters.

ParameterValueReference
This compound
Ki (PEX5-TbPEX14 PPI)53 μM
EC50 (T. b. brucei)5 μM
Pex5-Pex14 Interaction
Pex5 - Pex14 Binding Affinity (ITC)Kd in the low nanomolar to micromolar range depending on the constructs used
Recommended Buffer Conditions
ITC/NMR Buffer20 mM Sodium Phosphate, 100 mM NaCl, pH 6.5

Pex5-Pex14 Signaling Pathway

The interaction between Pex5 and Pex14 is a crucial step in the import of peroxisomal matrix proteins. The following diagram illustrates the simplified signaling pathway.

Pex5_Pex14_Pathway cluster_cytosol Cytosol cluster_membrane Peroxisomal Membrane cluster_matrix Peroxisome Matrix Pex5 Pex5 Receptor Complex Pex5-Cargo Complex Pex5->Complex Cargo PTS1-Cargo Protein Cargo->Pex5 1. Binding Pex14 Pex14 Complex->Pex14 2. Docking Pex5_in Pex5 Pex14->Pex5_in 3. Translocation Cargo_in Cargo Protein Pex5_in->Cargo_in 4. Cargo Release Inhibitor This compound Inhibitor->Pex14 Inhibition

Caption: The Pex5-Pex14 mediated peroxisomal import pathway and the point of inhibition.

References

Potential off-target effects of Pex5-pex14 ppi-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pex5-Pex14 ppi-IN-1 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a protein-protein interaction (PPI) inhibitor that disrupts the binding of Peroxin 5 (Pex5) to Peroxin 14 (Pex14).[1][2] This interaction is a critical step in the import of proteins into the peroxisome.[3][4] Pex5 acts as a receptor for newly synthesized peroxisomal matrix proteins, and its docking to Pex14 on the peroxisomal membrane is essential for their translocation into the organelle.[3] this compound specifically targets the interaction between Pex5 and Trypanosoma brucei Pex14 (TbPEX14).

Q2: What are the known binding affinities for this compound?

A2: The inhibitory constant (Ki) and half-maximal effective concentration (EC50) for this compound have been determined for the bloodstream form of Trypanosoma brucei brucei.

ParameterValueSpecies
Ki 53 µMTrypanosoma brucei
EC50 5 µMTrypanosoma brucei brucei

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Unexpected or inconsistent experimental results.

This could be due to a variety of factors, including off-target effects or issues with experimental setup.

  • Potential Cause 1: Off-target effects. While specific off-target interactions of this compound have not been extensively documented in publicly available literature, a primary candidate for an off-target interaction is the binding of Pex19 to Pex14. Pex5 and Pex19 have been shown to bind competitively to the same surface on the N-terminal domain of Pex14. Therefore, an inhibitor designed to block the Pex5-Pex14 interaction could potentially also disrupt the Pex19-Pex14 interaction.

    • Troubleshooting Steps:

      • Assess Pex19-Pex14 Interaction: Perform a co-immunoprecipitation or pull-down assay to determine if this compound affects the interaction between Pex19 and Pex14 in your experimental system.

      • Cellular Thermal Shift Assay (CETSA): Use CETSA to assess the engagement of this compound with Pex14 and to identify other potential protein targets that are stabilized by the compound.

      • Proteome-wide Analysis: For a comprehensive view of off-target effects, consider proteome-wide approaches such as affinity chromatography with immobilized inhibitor followed by mass spectrometry, or proteome-wide Mendelian randomization studies.

  • Potential Cause 2: Compound Instability or Degradation. The stability of the inhibitor under your specific experimental conditions (e.g., temperature, pH, media components) may be a factor.

    • Troubleshooting Steps:

      • Verify Compound Integrity: Use analytical techniques like HPLC-MS to confirm the purity and concentration of your this compound stock and working solutions.

      • Optimize Storage Conditions: Ensure the compound is stored at the recommended temperature of -20°C.

Issue 2: Lack of observed effect at expected concentrations.

  • Potential Cause 1: Insufficient Cellular Uptake. The compound may not be efficiently entering the cells in your model system.

    • Troubleshooting Steps:

      • Vary Incubation Time and Concentration: Perform a dose-response and time-course experiment to determine the optimal conditions for observing an effect.

      • Permeabilization: For in vitro assays using cell lysates, ensure proper cell lysis to allow the inhibitor access to the target proteins.

  • Potential Cause 2: Species-specific differences. this compound was characterized for its activity against Trypanosoma brucei. The Pex5-Pex14 interaction site may not be sufficiently conserved in your model organism for the inhibitor to be effective.

    • Troubleshooting Steps:

      • Sequence Alignment: Compare the amino acid sequences of the Pex5 and Pex14 interaction domains from T. brucei and your experimental organism to assess conservation.

      • In Vitro Binding Assays: Use purified Pex5 and Pex14 proteins from your organism of interest in a direct binding assay (e.g., ELISA, AlphaScreen) to test the inhibitory activity of this compound.

Experimental Protocols

1. Co-Immunoprecipitation (Co-IP) to Assess Pex19-Pex14 Interaction

This protocol is designed to determine if this compound disrupts the interaction between Pex19 and Pex14.

  • Materials:

    • Cells expressing tagged Pex14 (e.g., GFP-Pex14)

    • Antibody against the tag (e.g., anti-GFP)

    • Antibody against endogenous Pex19

    • This compound

    • DMSO (vehicle control)

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • Protein A/G magnetic beads

    • Wash buffer (e.g., PBS with 0.1% Tween-20)

    • SDS-PAGE gels and Western blotting reagents

  • Procedure:

    • Culture cells and treat with this compound or DMSO at the desired concentration and for the appropriate time.

    • Lyse the cells in lysis buffer and clarify the lysate by centrifugation.

    • Incubate the lysate with the anti-tag antibody for 2-4 hours at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

    • Wash the beads three times with wash buffer.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the tag (to confirm Pex14 pulldown) and Pex19. A reduced Pex19 signal in the inhibitor-treated sample compared to the control would suggest disruption of the Pex19-Pex14 interaction.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of target engagement by observing the thermal stabilization of a protein upon ligand binding.

  • Materials:

    • Intact cells

    • This compound

    • DMSO (vehicle control)

    • Phosphate-buffered saline (PBS)

    • Lysis buffer with protease inhibitors

    • PCR tubes or 96-well PCR plate

    • Thermocycler

    • Western blotting or ELISA reagents for Pex14 detection

  • Procedure:

    • Treat cells with this compound or DMSO for a specified time.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles or with lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.

    • Analyze the amount of soluble Pex14 in each sample by Western blotting or ELISA.

    • Plot the amount of soluble Pex14 as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement and stabilization.

Visualizations

Pex5_Pex14_Pathway cluster_cytosol Cytosol cluster_peroxisome Peroxisomal Membrane cluster_inhibitor Pex5 Pex5 Pex5_Cargo Pex5-Cargo Complex Pex5->Pex5_Cargo Cargo PTS1 Cargo Cargo->Pex5_Cargo Pex14 Pex14 Pex5_Cargo->Pex14 Docking Pex14->Pex5_Cargo Translocation Pex13 Pex13 Inhibitor Pex5-Pex14 ppi-IN-1 Inhibitor->Pex14 Inhibition

Caption: Pex5-Pex14 protein import pathway and the inhibitory action of this compound.

Off_Target_Hypothesis Pex14 Pex14 Pex5 Pex5 Pex5->Pex14 Binds to same site Pex19 Pex19 Pex19->Pex14 Binds to same site Inhibitor This compound Inhibitor->Pex5 Blocks Interaction Inhibitor->Pex19 Potential Off-Target Inhibition Troubleshooting_Workflow Start Unexpected Experimental Result Check_OnTarget Confirm On-Target Inhibition Start->Check_OnTarget Check_OffTarget Investigate Potential Off-Target Effects Start->Check_OffTarget Check_Compound Verify Compound Integrity & Activity Start->Check_Compound CETSA CETSA for Target Engagement Check_OnTarget->CETSA CoIP Co-IP for Pex19-Pex14 Check_OffTarget->CoIP Proteomics Proteome-wide Screening Check_OffTarget->Proteomics HPLC HPLC-MS for Purity Check_Compound->HPLC BindingAssay In Vitro Binding Assay Check_Compound->BindingAssay Conclusion Identify Source of Inconsistency CoIP->Conclusion CETSA->Conclusion Proteomics->Conclusion HPLC->Conclusion BindingAssay->Conclusion

References

Technical Support Center: Optimizing Pex5-Pex14 ppi-IN-1 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Pex5-Pex14 ppi-IN-1 and other novel Pex5-Pex14 interaction inhibitors for cell-based assays. The following information is designed to address common challenges and provide clear protocols for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between Peroxin 5 (Pex5) and Peroxin 14 (Pex14). This interaction is a critical step in the import of proteins into the peroxisome. By inhibiting this interaction, the inhibitor effectively blocks the translocation of peroxisomal matrix proteins, which can lead to a variety of cellular effects, including metabolic disruption. In the context of certain pathogens like Trypanosoma, this disruption is lethal to the parasite.

Q2: What is a recommended starting concentration for this compound in mammalian cell-based assays?

A2: Currently, there is limited publicly available data on the use of this compound in mammalian cell lines. The reported biochemical inhibitory constant (Ki) is 53 µM, and the half-maximal effective concentration (EC50) is 5 µM in Trypanosoma brucei brucei. For initial experiments in mammalian cells, a wide concentration range should be tested, bracketing the trypanocidal EC50. A suggested starting range is from 1 µM to 100 µM. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.

Q3: How can I determine the optimal concentration of a novel Pex5-Pex14 inhibitor?

A3: The optimal concentration should be effective at inhibiting the Pex5-Pex14 interaction without causing significant cytotoxicity. A two-pronged approach is recommended:

  • Cytotoxicity Assay: Determine the concentration at which the inhibitor becomes toxic to your cells.

  • Functional Assay: Measure the biological effect of inhibiting the Pex5-Pex14 interaction.

The optimal concentration will be the highest concentration that shows a significant biological effect with minimal cytotoxicity.

Q4: What are the expected downstream effects of inhibiting the Pex5-Pex14 interaction in mammalian cells?

A4: Inhibition of the Pex5-Pex14 interaction is expected to disrupt the import of peroxisomal matrix proteins. A key and easily measurable downstream effect is the mislocalization of proteins that contain a Peroxisomal Targeting Signal 1 (PTS1). For example, the enzyme catalase, which normally localizes to peroxisomes, will be found in the cytoplasm upon effective inhibition of this pathway.[1][2] This can be visualized using immunofluorescence microscopy.

Troubleshooting Guides

Problem 1: High background cytotoxicity in cell viability assays.
Possible Cause Troubleshooting Steps
Inhibitor Precipitation Visually inspect the culture medium for any signs of inhibitor precipitation after addition. If observed, consider preparing a fresh stock solution, using a different solvent (ensure solvent concentration is non-toxic), or vortexing the diluted inhibitor solution thoroughly before adding to the cells.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (medium with solvent only) to assess solvent toxicity.
Inhibitor Concentration Too High Perform a dose-response experiment with a wider range of lower concentrations to identify the maximum non-toxic concentration.
Contamination Ensure aseptic techniques are followed during the experiment. Check for signs of microbial contamination in the cell cultures.
Problem 2: No observable effect on the Pex5-Pex14 interaction in a Co-Immunoprecipitation (Co-IP) assay.
Possible Cause Troubleshooting Steps
Suboptimal Inhibitor Concentration The inhibitor concentration may be too low to effectively disrupt the Pex5-Pex14 interaction in the cellular context. Increase the inhibitor concentration in a stepwise manner, staying below the cytotoxic threshold.
Insufficient Incubation Time The inhibitor may require a longer incubation time to penetrate the cells and disrupt the PPI. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal incubation period.
Inefficient Cell Lysis The lysis buffer may not be effectively solubilizing Pex14, which is a membrane-associated protein. Consider using a lysis buffer with a stronger, non-ionic detergent and include sonication to ensure complete lysis.
Antibody Issues The antibody may not be suitable for immunoprecipitation. Validate the antibody for IP applications. The inhibitor might be interfering with the antibody-antigen interaction, although this is less common.
Problem 3: Inconsistent or no mislocalization of the peroxisomal reporter in the functional assay.
Possible Cause Troubleshooting Steps
Low Inhibitor Potency in Mammalian Cells The inhibitor may have lower potency in mammalian cells compared to other organisms. A higher concentration might be required. Refer to your cytotoxicity data to determine the maximum tolerated concentration.
Cell Line Resistance Some cell lines may have compensatory mechanisms that counteract the effect of the inhibitor. Consider using a different cell line known to have a robust peroxisomal import pathway.
Transient Effect of the Inhibitor The inhibitor might be metabolized or cleared by the cells over time. Consider a shorter incubation time or replenishing the inhibitor during a longer incubation period.
Issues with Transfection/Imaging For transiently transfected reporter constructs, ensure high transfection efficiency. Optimize imaging parameters (e.g., exposure time, laser power) to clearly distinguish between punctate (peroxisomal) and diffuse (cytosolic) fluorescence.

Data Presentation

Table 1: Recommended Concentration Ranges for Initial Experiments

Assay Type Starting Concentration Range Key Considerations
Cytotoxicity Assay (e.g., MTT) 0.1 µM - 200 µM (logarithmic dilutions)Determine the IC50 and the maximum non-toxic concentration.
Target Engagement (Co-IP) 0.5x, 1x, 2x the determined non-toxic concentrationEnsure the inhibitor is present during lysis to maintain the disrupted state of the PPI.
Functional Assay (Peroxisomal Import) 0.5x, 1x, 2x the determined non-toxic concentrationA clear biological readout is necessary to confirm on-target activity.

Note: These are general recommendations. The optimal concentrations must be determined empirically for each cell line and experimental setup.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic concentration of the Pex5-Pex14 inhibitor.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of the Pex5-Pex14 inhibitor in culture medium. Remove the old medium and add the inhibitor dilutions to the cells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.

Target Engagement Assay (Co-Immunoprecipitation)

Objective: To confirm that the inhibitor disrupts the Pex5-Pex14 interaction in a cellular context.

Methodology:

  • Cell Treatment: Treat cells with the inhibitor at the desired, non-toxic concentrations for the optimized incubation time. Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable Co-IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40 and protease/phosphatase inhibitors). It is crucial to add the inhibitor to the lysis buffer to prevent re-association of the proteins after lysis.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against either Pex5 or Pex14 overnight at 4°C.

  • Complex Capture: Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with antibodies against both Pex5 and Pex14 to detect the co-immunoprecipitated protein. A decrease in the amount of the co-precipitated protein in the inhibitor-treated samples compared to the control indicates disruption of the interaction.

Functional Assay (Peroxisomal Protein Import Assay)

Objective: To measure the functional consequence of Pex5-Pex14 inhibition on peroxisomal protein import.

Methodology:

  • Reporter Construct: Transfect cells with a plasmid encoding a fluorescent protein (e.g., GFP) fused to a peroxisomal targeting signal 1 (PTS1), such as GFP-SKL.

  • Cell Treatment: After allowing for expression of the reporter protein (typically 24 hours post-transfection), treat the cells with the Pex5-Pex14 inhibitor at various non-toxic concentrations. Include a vehicle-treated control.

  • Incubation: Incubate the cells for the optimized duration.

  • Fixation and Staining (Optional): Fix the cells with 4% paraformaldehyde. If desired, you can co-stain with an antibody against a peroxisomal membrane protein (e.g., PMP70) to confirm the localization of peroxisomes.

  • Fluorescence Microscopy: Image the cells using a fluorescence microscope.

  • Data Analysis: In untreated or vehicle-treated cells, the GFP-PTS1 signal should appear as distinct puncta, indicating its localization within peroxisomes. In inhibitor-treated cells, a disruption of import will result in a diffuse, cytosolic fluorescence pattern. The degree of mislocalization can be quantified by analyzing the fluorescence intensity in the cytoplasm versus the punctate regions.

Visualizations

Pex5_Pex14_Signaling_Pathway cluster_cytosol Cytosol cluster_peroxisome Peroxisome Membrane cluster_matrix Peroxisome Matrix Pex5 Pex5 Receptor Pex5_Cargo Pex5-Cargo Complex Pex5->Pex5_Cargo Binds Cargo PTS1-Cargo (e.g., Catalase) Cargo->Pex5_Cargo Pex14 Pex14 Docking Protein Pex5_Cargo->Pex14 Docks Importomer Importomer Complex Pex14->Importomer Imported_Cargo Imported Cargo Importomer->Imported_Cargo Translocation Inhibitor This compound Inhibitor->Pex14 Inhibits Docking

Caption: Pex5-Pex14 signaling pathway for peroxisomal protein import.

Experimental_Workflow A 1. Determine Cytotoxicity (MTT Assay) - Establish IC50 and Max Non-Toxic Conc. B 2. Confirm Target Engagement (Co-IP) - Titrate inhibitor around non-toxic conc. A->B C 3. Assess Functional Outcome (Import Assay) - Use GFP-PTS1 reporter B->C D 4. Data Analysis & Optimization - Correlate target engagement with functional effect C->D Troubleshooting_Logic Start Experiment Start Problem Unexpected Result? Start->Problem High_Cyto High Cytotoxicity? Problem->High_Cyto Yes No_Effect_CoIP No Co-IP Disruption? Problem->No_Effect_CoIP No Check_Conc Check Inhibitor Concentration & Solubility High_Cyto->Check_Conc Yes Check_Solvent Check Solvent Toxicity High_Cyto->Check_Solvent No No_Mislocalization No Reporter Mislocalization? No_Effect_CoIP->No_Mislocalization No Check_Lysis Optimize Lysis & Incubation No_Effect_CoIP->Check_Lysis Yes Check_Potency Consider Inhibitor Potency in Cell Line No_Mislocalization->Check_Potency Yes Success Experiment Optimized No_Mislocalization->Success No Check_Conc->Start Check_Solvent->Start Check_Lysis->Start Check_Potency->Start

References

Technical Support Center: Pex5-Pex14 ppi-IN-1 In Vivo Efficacy Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific inhibitor "Pex5-pex14 ppi-IN-1" is not publicly available. This guide is based on general principles for troubleshooting in vivo efficacy experiments of small molecule protein-protein interaction (PPI) inhibitors targeting the Pex5-Pex14 interface and utilizes "this compound" as a representative example.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a Pex5-Pex14 PPI inhibitor?

A1: Pex5 is a cytosolic receptor that recognizes and binds to proteins containing a Peroxisomal Targeting Signal (PTS1), escorting them to the peroxisomal membrane. At the membrane, Pex5 interacts with a docking complex that includes Pex14. This interaction is crucial for the translocation of cargo proteins into the peroxisome. A Pex5-Pex14 PPI inhibitor, such as this compound, is designed to disrupt this interaction. By doing so, it prevents the import of peroxisomal matrix proteins, leading to a disruption of peroxisomal function. This can be a therapeutic strategy for diseases where peroxisomal activity is pathogenic, such as in certain parasitic infections like trypanosomiasis, where the parasite relies on specialized peroxisomes called glycosomes for essential metabolic processes.[1][2][3]

Q2: What are the expected downstream effects of inhibiting the Pex5-Pex14 interaction?

A2: Inhibition of the Pex5-Pex14 interaction is expected to lead to the mislocalization of peroxisomal enzymes from the peroxisomes to the cytosol. This disruption of peroxisomal protein import can cause a metabolic catastrophe within the target cells, ultimately leading to cell death.[2] In a research context, this can be observed by monitoring the localization of PTS1-containing reporter proteins (e.g., GFP-SKL) or by measuring the activity of peroxisomal enzymes in cytosolic versus organellar fractions.

Q3: What are the common challenges with in vivo studies of small molecule inhibitors?

A3: In vivo studies with small molecule inhibitors often face challenges related to pharmacokinetics (PK) and pharmacodynamics (PD). These can include poor bioavailability, rapid metabolism and clearance, off-target effects, and difficulty in achieving sufficient target engagement at the site of action.[4] For PPI inhibitors, specifically, achieving high potency and selectivity can be difficult due to the often large and flat nature of protein-protein interaction surfaces.

Troubleshooting In Vivo Efficacy Experiments

Issue 1: Lack of In Vivo Efficacy Despite In Vitro Potency

Q: My this compound shows good activity in vitro, but I'm not observing the expected therapeutic effect in my animal model. What could be the problem?

A: This is a common issue in drug development. The discrepancy between in vitro and in vivo results can stem from several factors related to the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and target engagement in a complex biological system.

Possible Causes and Troubleshooting Steps:

  • Poor Pharmacokinetics (PK):

    • Low Bioavailability: The compound may not be well absorbed when administered orally.

      • Troubleshooting:

        • Perform a PK study to determine the compound's concentration in plasma over time after administration.

        • Consider alternative routes of administration (e.g., intravenous, intraperitoneal) to bypass absorption barriers.

        • Re-formulate the compound to improve solubility and absorption.

    • Rapid Metabolism/Clearance: The compound may be quickly metabolized by the liver or other tissues and cleared from the body before it can reach its target.

      • Troubleshooting:

        • Analyze plasma samples for the presence of metabolites.

        • In vitro metabolic stability assays using liver microsomes can provide insights into the compound's metabolic fate.

        • If metabolism is a major issue, medicinal chemistry efforts may be needed to design more stable analogs.

  • Inadequate Target Engagement: The concentration of the inhibitor at the target tissue may not be sufficient to disrupt the Pex5-Pex14 interaction effectively.

    • Troubleshooting:

      • Target Engagement Assays: Whenever possible, develop an assay to measure the extent to which the inhibitor is binding to Pex14 in the target tissue. This could involve co-immunoprecipitation studies from tissue lysates to assess the disruption of the Pex5-Pex14 complex or cellular thermal shift assays (CETSA).

      • Dose Escalation: Carefully escalate the dose of the inhibitor to see if a therapeutic effect can be achieved. Monitor for toxicity.

  • Issues with the Animal Model:

    • Species-specific differences: The Pex5-Pex14 interaction or the inhibitor's binding site may differ between the species used for in vitro assays and the in vivo model.

      • Troubleshooting:

        • Sequence alignment of human and the animal model's Pex5 and Pex14 can help identify potential differences.

        • If possible, test the inhibitor's activity against the Pex5-Pex14 proteins of the animal model species in vitro.

    • Disease model relevance: The chosen animal model may not accurately recapitulate the human disease state you are trying to model.

      • Troubleshooting:

        • Thoroughly review the literature to ensure the animal model is appropriate.

        • Consider using alternative or multiple animal models to validate your findings.

Issue 2: High Variability in Efficacy Results

Q: I'm seeing a high degree of variability in the therapeutic outcomes between individual animals in my study. What could be causing this?

Possible Causes and Troubleshooting Steps:

  • Inconsistent Dosing:

    • Formulation Issues: If the compound is not fully dissolved or forms a suspension, the actual dose administered can vary between animals.

      • Troubleshooting:

        • Ensure your formulation is homogenous and stable throughout the dosing period.

        • Prepare fresh formulations regularly.

    • Administration Technique: Variability in the skill of the person administering the compound (e.g., oral gavage, injections) can lead to inconsistent dosing.

      • Troubleshooting:

        • Ensure all personnel are properly trained and use a consistent technique.

  • Biological Variability:

    • Animal Health: Underlying health issues in some animals can affect their response to treatment.

      • Troubleshooting:

        • Source animals from a reputable supplier.

        • Closely monitor animal health throughout the study and exclude any animals that show signs of illness unrelated to the treatment.

    • Genetic Variation: Outbred animal stocks can have significant genetic variability, which can lead to different metabolic rates and drug responses.

      • Troubleshooting:

        • Use inbred strains of animals to reduce genetic variability.

  • Experimental Procedures:

    • Assay Variability: The methods used to assess efficacy may have inherent variability.

      • Troubleshooting:

        • Standardize all assay protocols.

        • Include appropriate positive and negative controls in every experiment.

        • Automate assays where possible to reduce human error.

Experimental Protocols

Generic In Vivo Efficacy Study Protocol

Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model.

1. Animal Model Selection:

  • The choice of animal model is critical and depends on the therapeutic indication.
  • For parasitic diseases like trypanosomiasis, mouse models of infection are standard.
  • For studying the effects on peroxisomal biogenesis disorders, various PEX gene knockout or conditional knockout mouse models are available.
  • Ensure the chosen model is well-characterized and accepted in the field.

2. Dosing and Administration:

  • Formulation: Develop a stable and biocompatible formulation for this compound. Common vehicles include saline, PBS, or solutions containing solubilizing agents like DMSO, cyclodextrins, or Cremophor EL. Conduct a maximum tolerated dose (MTD) study to determine the safe dose range.
  • Route of Administration: Choose a route that is clinically relevant and provides adequate bioavailability. Options include oral (gavage), intraperitoneal (IP), intravenous (IV), or subcutaneous (SC).
  • Dosing Regimen: Determine the dosing frequency and duration based on the compound's pharmacokinetic profile (if known) and the expected time course of the disease in the animal model.

3. Experimental Groups:

  • Vehicle Control: Animals receiving the formulation vehicle only.
  • Treatment Group(s): Animals receiving different doses of this compound.
  • Positive Control (optional but recommended): Animals receiving a known effective treatment for the disease model.

4. Efficacy Endpoints:

  • Primary Endpoints: These should be objective and directly measure the therapeutic effect. Examples include:
  • Survival rate
  • Tumor size (for cancer models)
  • Parasite load (for infectious disease models)
  • Improvement in a disease-specific clinical score
  • Secondary/Pharmacodynamic Endpoints: These endpoints can provide evidence of target engagement and mechanism of action. Examples include:
  • Immunohistochemistry/Immunofluorescence: Analyze tissue samples for the mislocalization of peroxisomal proteins (e.g., catalase) from peroxisomes to the cytosol.
  • Biochemical Assays: Measure the activity of peroxisomal enzymes in tissue homogenates.
  • Western Blotting: Assess the levels of Pex5 and Pex14 in tissue lysates.

5. Data Analysis:

  • Use appropriate statistical methods to compare the outcomes between the different experimental groups.
  • Present quantitative data clearly in tables and graphs.

Quantitative Data Presentation

As no specific data for "this compound" is available, the following tables are illustrative examples.

Table 1: Example Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (5 mg/kg)Oral (20 mg/kg)
Cmax (ng/mL) 1500350
Tmax (h) 0.11.5
AUC (ng*h/mL) 32001800
Half-life (t½) (h) 2.53.1
Bioavailability (%) -28

Table 2: Example In Vivo Efficacy of this compound in a Mouse Model of Trypanosomiasis

Treatment GroupMean Parasitemia (parasites/mL) at Day 7 Post-InfectionSurvival Rate at Day 21 (%)
Vehicle Control 5.2 x 10⁶0
This compound (10 mg/kg) 2.1 x 10⁶40
This compound (30 mg/kg) 0.8 x 10⁵80
Positive Control (Benznidazole) < 1 x 10⁴100

Visualizations

Pex5_Pex14_Pathway cluster_cytosol Cytosol cluster_peroxisome Peroxisomal Membrane cluster_inhibitor Inhibitor Action cluster_peroxisome_matrix Peroxisome Matrix Cargo PTS1 Cargo Protein Pex5_Cargo Pex5-Cargo Complex Cargo->Pex5_Cargo Binding Pex5 Pex5 Receptor Pex5->Pex5_Cargo Pex14 Pex14 Docking Protein Pex5_Cargo->Pex14 Docking Translocon Import Machinery Pex14->Translocon Translocation Cargo_Inside Cargo Protein Translocon->Cargo_Inside Import Inhibitor Pex5-pex14 ppi-IN-1 Inhibitor->Pex14 Inhibition

Caption: Pex5-Pex14 signaling pathway and point of inhibition.

InVivo_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis Model Select Animal Model Formulation Develop Formulation Model->Formulation Dose Determine Dose & Regimen Formulation->Dose Grouping Randomize Animal Groups Dose->Grouping Treatment Administer Treatment Grouping->Treatment Monitoring Monitor Health & Efficacy Treatment->Monitoring Endpoints Measure Endpoints Monitoring->Endpoints Stats Statistical Analysis Endpoints->Stats Report Report Findings Stats->Report

Caption: General workflow for in vivo efficacy experiments.

Troubleshooting_Tree Start Lack of In Vivo Efficacy PK_Check Assess Pharmacokinetics (PK) Start->PK_Check PK_Good Good PK PK_Check->PK_Good Results PK_Poor Poor PK PK_Check->PK_Poor Results Target_Engagement Measure Target Engagement PK_Good->Target_Engagement Reformulate Reformulate or Change Route PK_Poor->Reformulate Engagement_Good Sufficient Engagement Target_Engagement->Engagement_Good Results Engagement_Poor Insufficient Engagement Target_Engagement->Engagement_Poor Results Model_Check Evaluate Animal Model Engagement_Good->Model_Check Dose_Escalate Increase Dose Engagement_Poor->Dose_Escalate Reconsider_Model Reconsider Model Relevance Model_Check->Reconsider_Model

Caption: Troubleshooting decision tree for lack of in vivo efficacy.

References

Interpreting unexpected results with Pex5-pex14 ppi-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Pex5-Pex14 ppi-IN-1, a small molecule inhibitor of the Pex5-Pex14 protein-protein interaction (PPI).

Frequently Asked Questions (FAQs)

General

Q1: What is the mechanism of action of this compound?

A1: this compound is a protein-protein interaction inhibitor that disrupts the binding of the cytosolic receptor Pex5 to the peroxisomal membrane protein Pex14.[1] This interaction is a critical step in the import of peroxisomal matrix proteins carrying a Peroxisomal Targeting Signal 1 (PTS1).[2][3][4] By inhibiting this interaction, the inhibitor blocks the docking of cargo-loaded Pex5 to the peroxisome, thereby preventing the import of PTS1-containing proteins into the peroxisomal matrix.

Q2: What are the expected outcomes of treating cells with this compound?

A2: The primary expected outcome is the mislocalization of PTS1-containing proteins from the peroxisomes to the cytosol. This can be visualized by immunofluorescence microscopy. Consequently, this disruption of peroxisomal protein import is expected to impair peroxisomal functions, which may lead to secondary effects such as increased oxidative stress or changes in lipid metabolism. In the context of Trypanosoma brucei, this inhibition has been shown to be lethal.[1]

Troubleshooting Unexpected Results

Q3: I am not observing any inhibition of peroxisomal import after treating my cells with this compound. What could be the reason?

A3: Several factors could contribute to a lack of observable effect. Here are some troubleshooting steps:

  • Inhibitor Concentration and Incubation Time: Ensure you are using the recommended concentration range and that the incubation time is sufficient for the inhibitor to take effect. Refer to the quantitative data summary table for recommended starting concentrations.

  • Cell Permeability: Confirm that the inhibitor is permeable to the cells you are using. If you are working with a cell type with a unique membrane composition, you may need to perform a cellular uptake assay.

  • Assay Sensitivity: Your assay for measuring peroxisomal import may not be sensitive enough. Consider using a reporter construct, such as GFP with a C-terminal PTS1 signal, for a more quantifiable analysis.

  • Alternative Import Pathways: While the Pex5-Pex14 interaction is crucial for PTS1 import, some proteins may utilize alternative import pathways. Ensure that the marker protein you are monitoring is exclusively imported via the Pex5-dependent pathway. The inhibitor is not expected to affect the import of PTS2-containing proteins, which primarily use the Pex7 receptor, although Pex5's longer isoform, Pex5L, is involved as a co-receptor.

  • Inhibitor Stability: Ensure that the inhibitor has been stored correctly and has not degraded. Prepare fresh solutions for your experiments.

Q4: I am observing high levels of cell death at concentrations where I expect to see specific inhibition. What should I do?

A4: High cytotoxicity can indicate off-target effects. Here are some suggestions:

  • Dose-Response Curve: Perform a dose-response experiment to determine the therapeutic window for your specific cell line. This will help you identify a concentration that inhibits peroxisomal import with minimal toxicity.

  • Control Experiments: Include appropriate controls in your experiments. A negative control compound with a similar chemical structure but no activity against the Pex5-Pex14 interaction would be ideal.

  • Time-Course Experiment: It's possible that prolonged inhibition of peroxisomal function is inherently toxic to your cells. A time-course experiment can help you find a time point where you can observe import inhibition before significant cell death occurs.

  • Alternative Assays: Assess cell health using multiple methods (e.g., metabolic assays like MTT, and membrane integrity assays like LDH release) to get a clearer picture of the cytotoxic effects.

Q5: My results with this compound are inconsistent between experiments. How can I improve reproducibility?

A5: Inconsistent results can arise from various sources of experimental variability. To improve reproducibility:

  • Standardize Cell Culture Conditions: Ensure that cells are at a consistent confluency and passage number for all experiments.

  • Inhibitor Preparation: Prepare fresh inhibitor solutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Assay Conditions: Standardize all assay parameters, including incubation times, antibody concentrations, and imaging settings.

  • Biological Replicates: Perform multiple biological replicates to ensure that your observations are not due to random chance.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available information.

ParameterValueSpecies ContextNotes
Ki (Inhibitory Constant) 53 µMTrypanosoma bruceiThis value represents the binding affinity of the inhibitor to the Pex5-Pex14 complex in a specific biochemical assay.
EC50 (Half-maximal Effective Concentration) 5 µMTrypanosoma bruceiThis is the concentration that inhibits the growth of the bloodstream form of T. brucei by 50%.
Recommended Starting Concentration (in vitro) 10 - 50 µMMammalian cellsThis is a suggested starting range for cell-based assays. The optimal concentration may vary depending on the cell type and assay.

Experimental Protocols

Immunofluorescence Assay for Peroxisomal Protein Import

This protocol describes a method to assess the effect of this compound on the import of a PTS1-containing protein into peroxisomes.

Materials:

  • Cells grown on glass coverslips

  • This compound

  • Primary antibody against a PTS1-containing protein (e.g., catalase)

  • Primary antibody against a peroxisomal membrane protein (e.g., PMP70)

  • Fluorescently labeled secondary antibodies

  • Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Mounting medium with DAPI

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the desired amount of time.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash the cells with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against the PTS1 protein and the peroxisomal membrane protein, diluted in blocking buffer, overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Mounting: Wash the cells with PBS and mount the coverslips onto glass slides using mounting medium with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope. In control cells, the PTS1 protein should co-localize with the peroxisomal membrane protein. In inhibitor-treated cells, the PTS1 protein should show a more diffuse, cytosolic localization.

Visualizations

Signaling Pathway Diagram

Caption: Pex5-mediated peroxisomal import pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Troubleshooting_Workflow start Start Experiment with This compound unexpected_results Unexpected Results? start->unexpected_results no_inhibition No Inhibition Observed unexpected_results->no_inhibition Yes high_toxicity High Cytotoxicity unexpected_results->high_toxicity Yes inconsistent_results Inconsistent Results unexpected_results->inconsistent_results Yes expected_results Expected Results (Proceed with Analysis) unexpected_results->expected_results No check_conc Check Inhibitor Conc. & Incubation Time no_inhibition->check_conc dose_response Perform Dose-Response Curve high_toxicity->dose_response standardize_protocol Standardize Protocol (Cells, Reagents) inconsistent_results->standardize_protocol check_permeability Assess Cell Permeability check_conc->check_permeability check_assay Verify Assay Sensitivity check_permeability->check_assay time_course Run Time-Course Experiment dose_response->time_course replicates Increase Biological Replicates standardize_protocol->replicates

References

Technical Support Center: Enhancing the Potency of Pex5-Pex14 PPI-IN-1 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the potency of Pex5-Pex14 protein-protein interaction (PPI) inhibitors, with a focus on derivatives of Pex5-Pex14 PPI-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its derivatives?

A1: this compound and its derivatives are small molecule inhibitors that disrupt the crucial protein-protein interaction between Pex5 and Pex14. This interaction is essential for the import of proteins into peroxisomes (in mammals) and glycosomes (in trypanosomes). By blocking this interaction, the inhibitors prevent the proper localization of essential metabolic enzymes, leading to a metabolic catastrophe and cell death in pathogens like Trypanosoma.

Q2: What are the key structural features of this compound derivatives that contribute to their potency?

A2: Structure-activity relationship (SAR) studies have identified several key features. Potent inhibitors typically possess a scaffold, such as a pyrazolo[4,3-c]pyridine or a dibenzo[b,f][1][2]oxazepin-11(10H)-one, that positions hydrophobic moieties to fit into the Trp and Phe binding pockets on the surface of Pex14. Modifications that enhance these hydrophobic interactions or introduce favorable polar contacts with surrounding residues can significantly improve potency. For instance, replacing a hydroxyl group with an amino group has been shown to improve interaction with negatively charged residues in the Pex14 binding site, thereby increasing potency and specificity.

Q3: What is a typical starting potency for this compound, and what level of improvement has been achieved with its derivatives?

A3: this compound (also referred to as Compound 8) has a reported inhibitory constant (Ki) of 53 μM and an effective concentration (EC50) of 5 μM against the bloodstream form of Trypanosoma brucei brucei. Through structure-based design and chemical optimization, derivatives with significantly improved potency have been developed. For example, compound 5, a derivative of an initial in silico hit, exhibits a Ki of 207 nM and an EC50 of 186 nM against T. brucei brucei, representing a substantial increase in potency.

Q4: How can I select the most appropriate assay to test the potency of my this compound derivatives?

A4: The choice of assay depends on the stage of your research and the specific information you require.

  • For high-throughput screening (HTS): Homogeneous Time-Resolved Fluorescence (HTRF) and Fluorescence Polarization (FP) are excellent choices due to their speed and automation compatibility.

  • For detailed binding kinetics (on- and off-rates): Surface Plasmon Resonance (SPR) is the gold standard.

  • For thermodynamic characterization (enthalpy and entropy of binding): Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the interaction.

  • For cellular activity: Cell-based assays that measure the mislocalization of peroxisomal/glycosomal enzymes or parasite viability are crucial for validating the biological effect of the inhibitors.

Troubleshooting Guides

Fluorescence Polarization (FP) Assay
Issue Possible Cause(s) Troubleshooting Steps
Low polarization signal or small dynamic range 1. The fluorescently labeled peptide (tracer) is too large. 2. The unlabeled protein concentration is too low to achieve saturation. 3. The fluorophore's fluorescence lifetime is not suitable for FP. 4. The fluorophore is attached via a long, flexible linker, allowing it to rotate freely even when the peptide is bound to the protein ("propeller effect").1. Ensure the tracer is the smaller binding partner. 2. Increase the concentration of the unlabeled protein. 3. Consider a different fluorophore with a proven track record in FP assays (e.g., TAMRA, fluorescein). 4. Use a shorter linker or attach the fluorophore at a different position on the peptide.
High background fluorescence 1. The buffer components are autofluorescent. 2. The microplate material is not suitable for FP assays. 3. Impurities in the protein or peptide samples.1. Test the fluorescence of the buffer alone and consider using a different buffer system. 2. Use black, non-binding surface microplates. 3. Ensure high purity of all reagents.
Inconsistent readings between wells 1. Pipetting errors. 2. Bubbles in the wells. 3. Temperature fluctuations.1. Use calibrated pipettes and ensure proper mixing. 2. Centrifuge the plate briefly before reading to remove bubbles. 3. Allow the plate to equilibrate to the reader's temperature before measurement.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Issue Possible Cause(s) Troubleshooting Steps
Low HTRF signal (low acceptor emission) 1. The donor and acceptor antibodies are not in close enough proximity upon protein-protein interaction. 2. The concentrations of the tagged proteins or antibodies are too low. 3. The buffer composition is interfering with the assay.1. Ensure the tags (e.g., His, GST) on the proteins are accessible to the antibodies. 2. Optimize the concentrations of both tagged proteins and the donor/acceptor antibodies through a matrix titration. 3. While HTRF is generally robust, test different buffer conditions if necessary.
High background signal 1. Non-specific binding of antibodies to the plate or other components. 2. Autofluorescent compounds in the sample.1. Include a non-ionic detergent (e.g., Tween-20) in the assay buffer. 2. The time-resolved nature of HTRF minimizes interference from short-lived fluorescence, but highly fluorescent compounds can still be problematic. Test compound fluorescence separately.
Signal variability 1. Inefficient mixing of reagents. 2. Bubbles in the wells. 3. Plate reader settings are not optimized.1. Ensure thorough but gentle mixing of all components. 2. Centrifuge the plate before reading. 3. Optimize the delay time and integration time on the plate reader for your specific assay.
Surface Plasmon Resonance (SPR) Assay
Issue Possible Cause(s) Troubleshooting Steps
No or low binding signal 1. The immobilized ligand (e.g., Pex14) is inactive. 2. The analyte concentration is too low. 3. The binding site on the immobilized ligand is sterically hindered.1. Ensure the protein is correctly folded and active before immobilization. 2. Increase the concentration of the analyte. 3. Try different immobilization strategies (e.g., amine coupling vs. capture-based methods) or use a different sensor chip.
Non-specific binding 1. The analyte is binding to the sensor chip surface or the reference channel. 2. Hydrophobic or electrostatic interactions are causing non-specific binding.1. Use a suitable reference surface (e.g., a deactivated surface or a surface with an irrelevant protein). 2. Add a non-ionic detergent and/or increase the salt concentration in the running buffer. Adjust the pH of the running buffer.
Baseline drift 1. Incomplete regeneration of the sensor surface. 2. The immobilized ligand is unstable and dissociating from the chip. 3. Buffer mismatch between the running buffer and the analyte sample.1. Optimize the regeneration solution to completely remove the analyte without damaging the ligand. 2. Use a more stable immobilization chemistry. 3. Ensure the analyte is dissolved in the same running buffer used for the experiment.
Isothermal Titration Calorimetry (ITC) Assay
Issue Possible Cause(s) Troubleshooting Steps
No detectable heat change 1. There is no binding between the inhibitor and the protein. 2. The binding enthalpy is very low (isothermally driven interaction). 3. The concentrations of the protein and/or inhibitor are too low.1. Confirm the interaction using an orthogonal method (e.g., FP or SPR). 2. Change the temperature of the experiment, as enthalpy is temperature-dependent. 3. Increase the concentrations of the protein in the cell and the inhibitor in the syringe.
Large heats of dilution 1. Mismatch between the buffer in the cell and the syringe.1. Ensure that the protein and inhibitor are in identical, dialyzed buffer. Perform a control titration of the inhibitor into the buffer to measure the heat of dilution.
Noisy baseline or spikes in the data 1. Air bubbles in the cell or syringe. 2. Dirty cell or syringe.1. Carefully degas all solutions before loading. 2. Thoroughly clean the cell and syringe according to the manufacturer's instructions.

Data Presentation

The following table summarizes the potency of this compound and some of its optimized derivatives. This data is crucial for understanding the structure-activity relationship and for setting benchmarks for new compounds.

Compound Scaffold Ki (nM) EC50 (nM) Target Organism
This compound (Cpd 8)Not specified53,0005,000T. brucei brucei
Derivative 2Pyrazolo[4,3-c]pyridine--T. brucei
Derivative 3Pyrazolo[4,3-c]pyridine--T. brucei
Derivative 5Pyrazolo[4,3-c]pyridine207186T. brucei brucei
Dibenzo[b,f][1][2]oxazepin-11(10H)-one derivative 8cDibenzo[b,f][1]oxazepin-11(10H)-one-8,120T. brucei brucei

Note: The potency of derivatives 2 and 3 was reported to be increased compared to the initial hit, but specific quantitative data was not provided in the searched literature.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Pex5-Pex14 Interaction

This protocol is adapted for a 384-well plate format to screen for inhibitors of the Trypanosoma brucei Pex5p-Pex14p interaction.

Materials:

  • GST-tagged TbPex14p

  • His-tagged TbPex5p

  • Terbium-labeled anti-GST antibody (donor)

  • FITC-labeled anti-His antibody (acceptor)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Test compounds dissolved in DMSO

  • 384-well low-volume black microplates

Procedure:

  • Prepare a master mix of GST-TbPex14p and TbPex5p-His in the assay buffer at the desired final concentrations.

  • Dispense the protein master mix into the wells of the 384-well plate.

  • Add the test compounds or DMSO (as a control) to the wells.

  • Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes) to allow for protein-inhibitor binding.

  • Prepare a master mix of the terbium-labeled anti-GST antibody and the FITC-labeled anti-His antibody in the assay buffer.

  • Add the antibody master mix to all wells.

  • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Read the plate on an HTRF-compatible plate reader with excitation at 337 nm and emission at 490 nm (donor) and 520 nm (acceptor).

  • Calculate the HTRF ratio (Acceptor emission / Donor emission) and determine the percent inhibition for each compound.

Fluorescence Polarization (FP) Assay for Pex5-Pex14 Interaction

This protocol describes a competitive FP assay to determine the IC50 of inhibitors for the Pex5-Pex14 interaction.

Materials:

  • Pex14 protein

  • Fluorescently labeled Pex5 peptide (e.g., with FAM or TAMRA)

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.01% Tween-20, pH 7.5)

  • Test compounds dissolved in DMSO

  • Black, non-binding surface 384-well microplates

Procedure:

  • Determine the optimal concentration of the fluorescently labeled Pex5 peptide by titration to find a concentration that gives a stable and robust fluorescence signal.

  • In the wells of the microplate, add the assay buffer, the fluorescently labeled Pex5 peptide at its optimal concentration, and the Pex14 protein at a concentration that results in significant polarization (typically around the Kd of the interaction).

  • Add serial dilutions of the test compounds or DMSO (for positive and negative controls).

  • Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.

  • Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters and polarizers.

  • Calculate the millipolarization (mP) values and plot them against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Pex5-Pex14 Mediated Peroxisomal Protein Import Pathway

Pex5_Pex14_Pathway cluster_membrane Peroxisomal Membrane Cytosol Cytosol Peroxisome_Matrix Peroxisome_Matrix Cargo Cargo (PTS1) Pex5_cargo Pex5-Cargo Complex Cargo->Pex5_cargo 1. Binding Pex5_cyto Pex5 Pex5_cyto->Pex5_cargo Pex5_cargo_docked Docked Pex5-Cargo Pex5_cargo->Pex5_cargo_docked 2. Docking Pex14 Pex14 Pex13 Pex13 Docking_Complex Docking Complex Docking_Complex->Pex5_cargo_docked Cargo_imported Cargo (Imported) Pex5_cargo_docked->Cargo_imported 3. Translocation Pex5_recycled Pex5 (Recycled) Pex5_cargo_docked->Pex5_recycled 4. Recycling Inhibitor Pex5-Pex14 PPI-IN-1 Derivative Inhibitor->Pex5_cargo_docked Inhibition pm_top pm_bottom

Caption: Pex5-Pex14 mediated protein import pathway and point of inhibition.

Experimental Workflow for Improving Potency of this compound Derivatives

Potency_Improvement_Workflow Start Start: This compound SAR Structure-Activity Relationship (SAR) Analysis Start->SAR Design Design New Derivatives SAR->Design Synthesis Chemical Synthesis Design->Synthesis HTS High-Throughput Screening (HTS) (FP or HTRF) Synthesis->HTS Hit_Identified Potent Hit(s) Identified? HTS->Hit_Identified Hit_Identified->SAR No Biophysical Biophysical Characterization (SPR, ITC) Hit_Identified->Biophysical Yes Cellular Cell-based Assays (Viability, Enzyme Localization) Biophysical->Cellular Cellular->SAR Needs Improvement Lead Lead Compound Cellular->Lead Promising Profile End End Lead->End

Caption: Iterative workflow for enhancing the potency of Pex5-Pex14 inhibitors.

References

Addressing cytotoxicity of Pex5-pex14 ppi-IN-1 in mammalian cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential cytotoxicity of Pex5-Pex14 ppi-IN-1 in mammalian cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known activity?

This compound is a small molecule inhibitor of the protein-protein interaction (PPI) between Pex5 and Pex14.[1] This interaction is a critical step in the import of proteins into peroxisomes.[2][3] The inhibitor has a reported inhibitory constant (Ki) of 53 μM for the Trypanosoma brucei Pex5-Pex14 interaction and an effective concentration (EC50) of 5 μM against the bloodstream form of T. brucei.[1]

Q2: Is there known cytotoxicity data for this compound in mammalian cells?

As of the latest literature review, specific cytotoxicity data (e.g., CC50 or IC50) for this compound in mammalian cell lines has not been publicly reported. Its primary characterization has been as a trypanocidal agent.[1] However, related compounds targeting peroxisome biogenesis in Trypanosoma have shown varied cytotoxicity in mammalian cells, with some exhibiting low toxicity and others showing cytotoxic effects at higher concentrations. For example, a PEX3-PEX19 inhibitor had an EC50 of 84.4 µM in HepG2 cells.

Q3: What is the recommended starting concentration for my experiments in mammalian cells?

Given the lack of specific data, a dose-response experiment is essential. A sensible starting point would be to test a wide range of concentrations, bracketing the reported EC50 against T. brucei (5 μM). A suggested range for an initial experiment could be from 0.1 μM to 100 μM.

Q4: What are the common causes of unexpected cytotoxicity with small molecule inhibitors like this compound?

Unexpected cytotoxicity can arise from several factors:

  • High Inhibitor Concentration: The concentration used may be above the cytotoxic threshold for the specific mammalian cell line.

  • Solvent Toxicity: The solvent used to dissolve the inhibitor, typically DMSO, can be toxic to cells at concentrations above 0.5%.

  • Inhibitor Instability: The compound may degrade in the culture medium, leading to the formation of toxic byproducts.

  • Off-Target Effects: The inhibitor may interact with other cellular targets besides the Pex5-Pex14 interaction, leading to toxicity.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to a given compound.

Q5: How can I differentiate between target-specific effects and general cytotoxicity?

To distinguish between on-target effects and general cytotoxicity, consider the following:

  • Dose-Response Curve: A steep dose-response curve may indicate a specific pharmacological effect, while a shallow curve might suggest non-specific toxicity.

  • Time-Course Experiment: Observe the onset of cytotoxicity. Rapid cell death might point towards non-specific effects, whereas a delayed response could be linked to the disruption of a biological process.

  • Rescue Experiments: If possible, overexpressing the target protein might rescue the cytotoxic phenotype.

  • Use of a Negative Control: A structurally similar but inactive compound, if available, can help to identify off-target effects.

Troubleshooting Guide

This guide provides a structured approach to addressing issues of cytotoxicity when using this compound in mammalian cell culture.

Data Presentation: Troubleshooting Common Issues
Problem Potential Cause Recommended Action Expected Outcome
High levels of cell death observed at the expected effective concentration. Inhibitor concentration is too high for the mammalian cell line.Perform a dose-response experiment to determine the CC50 (half-maximal cytotoxic concentration). Test a wide range of concentrations.Identification of a non-toxic working concentration that still elicits the desired biological effect.
Solvent (e.g., DMSO) toxicity.Run a vehicle control with the solvent at the same concentrations used for the inhibitor. Ensure the final solvent concentration is below 0.5%.Determine if the solvent is contributing to cell death and establish a safe working concentration.
Inhibitor instability in culture medium.Prepare fresh dilutions of the inhibitor for each experiment. For longer incubations, consider a medium change with a freshly diluted inhibitor.Consistent and reproducible results, ruling out degradation products as a source of toxicity.
Inconsistent results between experiments. Variability in cell culture conditions.Standardize cell passage number, seeding density, and media components for all experiments.Increased reproducibility of experimental results.
Inhibitor degradation.Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store aliquots at -80°C and protect from light if necessary.Consistent inhibitor potency across experiments.
No observable effect at concentrations reported to be effective in other systems. Low potency in the chosen mammalian cell line.Increase the concentration of the inhibitor. Confirm the biological activity of your specific batch of the compound.Determine if the inhibitor is active in your system and at what concentration.
Inhibitor precipitation.Visually inspect stock solutions and final dilutions in media for any signs of precipitation. Determine the inhibitor's solubility in your culture medium.Ensure the inhibitor is fully dissolved to achieve the desired concentration in the culture.

Experimental Protocols

Protocol 1: Determining the Half-Maximal Cytotoxic Concentration (CC50) using an MTT Assay

Objective: To determine the concentration of this compound that reduces the viability of a mammalian cell population by 50%.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of this compound in complete culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 μM). Prepare a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Treatment: Remove the medium from the cells and add 100 μL of the prepared 2X compound dilutions to the appropriate wells. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 μL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the inhibitor concentration and use a non-linear regression to determine the CC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Microplate reader

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: Centrifuge the plate and collect the supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.

  • Incubation: Incubate at room temperature for the time specified in the kit's protocol, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Analysis: Calculate the percentage of cytotoxicity for each treatment using the formula provided by the manufacturer, correcting for background and spontaneous release. Plot the percentage of cytotoxicity against the inhibitor concentration to determine the CC50.

Mandatory Visualizations

Pex5_Pex14_Signaling_Pathway Pex5-Pex14 Signaling Pathway in Peroxisomal Protein Import Cytosol Cytosol Pex5 Pex5 Receptor Pex5_Cargo Pex5-Cargo Complex Pex5->Pex5_Cargo Cargo Cargo Protein (with PTS1) Cargo->Pex5_Cargo Binding Pex14 Pex14 Pex5_Cargo->Pex14 Docking Peroxisome_Membrane Peroxisomal Membrane Docking_Complex Docking Complex Pex14->Docking_Complex Translocation Cargo Translocation Pex14->Translocation Pex13 Pex13 Pex13->Docking_Complex Docking_Complex->Translocation Translocation->Cargo Release Peroxisome_Matrix Peroxisome Matrix Inhibitor This compound Inhibitor->Pex14 Inhibition

Caption: Pex5-Pex14 interaction in peroxisomal protein import and its inhibition.

Cytotoxicity_Workflow Experimental Workflow for Assessing Cytotoxicity Start Start: Prepare Mammalian Cell Culture Dose_Response Design Dose-Response Experiment (e.g., 0.1-100 µM) Start->Dose_Response Treat_Cells Treat Cells with this compound and Controls (Vehicle, Positive) Dose_Response->Treat_Cells Incubate Incubate for Desired Time (e.g., 24, 48, 72h) Treat_Cells->Incubate Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubate->Assay Data_Acquisition Acquire Data (e.g., Absorbance) Assay->Data_Acquisition Analysis Analyze Data and Calculate CC50 Data_Acquisition->Analysis End End: Determine Cytotoxic Profile Analysis->End

Caption: Workflow for determining the cytotoxicity of this compound.

Troubleshooting_Tree Troubleshooting Logic for Unexpected Cytotoxicity Start Unexpected Cell Death Observed Check_Vehicle Run Vehicle Control (e.g., DMSO) Start->Check_Vehicle Vehicle_Toxic Is Vehicle Control Toxic? Check_Vehicle->Vehicle_Toxic Lower_Vehicle Lower Vehicle Concentration (ensure <0.5%) Vehicle_Toxic->Lower_Vehicle Yes Check_Dose Perform Dose-Response (CC50 determination) Vehicle_Toxic->Check_Dose No Lower_Vehicle->Check_Dose Dose_Dependent Is Cytotoxicity Dose-Dependent? Check_Dose->Dose_Dependent Optimize_Conc Optimize Working Concentration Dose_Dependent->Optimize_Conc Yes Check_Compound Check Compound Stability/ Solubility Dose_Dependent->Check_Compound No Off_Target Consider Off-Target Effects Check_Compound->Off_Target

Caption: A decision tree for troubleshooting unexpected cytotoxicity.

References

Pex5-pex14 ppi-IN-1 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Pex5-Pex14 ppi-IN-1 and what is its primary application?

A1: this compound (also referred to as Compound 8) is a small molecule inhibitor designed to disrupt the protein-protein interaction between PEX5 and PEX14. This interaction is crucial for the import of proteins into glycosomes, specialized peroxisomes found in trypanosomatids. Its primary application is as a potential trypanocidal agent, effectively killing the bloodstream form of Trypanosoma brucei by disrupting essential metabolic processes within the glycosome.[1]

Q2: What are the recommended storage conditions for this compound?

A2: There are conflicting recommendations from commercial suppliers. One vendor suggests storage at -20°C, while another indicates that the compound is shipped at room temperature and advises consulting the Certificate of Analysis for long-term storage recommendations. To ensure the stability and integrity of the compound, it is highly recommended to store this compound as a solid at -20°C . For solutions, it is best to prepare fresh stocks for each experiment or to store aliquots at -80°C for short periods. Avoid repeated freeze-thaw cycles.

Q3: What solvent should I use to dissolve this compound?

A3: For biological assays, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Subsequently, this stock solution can be diluted in the appropriate cell culture medium to the desired final concentration. Ensure that the final concentration of DMSO in the assay is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Q4: What is the known mechanism of action of this compound?

A4: this compound functions by inhibiting the interaction between the PEX5 receptor and the PEX14 docking protein on the glycosomal membrane. This disruption prevents the import of essential enzymes into the glycosome, leading to a metabolic catastrophe for the Trypanosoma parasite and ultimately causing cell death.

Quantitative Data Summary

ParameterValueOrganism/SystemReference
Molecular Formula C₂₆H₂₈N₄O₃N/A[1]
Molecular Weight 444.53 g/mol N/A[1]
Ki (Inhibitory Constant) 53 µMT.brucei PEX5-PEX14 PPI[1]
EC₅₀ (Half-maximal Effective Concentration) 5 µMBloodstream form of T. b. brucei[1]

Experimental Protocols & Methodologies

Trypanocidal Activity Assay

This protocol is adapted from methodologies used for testing trypanocidal compounds.

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound against the bloodstream form of Trypanosoma brucei.

Materials:

  • This compound

  • Trypanosoma brucei bloodstream form (e.g., Lister 427 strain)

  • HMI-9 medium supplemented with 10% fetal bovine serum (FBS)

  • Resazurin sodium salt solution (e.g., 0.5 mM in PBS)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Plate reader capable of measuring fluorescence (Ex/Em = 560/590 nm)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in HMI-9 medium to achieve a range of desired concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Seeding:

    • Culture T. b. brucei bloodstream forms to the mid-log phase.

    • Adjust the cell density to 2 x 10⁵ cells/mL in fresh HMI-9 medium.

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Compound Treatment:

    • Add 100 µL of the diluted this compound solutions to the respective wells, resulting in a final volume of 200 µL and the desired final compound concentrations.

    • Include wells with cells and medium containing the same final concentration of DMSO as a negative control.

    • Include wells with a known trypanocidal drug as a positive control.

  • Incubation:

    • Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO₂.

  • Viability Assessment:

    • After 48 hours, add 20 µL of resazurin solution to each well.

    • Incubate the plate for an additional 24 hours.

    • Measure the fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • The fluorescence intensity is proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no compound activity Compound Degradation: Improper storage or handling.Store the solid compound at -20°C. Prepare fresh DMSO stock solutions for each experiment or store aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Compound Precipitation: Poor solubility in the assay medium.Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to the cells (≤0.5%). Visually inspect the wells for any signs of precipitation.
Incorrect Concentration: Errors in dilution calculations.Double-check all calculations for serial dilutions. Use calibrated pipettes.
High background fluorescence Contamination: Bacterial or fungal contamination in the cell culture.Regularly check cell cultures for contamination. Use sterile techniques.
Media Components: Phenol red or other components in the medium may interfere with the fluorescence reading.Use a medium without phenol red for the assay if high background is a persistent issue. Include a "medium only" blank control.
Inconsistent results between experiments Cell Viability: Variation in the health and growth phase of the trypanosomes.Use cells in the mid-logarithmic growth phase for all experiments. Perform a cell count and viability check before each assay.
Assay Conditions: Variations in incubation times, temperature, or CO₂ levels.Strictly adhere to the established protocol for all experimental parameters. Ensure the incubator is properly calibrated.
Pipetting Errors: Inaccurate dispensing of cells or compounds.Use calibrated pipettes and proper pipetting techniques. Include multiple technical replicates for each condition.

Visualizations

PEX5_PEX14_PPI_Inhibition cluster_0 Normal Glycosomal Protein Import cluster_1 Inhibition by this compound PEX5 PEX5 Receptor (in Cytosol) PEX14 PEX14 Docking Protein (on Glycosome Membrane) PEX5->PEX14 Binding Cargo Glycosomal Enzyme (Cargo) Cargo->PEX5 Binds to Glycosome Glycosome Lumen PEX14->Glycosome Translocation Inhibitor This compound PEX14_i PEX14 Docking Protein Inhibitor->PEX14_i Inhibits Interaction PEX5_i PEX5 Receptor Blocked Binding Blocked

Caption: Mechanism of this compound Action.

Experimental_Workflow prep 1. Prepare Serial Dilutions of this compound treat 3. Add Compound Dilutions to cells prep->treat seed 2. Seed T. brucei (2e5 cells/mL) in 96-well plate seed->treat incubate1 4. Incubate for 48 hours (37°C, 5% CO2) treat->incubate1 resazurin 5. Add Resazurin Solution incubate1->resazurin incubate2 6. Incubate for 24 hours resazurin->incubate2 read 7. Measure Fluorescence (Ex 560nm / Em 590nm) incubate2->read analyze 8. Analyze Data and Determine EC50 read->analyze

Caption: Trypanocidal Activity Assay Workflow.

References

Validation & Comparative

A Comparative Guide to PEX5-PEX14 Protein-Protein Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between the peroxisomal biogenesis factor 5 (PEX5) and the peroxisomal biogenesis factor 14 (PEX14) is a critical step in the import of proteins into the peroxisome. In certain pathogenic organisms, such as Trypanosoma parasites, this pathway is essential for the function of specialized peroxisomes called glycosomes, making the PEX5-PEX14 protein-protein interaction (PPI) an attractive target for drug development. This guide provides a comparative overview of Pex5-pex14 ppi-IN-1 and other recently developed inhibitors targeting this interaction, supported by available experimental data.

Overview of PEX5-PEX14 Interaction

Peroxisomal matrix proteins are synthesized in the cytosol and imported into the peroxisome. The majority of these proteins contain a C-terminal Peroxisomal Targeting Signal 1 (PTS1), which is recognized by the soluble receptor PEX5. The PEX5-cargo complex then docks onto the peroxisomal membrane via its interaction with PEX14. This docking is a crucial step for the subsequent translocation of the cargo into the peroxisomal matrix. The interaction is primarily mediated by the binding of WxxxF/Y motifs in the N-terminal region of PEX5 to a conserved binding site on the N-terminal domain of PEX14.[1][2][3][4][5] Disrupting this interaction leads to the mislocalization of peroxisomal enzymes, which can be fatal for organisms heavily reliant on peroxisomal metabolism, such as trypanosomes.

Comparative Analysis of PEX5-PEX14 Inhibitors

Several small molecule inhibitors have been developed to block the PEX5-PEX14 interaction. These compounds belong to distinct chemical classes and exhibit a range of potencies. Below is a summary of the key quantitative data for this compound and other representative inhibitors.

Inhibitor ClassRepresentative Compound(s)PEX5-PEX14 PPI Inhibition (IC50/Ki)Trypanocidal Activity (EC50/IC50)Reference(s)
Pyrazolo[4,3-c]pyridineThis compound (Compound 8)Ki: 53 μM (TbPEX14)EC50: 5 μM (T. b. brucei)
Compound 29 (Hybrid Molecule)IC50: < 1 μM (AlphaScreen, TbPEX14)EC50: 0.1 - 1 μM (T. b. brucei)
Compounds 50, 61, 64 (Aminoalkyl derivatives)Not explicitly stated for PPIIC50: Submicromolar (T. cruzi)
Oxopiperazine-based PeptidomimeticsCompounds 8 and 12IC50: 1-10 μM (AlphaScreen, TbPEX14)EC50: Low-micromolar (T. b. brucei)
Dibenzo[b,f]oxazepin-11(10H)-oneCompound 8cEC50: 8.12 μM (Cell-based assay, T. b. brucei)EC50: 8.12 μM (T. b. brucei)

Experimental Methodologies

The characterization of PEX5-PEX14 inhibitors has relied on a variety of biophysical and cell-based assays. The following are detailed descriptions of the key experimental protocols cited in the literature.

Fluorescence Polarization (FP) Assay

This assay is used to measure the binding affinity between PEX5 and PEX14 in vitro and to determine the inhibitory constant (Ki) of compounds that disrupt this interaction.

  • Principle: The assay measures the change in the polarization of fluorescently labeled light. A small, fluorescently labeled peptide derived from a PEX5 WxxxF/Y motif tumbles rapidly in solution, resulting in low polarization. Upon binding to the larger PEX14 protein, the tumbling rate slows down, leading to an increase in polarization. Inhibitors that compete with the labeled peptide for binding to PEX14 will cause a decrease in polarization.

  • Protocol Outline:

    • A fluorescently labeled peptide corresponding to a PEX5 WxxxF/Y motif is incubated with the purified N-terminal domain of PEX14.

    • Increasing concentrations of the inhibitor compound are added to the mixture.

    • The fluorescence polarization is measured using a plate reader.

    • The Ki is calculated from the concentration-dependent decrease in polarization.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based proximity assay used for high-throughput screening of PEX5-PEX14 inhibitors.

  • Principle: The assay utilizes two types of beads: a donor bead and an acceptor bead. The donor bead is coated with a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen. If an acceptor bead is in close proximity (within 200 nm), the singlet oxygen triggers a chemiluminescent reaction in the acceptor bead, which emits light at 520-620 nm. For the PEX5-PEX14 interaction, one protein is conjugated to the donor bead and the other to the acceptor bead. An inhibitor will disrupt the interaction, separating the beads and leading to a decrease in the luminescent signal.

  • Protocol Outline:

    • Recombinant PEX14 is conjugated to AlphaScreen donor beads.

    • A biotinylated peptide derived from a PEX5 WxxxF/Y motif is bound to streptavidin-coated acceptor beads.

    • The donor and acceptor beads are incubated with varying concentrations of the test compounds in a microplate.

    • After incubation, the plate is read in an AlphaScreen-compatible reader to measure the luminescent signal.

    • The IC50 value is determined from the concentration-dependent decrease in the signal.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to verify the PEX5-PEX14 interaction within a cellular context and to assess the effect of inhibitors on this interaction in a more physiological setting.

  • Principle: An antibody specific to one of the proteins of interest (e.g., PEX5) is used to pull down that protein from a cell lysate. If the other protein (PEX14) is bound to the first protein, it will also be pulled down. The presence of the second protein is then detected by Western blotting.

  • Protocol Outline:

    • Cells (e.g., Trypanosoma parasites or mammalian cells expressing the proteins) are treated with the inhibitor or a vehicle control.

    • The cells are lysed to release the proteins.

    • An antibody against PEX5 is added to the lysate and incubated to allow for the formation of antigen-antibody complexes.

    • Protein A/G beads are added to capture the antibody-protein complexes.

    • The beads are washed to remove non-specifically bound proteins.

    • The bound proteins are eluted from the beads and separated by SDS-PAGE.

    • The presence of PEX14 in the immunoprecipitated sample is detected by Western blotting using an anti-PEX14 antibody. A decrease in the amount of co-immunoprecipitated PEX14 in the inhibitor-treated sample compared to the control indicates disruption of the interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to confirm target engagement of a drug in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

  • Principle: The binding of a ligand to a protein can increase its thermal stability. In CETSA, cells are treated with a compound and then heated to a temperature that causes partial protein denaturation and aggregation. The soluble fraction of the target protein is then quantified. An effective inhibitor will bind to its target (e.g., PEX14), stabilizing it and keeping more of it in the soluble fraction at elevated temperatures compared to untreated cells.

  • Protocol Outline:

    • Intact cells are treated with the inhibitor or vehicle control.

    • The treated cells are heated to a specific temperature for a short period.

    • The cells are lysed, and the aggregated proteins are separated from the soluble proteins by centrifugation.

    • The amount of soluble PEX14 in the supernatant is quantified by Western blotting or other protein detection methods.

    • An increase in the amount of soluble PEX14 in the inhibitor-treated samples compared to the control indicates target engagement.

Visualizing the PEX5-PEX14 Interaction and Inhibition

To better understand the molecular mechanisms and experimental approaches discussed, the following diagrams have been generated.

PEX5_PEX14_Pathway cluster_cytosol Cytosol cluster_peroxisome Peroxisomal Membrane Cargo Cargo PEX5 PEX5 Cargo->PEX5 PTS1 recognition PEX5_Cargo_Complex PEX5-Cargo Complex PEX5->PEX5_Cargo_Complex PEX14 PEX14 PEX5_Cargo_Complex->PEX14 Docking Translocon Translocation PEX14->Translocon Cargo Import Inhibitor Inhibitor Inhibitor->PEX14 Blocks Interaction

Caption: PEX5-PEX14 signaling pathway and point of inhibition.

Experimental_Workflow cluster_screening Inhibitor Screening cluster_validation Hit Validation cluster_activity Activity Assessment HTS High-Throughput Screening (e.g., AlphaScreen, FP) Hit_Compounds Hit Compounds HTS->Hit_Compounds Biophysical_Assays Biophysical Assays (e.g., FP, ITC, NMR) Hit_Compounds->Biophysical_Assays Cellular_Assays Cell-based Assays (e.g., Co-IP, CETSA) Hit_Compounds->Cellular_Assays Trypanocidal_Assay Trypanocidal Activity Assay Biophysical_Assays->Trypanocidal_Assay Cellular_Assays->Trypanocidal_Assay

Caption: A typical experimental workflow for PEX5-PEX14 inhibitor discovery.

Logical_Relationship PEX5_PEX14_Interaction PEX5-PEX14 Interaction Disruption Disruption of Interaction Inhibitor PEX5-PEX14 Inhibitor Inhibitor->PEX5_PEX14_Interaction Mislocalization Mislocalization of Glycosomal Enzymes Disruption->Mislocalization Metabolic_Collapse Metabolic Collapse Mislocalization->Metabolic_Collapse Cell_Death Parasite Cell Death Metabolic_Collapse->Cell_Death

Caption: Logical flow of PEX5-PEX14 inhibition leading to parasite death.

Conclusion

The development of small molecule inhibitors targeting the PEX5-PEX14 protein-protein interaction represents a promising strategy for the treatment of trypanosomiasis. While this compound was an important early lead, subsequent research has yielded compounds with improved potency and different chemical scaffolds, such as pyrazolo[4,3-c]pyridines, oxopiperazine-based peptidomimetics, and dibenzo[b,f]oxazepin-11(10H)-ones. The continued application of robust screening and validation assays will be crucial for the optimization of these inhibitors into clinically viable drug candidates. This guide provides a snapshot of the current landscape of PEX5-PEX14 inhibitors, offering a valuable resource for researchers in the field.

References

A Comparative Analysis of Pex5-Pex14 PPI Inhibitors: Pex5-pex14 ppi-IN-1 vs. Oxopiperazine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two classes of inhibitors targeting the Pex5-Pex14 protein-protein interaction (PPI), a critical process in the biogenesis of glycosomes in Trypanosoma parasites and a promising drug target for trypanosomal diseases. We will objectively evaluate the performance of Pex5-pex14 ppi-IN-1 against the more recently developed oxopiperazine-based inhibitors, supported by available experimental data.

Introduction to Pex5-Pex14 Interaction and its Inhibition

The proper functioning of glycosomes, specialized peroxisomes in Trypanosoma, is essential for the parasite's survival. The import of proteins into the glycosomal matrix is mediated by the peroxin Pex5, which recognizes a C-terminal peroxisomal targeting signal (PTS1) on cargo proteins. The cargo-loaded Pex5 then docks with Pex14 on the glycosomal membrane, initiating the translocation of the cargo protein.[1] Disrupting this crucial Pex5-Pex14 interaction leads to mislocalization of glycosomal enzymes, causing a metabolic catastrophe and ultimately, parasite death. This makes the Pex5-Pex14 PPI an attractive target for the development of novel anti-trypanosomal drugs.

Two notable classes of inhibitors have emerged from these efforts: a compound referred to as this compound and a newer class of peptidomimetics based on an oxopiperazine scaffold.[2][3] This guide will delve into a comparative analysis of their reported activities and the experimental methodologies used for their evaluation.

Quantitative Performance Comparison

The following table summarizes the available quantitative data for this compound and representative oxopiperazine-based inhibitors. It is important to note that the data for this compound is from a single source, while the data for oxopiperazine-based inhibitors represents a range of values obtained for different analogues within this class.

ParameterThis compoundOxopiperazine-Based InhibitorsReference(s)
Inhibitory Constant (Ki) 53 µM75 µM - 494 µM[2]
Half-maximal Effective Concentration (EC50) 5 µM (against T. b. brucei)Micromolar activity reported for several analogs
Dissociation Constant (Kd) Not ReportedNot Reported for inhibitors; Pex5-Pex14 interaction Kd is in the nanomolar to low micromolar range

Key Observations:

  • Inhibitory Potency (Ki): this compound demonstrates a moderate inhibitory constant of 53 µM. The oxopiperazine-based inhibitors exhibit a range of potencies, with some compounds showing weaker inhibition (higher Ki) and others approaching the potency of this compound.

  • Cellular Activity (EC50): this compound shows promising cellular activity against Trypanosoma brucei brucei with an EC50 of 5 µM. Several oxopiperazine-based inhibitors have also demonstrated trypanocidal activity in the micromolar range, indicating their potential for further development.

  • Binding Affinity (Kd): While the Kd for the inhibitors themselves has not been explicitly reported in the reviewed literature, the native Pex5-Pex14 interaction has a high affinity, with Kd values in the nanomolar to low micromolar range, highlighting the challenge of disrupting this strong interaction.

Signaling Pathway and Inhibition Mechanism

The interaction between Pex5 and Pex14 is a critical node in the glycosomal protein import pathway. The following diagram illustrates this pathway and the point of inhibition for the compounds discussed.

Pex5_Pex14_Pathway cluster_cytosol Cytosol cluster_membrane Glycosomal Membrane cluster_matrix Glycosomal Matrix Cargo Cargo Protein (with PTS1) Pex5_Cargo Pex5-Cargo Complex Cargo->Pex5_Cargo binds to Pex5 Pex5 Receptor Pex5->Pex5_Cargo Docking_Complex Docking Complex Pex5_Cargo->Docking_Complex docks to Inhibitor Pex5-Pex14 Inhibitor (ppi-IN-1 or Oxopiperazine) Inhibitor->Pex5_Cargo Inhibits Interaction Pex14 Pex14 Inhibitor->Pex14 Pex14->Docking_Complex Pex13 Pex13 Pex13->Docking_Complex Cargo_in Imported Cargo Protein Docking_Complex->Cargo_in translocates Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_cellular Cellular & In Vivo Activity HTS High-Throughput Screening (e.g., AlphaScreen, FP) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50/Ki (AlphaScreen, FP) Hit_ID->Dose_Response Kinetics Binding Kinetics (SPR) (kon, koff, Kd) Dose_Response->Kinetics Target_Engagement Cellular Target Engagement (CETSA) Dose_Response->Target_Engagement Cell_Activity Trypanocidal Activity (EC50) Target_Engagement->Cell_Activity Toxicity Cytotoxicity Assays Cell_Activity->Toxicity Comparison_Logic cluster_inhibitors Inhibitor Classes cluster_criteria Comparison Criteria Topic Comparison of Pex5-Pex14 Inhibitors Inhibitor1 This compound Topic->Inhibitor1 Inhibitor2 Oxopiperazine-Based Inhibitors Topic->Inhibitor2 Potency In Vitro Potency (Ki, IC50) Inhibitor1->Potency Cellular Cellular Efficacy (EC50) Inhibitor1->Cellular Inhibitor2->Potency Inhibitor2->Cellular Affinity Binding Affinity (Kd) Potency->Affinity related to

References

A Head-to-Head Comparison of PEX14-PEX5 Protein-Protein Interaction Inhibitors: Pex5-Pex14 ppi-IN-1 versus Pyrazolo[4,3-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the disruption of the PEX14-PEX5 protein-protein interaction (PPI) has emerged as a promising therapeutic strategy, particularly in the context of trypanosomal infections. This guide provides an objective comparison of two key classes of inhibitors targeting this interaction: Pex5-Pex14 ppi-IN-1 and compounds based on the pyrazolo[4,3-c]pyridine scaffold. This comparison is supported by experimental data on their biochemical and cellular activities.

The import of proteins into peroxisomes (or glycosomes in the case of trypanosomes) is a critical cellular process. This process is mediated by a cascade of protein-protein interactions, with the binding of the soluble receptor PEX5 to the membrane-docking protein PEX14 being a crucial step.[1][2] Inhibition of this interaction disrupts the import of essential enzymes into the organelle, leading to metabolic catastrophe and cell death in pathogens like Trypanosoma, the causative agent of devastating diseases such as Chagas disease and African sleeping sickness.[3][4]

This guide will delve into the performance of this compound and pyrazolo[4,3-c]pyridine derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Data Presentation

The following tables summarize the reported in vitro and cellular activities of this compound and representative compounds from the pyrazolo[4,3-c]pyridine scaffold.

Table 1: Biochemical and Cellular Activity of this compound

CompoundTarget PPIKᵢ (μM)EC₅₀ (μM) against T. b. brucei (bloodstream form)
This compound (Compound 8)PEX5-TbPEX14535

Data sourced from publicly available information.[5]

Table 2: Biochemical and Cellular Activity of Representative Pyrazolo[4,3-c]pyridine Derivatives

CompoundTarget PPIEC₅₀ (μM) in AlphaScreen Assay (TbPEX14-PEX5)K_D (μM) from NMREC₅₀ (μM) against T. b. brucei
1 TbPEX14-PEX5265163>50
13 TbPEX14-PEX5126Not ReportedNot Reported
20 TbPEX14-PEX5158Not ReportedNot Reported
29 TbPEX14-PEX549238.1

Data extracted from Dawidowski et al., J Med Chem, 2020.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches, the following diagrams have been generated using the DOT language.

cluster_cytosol Cytosol cluster_membrane Peroxisomal Membrane cluster_lumen Peroxisomal Lumen cluster_inhibition Inhibition PEX5 PEX5 Receptor PEX5_Cargo PEX5-Cargo Complex PEX5->PEX5_Cargo Binds Cargo PTS1-Cargo Protein Cargo->PEX5_Cargo PEX14 PEX14 Docking Protein PEX5_Cargo->PEX14 Docks Imported_Cargo Imported Cargo PEX14->Imported_Cargo Translocation Inhibitor PEX14-PEX5 Inhibitor (e.g., this compound, Pyrazolo[4,3-c]pyridines) Inhibitor->PEX14 Blocks Interaction

Caption: PEX14-PEX5 mediated protein import into the peroxisome and its inhibition.

cluster_workflow Experimental Workflow for Inhibitor Evaluation start Start biochemical Biochemical Assays (AlphaScreen, NMR) start->biochemical cellular Cellular Assays (Trypanocidal Activity) biochemical->cellular sar Structure-Activity Relationship (SAR) cellular->sar lead_opt Lead Optimization sar->lead_opt lead_opt->biochemical Iterative Improvement end End lead_opt->end

Caption: A generalized workflow for the discovery and optimization of PEX14-PEX5 inhibitors.

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for a comprehensive comparison.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for PPI Inhibition

This assay is a bead-based technology used to study biomolecular interactions in a high-throughput format.

  • Principle: The assay relies on two types of beads: a donor bead and an acceptor bead. In the context of the PEX14-PEX5 interaction, the PEX14 protein is conjugated to the donor bead, while a biotinylated peptide derived from PEX5 is bound to a streptavidin-coated acceptor bead. When the PEX14 and PEX5 peptide interact, the beads are brought into close proximity. Upon excitation of the donor bead at 680 nm, it generates singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm. Small molecule inhibitors that disrupt the PEX14-PEX5 interaction will prevent the beads from coming into proximity, leading to a decrease in the luminescent signal.

  • Protocol Outline:

    • Reagent Preparation: Recombinant His-tagged PEX14 and a biotinylated PEX5-derived peptide (e.g., ALSENWAQEFLA) are prepared. AlphaScreen donor beads (e.g., Nickel Chelate) and acceptor beads (Streptavidin-coated) are used.

    • Assay Plate Setup: The assay is typically performed in 384-well microplates.

    • Reaction Mixture: A mixture of His-PEX14 and the biotinylated PEX5 peptide is incubated with varying concentrations of the test inhibitor compounds in an appropriate buffer (e.g., PBS with BSA and Tween-20).

    • Bead Addition: The donor and acceptor beads are added to the reaction mixture.

    • Incubation: The plate is incubated in the dark at room temperature to allow for the binding reaction to reach equilibrium.

    • Signal Detection: The luminescent signal is read using a plate reader capable of AlphaScreen detection.

    • Data Analysis: The half-maximal effective concentration (EC₅₀) values are calculated by fitting the dose-response data to a suitable model.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Affinity

NMR spectroscopy is a powerful technique to confirm the direct binding of inhibitors to the target protein and to determine the binding affinity (K_D).

  • Principle: The chemical environment of atomic nuclei is sensitive to their surroundings. When a small molecule inhibitor binds to a protein, it causes changes in the chemical shifts of the protein's NMR signals, particularly for those residues at or near the binding site. By monitoring these chemical shift perturbations (CSPs) upon titration of the inhibitor, one can confirm binding and determine the dissociation constant (K_D).

  • Protocol Outline:

    • Protein Preparation: ¹⁵N-labeled recombinant PEX14 N-terminal domain (NTD) is expressed and purified.

    • NMR Sample Preparation: A solution of ¹⁵N-labeled PEX14 NTD is prepared in a suitable NMR buffer.

    • NMR Titration: A series of ¹H-¹⁵N HSQC spectra are recorded for the ¹⁵N-PEX14 NTD sample. Aliquots of a concentrated stock solution of the inhibitor are incrementally added to the NMR sample.

    • Data Acquisition: After each addition of the inhibitor, a ¹H-¹⁵N HSQC spectrum is acquired.

    • Data Analysis: The changes in the chemical shifts of the protein's backbone amide signals are monitored. The magnitude of the chemical shift perturbation is plotted against the molar ratio of the inhibitor to the protein. The dissociation constant (K_D) is then determined by fitting these data to a binding isotherm equation.

Trypanosoma brucei Cellular Assay for Trypanocidal Activity

This assay evaluates the ability of the inhibitors to kill the Trypanosoma brucei parasites in a cell culture setting.

  • Principle: The viability of T. b. brucei cells is assessed after incubation with the inhibitor compounds. A common method involves the use of a viability dye, such as resazurin, which is reduced by metabolically active cells to the fluorescent product resorufin. A decrease in fluorescence indicates a reduction in cell viability.

  • Protocol Outline:

    • Cell Culture: Trypanosoma brucei brucei bloodstream form parasites are cultured in an appropriate medium (e.g., HMI-9) supplemented with serum at 37°C in a 5% CO₂ atmosphere.

    • Assay Plate Setup: The assay is performed in 96-well plates. A suspension of T. b. brucei cells is seeded into each well at a defined density.

    • Compound Addition: The test inhibitors are added to the wells at various concentrations.

    • Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow the compounds to exert their effect.

    • Viability Assessment: A resazurin-based solution is added to each well, and the plates are incubated for a further few hours.

    • Fluorescence Measurement: The fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths.

    • Data Analysis: The half-maximal effective concentration (EC₅₀) values, representing the concentration of the compound that causes 50% inhibition of cell growth, are calculated from the dose-response curves.

Concluding Remarks

Both this compound and the pyrazolo[4,3-c]pyridine scaffold represent promising starting points for the development of novel therapeutics targeting the PEX14-PEX5 PPI. The pyrazolo[4,3-c]pyridine scaffold has been the subject of extensive structure-activity relationship studies, leading to compounds with low micromolar to high nanomolar cellular activity against Trypanosoma brucei. This compound also demonstrates potent trypanocidal activity.

A direct, side-by-side comparison of these two inhibitor classes under identical experimental conditions would be invaluable for a definitive assessment of their relative potential. The detailed experimental protocols provided herein offer a framework for such comparative studies. Future research efforts focused on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds will be critical for their advancement as clinical candidates.

References

Comparative Analysis of PEX5-PEX14 Protein-Protein Interaction Inhibitors: A Focus on Human PEX14 Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of small molecule inhibitors targeting the PEX5-PEX14 protein-protein interaction (PPI), a critical component of the peroxisomal protein import machinery. The primary focus is to delineate the cross-reactivity profile of these inhibitors with human PEX14, a crucial aspect for the development of therapeutics targeting pathogens like Trypanosoma while minimizing off-target effects in the human host.

Introduction to the PEX5-PEX14 Interaction

The proper functioning of peroxisomes relies on the import of matrix proteins from the cytosol, a process mediated by the cycling receptor PEX5. PEX5 recognizes cargo proteins bearing a Peroxisomal Targeting Signal 1 (PTS1) and transports them to the peroxisomal membrane. Here, PEX5 docks with PEX14, a central component of the import machinery, initiating the translocation of the cargo into the peroxisomal matrix. Given its essential role, the PEX5-PEX14 interaction has emerged as a promising target for therapeutic intervention, particularly in diseases caused by trypanosomatid parasites where the analogous organelle, the glycosome, is vital for survival.

Pex5-pex14 ppi-IN-1 and the Challenge of Selectivity

Comparative Inhibitor Data

Significant efforts have been made to develop potent and selective inhibitors of the T. brucei PEX5-PEX14 interaction. The following table summarizes the performance of key inhibitors, including this compound and other compounds for which comparative data against the human ortholog is available. This comparison underscores the potential for designing inhibitors with high selectivity.

InhibitorTarget OrganismBinding Affinity (Ki) for Target PEX14Cross-Reactivity with Human PEX14Cellular Activity (EC50)Reference
This compound (Compound 8) Trypanosoma brucei53 µMData not available5 µM (T. b. brucei)[1]
Compound 4 Trypanosoma bruceiNot specifiedWeaker binding to human orthologNot specified[2]
Compound 5 Trypanosoma brucei207 nMWeaker binding to human ortholog186 nM (T. b. brucei)[2]

Note: The weaker binding of Compounds 4 and 5 to human PEX14 demonstrates that selectivity is achievable, likely by exploiting structural differences between the trypanosomal and human PEX14 proteins.[2]

Signaling Pathway and Experimental Workflow

To understand the mechanism of inhibition and the methods used to assess it, the following diagrams illustrate the PEX5-PEX14 mediated protein import pathway and a typical experimental workflow for inhibitor screening.

PEX5_PEX14_Pathway cluster_cytosol Cytosol cluster_membrane Peroxisomal Membrane cluster_matrix Peroxisome Matrix Cytosol Cytosol Peroxisome_Matrix Peroxisome_Matrix Membrane Cargo PTS1 Cargo PEX5_Cargo PEX5-Cargo Complex Cargo->PEX5_Cargo Binding PEX5 PEX5 Receptor PEX5->PEX5_Cargo PEX14 PEX14 PEX5_Cargo->PEX14 Importomer Importomer Complex PEX5_Cargo->Importomer PEX14->Importomer Importomer->PEX5 Recycling Cargo_Released PTS1 Cargo Importomer->Cargo_Released Translocation

Caption: PEX5-PEX14 mediated peroxisomal protein import pathway.

Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screen Primary High-Throughput Screen (e.g., Fluorescence Polarization) Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response and IC50/Ki Determination (e.g., ITC, SPR) Hit_Identification->Dose_Response Confirmed Hits Selectivity_Assay Selectivity Assay (Human vs. Target PEX14) Dose_Response->Selectivity_Assay Cellular_Assay Cellular Activity Assay Selectivity_Assay->Cellular_Assay Selective Hits Lead_Optimization Lead Optimization Cellular_Assay->Lead_Optimization

Caption: Experimental workflow for screening PEX5-PEX14 PPI inhibitors.

Experimental Protocols

Accurate assessment of inhibitor potency and selectivity is paramount. The following are detailed methodologies for key experiments used in the characterization of PEX5-PEX14 inhibitors.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Objective: To determine the thermodynamic parameters of inhibitor binding to PEX14, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Materials:

  • Purified recombinant human PEX14 and/or T. brucei PEX14 protein.

  • PEX5-PEX14 inhibitor.

  • ITC instrument (e.g., Malvern MicroCal PEAQ-ITC).

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% DMSO).

Protocol:

  • Prepare a solution of PEX14 protein (typically 10-50 µM) in the assay buffer and load it into the sample cell of the ITC instrument.

  • Prepare a solution of the inhibitor (typically 10-20 fold higher concentration than the protein) in the same assay buffer and load it into the injection syringe.

  • Set the experimental parameters, including cell temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2 µL injections every 150 seconds).

  • Initiate the titration experiment, injecting the inhibitor into the protein solution.

  • Record the heat changes associated with each injection.

  • Analyze the resulting data using the instrument's software to fit a binding model (e.g., one-site binding) and determine the Kd, ΔH, and n.

Fluorescence Polarization (FP) Assay for High-Throughput Screening and IC50 Determination

Objective: To measure the inhibition of the PEX5-PEX14 interaction by a compound in a high-throughput format.

Materials:

  • Purified recombinant PEX14 protein.

  • A fluorescently labeled PEX5-derived peptide (e.g., FAM-labeled peptide containing the WxxxF/Y motif).

  • PEX5-PEX14 inhibitor.

  • FP-compatible microplates (e.g., black, low-binding 384-well plates).

  • Plate reader with FP capabilities.

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT).

Protocol:

  • Probe and Protein Titration: Determine the optimal concentrations of the fluorescent PEX5 peptide and PEX14 protein that give a stable and robust FP signal.

  • Inhibitor Screening: a. In the microplate wells, add a fixed concentration of the fluorescent PEX5 peptide and PEX14 protein. b. Add the test compounds from a library at a single concentration (for primary screening) or in a serial dilution (for IC50 determination). c. Include appropriate controls: no inhibitor (maximum polarization) and no protein (minimum polarization).

  • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to reach binding equilibrium.

  • Measure the fluorescence polarization of each well using the plate reader.

  • Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The development of selective inhibitors targeting the PEX5-PEX14 PPI holds significant promise for the treatment of trypanosomal diseases. While direct cross-reactivity data for this compound with human PEX14 is currently lacking, the successful design of other selective inhibitors demonstrates that exploiting the structural differences between the parasite and human proteins is a viable strategy. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of inhibitor potency and selectivity, which are essential steps in the advancement of novel therapeutics. Further investigation into the cross-reactivity of existing and novel inhibitors with human PEX14 is crucial to ensure the safety and efficacy of these potential drugs.

References

A Comparative Guide to the Binding Kinetics of Pex5-Pex14 Interaction and its Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between the peroxisomal targeting signal 1 (PTS1) receptor, Pex5, and the peroxisomal membrane protein, Pex14, is a critical step in the import of matrix proteins into peroxisomes. This protein-protein interaction (PPI) represents a potential therapeutic target for various diseases, including trypanosomiasis, where the analogous organelle is the glycosome.[1][2] This guide provides a comparative analysis of the binding kinetics of the Pex5-Pex14 interaction and its known inhibitors, supported by experimental data and detailed protocols.

The Pex5-Pex14 Interaction: A Molecular Overview

The docking of the cargo-loaded Pex5 receptor to the peroxisomal membrane is primarily mediated by the interaction between the N-terminal domain (NTD) of Pex5 and the NTD of Pex14.[3][4] The Pex5 NTD contains multiple diaromatic pentapeptide motifs, commonly known as WxxxF/Y motifs, that are recognized by a hydrophobic binding pocket on the surface of the Pex14 NTD.[5] This multivalent interaction is crucial for the assembly of the protein import machinery.

Comparative Binding Kinetics

The binding affinity of the Pex5-Pex14 interaction has been characterized using various biophysical techniques, primarily Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). These studies have provided valuable quantitative data on the dissociation constants (KD) and thermodynamic parameters of this interaction.

In recent years, small molecule inhibitors targeting the Pex5-Pex14 PPI in Trypanosoma have been developed as potential therapeutics. The binding affinities of these inhibitors are typically reported as inhibition constants (Ki) or half-maximal effective concentrations (EC50) from cellular assays.

The following table summarizes the available quantitative data for the natural Pex5-Pex14 interaction and its inhibitors. It is important to note that the data for the natural interaction is primarily from human peroxisomal proteins, while the inhibitor data is for the analogous interaction in Trypanosoma.

Interacting MoleculesSpeciesMethodKD / Ki / EC50Thermodynamic Parameters (ΔH, -TΔS)Reference
Pex5 (108–127) - Pex14(N)HumanITC0.07 µM-
Pex5 (113–127) - Pex14(N)HumanITC0.12 µM-
Pex5 (116–124) - Pex14(N)HumanITC0.47 µM-
Pex5 NTD (1–315) - Pex14 NTD (1–104)HumanITC150 nMΔH = -15.8 kcal/mol, -TΔS = 6.7 kcal/mol
Pex5 NTD (1–315) - Pex14 NTD (1–104) (in presence of bicelles)HumanITC250 nMΔH = -6.3 kcal/mol, -TΔS = 2.8 kcal/mol
Pex5 - Pex14 (1-78)HumanSPRlow nanomolar range-
Pex5 (truncated) - Pex14Trypanosoma cruziITC227 nM-
Inhibitor 5Trypanosoma-Ki = 207 nM-
Pyrazolo[4,3-c]pyridine derivativeTrypanosomaAlphaScreenModerate affinity-
Dibenzo[b,f]oxazepin-11(10H)-one derivativeTrypanosomaHTS--
Optimized InhibitorTrypanosoma bruceiCell-basedEC50 = 0.19 µM-
Optimized InhibitorTrypanosoma cruziCell-basedEC50 = 0.57 µM-

Signaling Pathways and Experimental Workflows

To visualize the biological context and the experimental approach to studying these interactions, the following diagrams are provided.

Pex5_Pex14_Pathway cluster_cytosol Cytosol cluster_peroxisome Peroxisomal Membrane cluster_lumen Peroxisomal Lumen Cargo Cargo (PTS1) Pex5 Pex5 Receptor Cargo->Pex5 Binding Cargo_Pex5 Cargo-Pex5 Complex Pex5->Cargo_Pex5 Pex14 Pex14 Cargo_Pex5->Pex14 Docking Pex14->Cargo_Pex5 Recycling Importomer Importomer Complex Pex14->Importomer Pex13 Pex13 Pex13->Importomer Cargo_Lumen Cargo Importomer->Cargo_Lumen Translocation

Caption: Peroxisomal protein import pathway involving Pex5 and Pex14.

ITC_Workflow cluster_prep Sample Preparation cluster_itc Isothermal Titration Calorimetry cluster_analysis Data Analysis Protein_Prep Purify & Dialyze Pex14 (Cell) & Pex5/Inhibitor (Syringe) Buffer_Prep Prepare Identical Degassed Buffer ITC_Setup Load Samples into Calorimeter Protein_Prep->ITC_Setup Buffer_Prep->ITC_Setup Titration Inject Syringe Sample into Cell ITC_Setup->Titration Data_Acquisition Measure Heat Change per Injection Titration->Data_Acquisition Integration Integrate Raw Data to Obtain ΔH Data_Acquisition->Integration Fitting Fit Binding Isotherm to Model Integration->Fitting Results Determine KD, n, ΔH, ΔS Fitting->Results

Caption: Generalized workflow for Isothermal Titration Calorimetry (ITC).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of binding kinetics data. Below are generalized protocols for Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for studying protein-protein interactions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of two molecules, providing a complete thermodynamic profile of the interaction in a single experiment.

1. Sample Preparation:

  • Express and purify the Pex14 NTD and the Pex5 peptide/NTD or the small molecule inhibitor.

  • Dialyze both protein/peptide samples extensively against the same buffer to minimize heats of dilution. A typical buffer is 20 mM sodium phosphate, 100 mM NaCl, pH 6.5.

  • Degas the buffer and the samples before use to prevent bubble formation in the calorimeter.

  • Accurately determine the concentrations of the protein and ligand.

2. ITC Experiment:

  • Set the experimental temperature, typically 25°C (298 K).

  • Load the Pex14 NTD solution (e.g., 30 µM) into the sample cell of the calorimeter.

  • Load the Pex5 peptide/NTD or inhibitor solution (e.g., 50-600 µM) into the injection syringe. The concentration in the syringe should be 10-20 times that in the cell.

  • Perform a series of injections (e.g., 20-30 injections of 2-5 µL) with adequate spacing to allow the signal to return to baseline.

3. Data Analysis:

  • Integrate the raw data to determine the heat change for each injection.

  • Subtract the heat of dilution, determined from a control experiment where the ligand is injected into the buffer alone.

  • Fit the integrated data to a suitable binding model (e.g., one-site binding) using the manufacturer's software to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

  • The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time binding of an analyte in solution to a ligand immobilized on a sensor surface.

1. Sensor Chip Preparation and Ligand Immobilization:

  • Choose a suitable sensor chip (e.g., CM5 chip).

  • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Immobilize the Pex14 NTD (ligand) to the sensor surface via amine coupling. It is important to perform pH scouting to determine the optimal pH for immobilization.

  • Deactivate any remaining active esters with ethanolamine.

  • A reference flow cell should be prepared in the same way but without the immobilized ligand to subtract non-specific binding.

2. Binding Analysis:

  • Prepare a series of dilutions of the Pex5 peptide/NTD or inhibitor (analyte) in a suitable running buffer (e.g., HBS buffer with 0.11% Tween-20).

  • Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate.

  • Monitor the change in the refractive index in real-time, which is proportional to the amount of bound analyte. This generates a sensorgram showing the association phase.

  • After the injection, flow running buffer over the surface to monitor the dissociation of the complex (dissociation phase).

  • Regenerate the sensor surface between different analyte concentrations if necessary, using a mild regeneration solution (e.g., 50 mM NaOH).

3. Data Analysis:

  • Subtract the signal from the reference flow cell from the signal from the ligand flow cell.

  • Fit the association and dissociation curves globally to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).

  • The equilibrium dissociation constant (KD) is calculated as koff/kon.

This guide provides a foundational understanding of the Pex5-Pex14 interaction and the methodologies used to characterize its binding kinetics. The data presented highlights the potential for targeting this PPI, particularly in the context of developing novel therapeutics for trypanosomiasis. Researchers are encouraged to consult the cited literature for more detailed experimental conditions and data analysis procedures.

References

Validating the Disruption of PEX5-PEX14 Interaction in Live Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between the peroxisomal biogenesis factor 5 (PEX5), the primary import receptor for peroxisomal matrix proteins, and the peroxisomal membrane protein PEX14 is a critical step in the import of proteins into the peroxisome. This interaction serves as a docking point for PEX5 at the peroxisomal membrane, facilitating the translocation of cargo proteins into the organelle's matrix. Disrupting this interaction has emerged as a promising therapeutic strategy for certain diseases, including trypanosomiasis, where the parasite relies on specialized peroxisomes called glycosomes for survival.[1][2][3] This guide provides a comparative overview of key experimental methods to validate the disruption of the PEX5-PEX14 interaction in live cells, complete with supporting data and detailed protocols.

The PEX5-PEX14 Interaction: Two Key Interfaces

The interaction between PEX5 and PEX14 is multifaceted, involving at least two distinct binding interfaces:

  • N-Terminal Domain (NTD) Interaction: The N-terminal region of PEX5 contains multiple diaromatic WxxxF/Y motifs that are recognized by the N-terminal domain of PEX14.[4][5] This interaction is considered the primary docking mechanism.

  • C-Terminal Domain (CTD) Interaction: A more recently discovered interface involves the C-terminal tetratricopeptide repeat (TPR) domain of PEX5, which binds to a conserved IPSWQI peptide motif within the C-terminal region of PEX14. This interaction is thought to play a role in receptor recycling and modulating the import process.

Disruption of either of these interactions can lead to impaired peroxisomal protein import, making them attractive targets for therapeutic intervention.

PEX5_PEX14_Interaction PEX5-PEX14 Interaction Pathway cluster_cytosol Cytosol cluster_peroxisome_membrane Peroxisomal Membrane cluster_peroxisome_lumen Peroxisomal Lumen PEX5 PEX5 NTD (WxxxF/Y motifs) TPR (Cargo Binding) PEX5_Cargo PEX5-Cargo Complex Cargo Cargo (PTS1) Cargo->PEX5:tpr binds PEX14 PEX14 NTD CTD (IPSWQI motif) PEX5_Cargo:name->PEX14:ntd docks via NTD-NTD interaction PEX5_Cargo:name->PEX14:ctd interacts via TPR-CTD interaction Cargo_Lumen Cargo PEX5_Cargo->Cargo_Lumen translocation

Figure 1: Simplified diagram of the PEX5-PEX14 interaction at the peroxisomal membrane.

Comparison of Validation Methods

A variety of techniques, ranging from in vitro biophysical assays to live-cell imaging, can be employed to validate the disruption of the PEX5-PEX14 interaction. The choice of method depends on the specific research question, desired throughput, and available resources.

Method Principle Type of Data Advantages Disadvantages
Co-Immunoprecipitation (Co-IP) Pull-down of a target protein and its binding partners from cell lysates using a specific antibody.Qualitative/Semi-quantitative (Western Blot)In-cell interaction evidence; relatively straightforward.Prone to false positives/negatives; may not capture transient interactions.
FRET/BRET Measurement of energy transfer between fluorescently/luminescently tagged PEX5 and PEX14 in close proximity.Quantitative (Energy transfer efficiency)Real-time analysis in live cells; can quantify interaction strength.Requires genetic tagging; potential for artifacts from overexpression.
Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled peptides upon binding to a larger protein.Quantitative (Binding affinity - KD)Homogeneous assay; suitable for HTS of inhibitors.In vitro; requires purified components.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of two molecules.Quantitative (Binding affinity - KD, stoichiometry, thermodynamics)Gold standard for binding affinity; label-free.Requires large amounts of pure protein; low throughput.
Peroxisomal Import Assay Microscopic analysis of the subcellular localization of a fluorescently tagged cargo protein (e.g., GFP-SKL).Quantitative (Percentage of cells with peroxisomal import)Direct functional readout of the import machinery.Indirect measure of PEX5-PEX14 interaction; endpoint assay.
NMR Spectroscopy Detects changes in the chemical environment of atomic nuclei upon protein-protein interaction.Structural (Binding interface mapping), Quantitative (Binding affinity - KD)Provides detailed structural information.Requires specialized equipment and expertise; requires large amounts of pure, isotopically labeled protein.

Quantitative Data Summary

The following table summarizes representative binding affinities for the PEX5-PEX14 interaction determined by various methods. These values can serve as a benchmark when evaluating the potency of potential inhibitors.

Interacting Partners Method Dissociation Constant (KD) Reference
PEX5 (WxxxF/Y peptides) & PEX14 NTDIsothermal Titration Calorimetry (ITC)0.07 - 0.47 µM
PEX5 NTD & PEX14 NTDIsothermal Titration Calorimetry (ITC)150 - 250 nM
PEX5 TPR & PEX14 IPSWQI peptideFluorescence Polarization (FP)250 µM
PEX14-PEX5 Inhibitor (Compound 5)Not specified (likely biochemical assay)Ki = 207 nM

Key Experimental Protocols

Co-Immunoprecipitation (Co-IP)

This protocol provides a general framework for assessing the PEX5-PEX14 interaction in cultured mammalian cells.

Materials:

  • Cultured cells expressing endogenous or tagged PEX5 and PEX14.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Antibody against PEX5 or PEX14.

  • Protein A/G magnetic beads.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Cell Lysis: Harvest and wash cells, then lyse in ice-cold lysis buffer.

  • Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation: Incubate the clarified lysate with the primary antibody for 2-4 hours at 4°C with gentle rotation.

  • Bead Capture: Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads by resuspending in elution buffer and heating.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both PEX5 and PEX14.

CoIP_Workflow Co-Immunoprecipitation Workflow start Start: Cultured Cells lysis Cell Lysis start->lysis clarify Clarify Lysate (Centrifugation) lysis->clarify ip Immunoprecipitation (Add anti-PEX14 Ab) clarify->ip capture Bead Capture (Add Protein A/G beads) ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analysis Western Blot Analysis (Probe for PEX5 and PEX14) elute->analysis end End: Interaction Confirmed analysis->end

Figure 2: A generalized workflow for Co-Immunoprecipitation.

Bioluminescence Resonance Energy Transfer (BRET) Assay

This protocol outlines a BRET saturation assay to quantify the PEX5-PEX14 interaction in live cells.

Materials:

  • HEK-293T cells.

  • Expression vectors for PEX5 fused to a BRET donor (e.g., NanoLuc) and PEX14 fused to a BRET acceptor (e.g., YFP).

  • Transfection reagent (e.g., Fugene 6).

  • BRET substrate (e.g., furimazine).

  • Microplate reader capable of measuring luminescence at two distinct wavelengths.

Procedure:

  • Transfection: Co-transfect HEK-293T cells with varying ratios of the donor and acceptor plasmids. A constant total amount of plasmid DNA should be used.

  • Incubation: Culture the cells for 24-48 hours to allow for protein expression.

  • Assay Preparation: Resuspend the cells in a suitable buffer (e.g., PBS).

  • BRET Measurement: Add the BRET substrate to the cell suspension and immediately measure the luminescence at the donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio as a function of the acceptor/donor expression ratio. The resulting saturation curve can be used to determine the BRETmax (maximum BRET signal) and BRET50 (acceptor/donor ratio required to reach 50% of BRETmax), which are indicative of the interaction strength.

BRET_Workflow BRET Saturation Assay Workflow start Start: HEK-293T Cells transfect Co-transfect with PEX5-NLuc (Donor) & PEX14-YFP (Acceptor) (Varying Ratios) start->transfect incubate Incubate (24-48h) transfect->incubate prepare Prepare Cell Suspension incubate->prepare measure Add Substrate & Measure Luminescence prepare->measure analyze Calculate BRET Ratio & Plot Saturation Curve measure->analyze end End: Quantify Interaction analyze->end

Figure 3: Workflow for a BRET saturation assay.

Peroxisomal Import Assay

This assay functionally assesses the integrity of the peroxisomal import machinery.

Materials:

  • Human fibroblast cells (wild-type and PEX14-deficient, if available).

  • Expression vector for a fluorescently tagged peroxisomal targeting signal 1 (PTS1) cargo protein (e.g., EGFP-SKL).

  • Transfection reagent.

  • Fluorescence microscope.

Procedure:

  • Transfection: Transfect the cells with the EGFP-SKL expression vector. If testing inhibitors, pre-incubate the cells with the compound before and during transfection.

  • Incubation: Culture the cells for 24-48 hours.

  • Imaging: Observe the subcellular localization of the EGFP-SKL protein using fluorescence microscopy.

  • Quantification: Score a significant number of transfected cells (e.g., 100-200) for either punctate (peroxisomal) or cytosolic fluorescence. The percentage of cells with a cytosolic localization of EGFP-SKL reflects the degree of import disruption.

Conclusion

Validating the disruption of the PEX5-PEX14 interaction is a critical step in the development of novel therapeutics targeting peroxisomal function. The methods outlined in this guide provide a comprehensive toolkit for researchers to qualitatively and quantitatively assess this interaction in various experimental settings. A multi-faceted approach, combining biophysical, live-cell imaging, and functional assays, will provide the most robust and reliable validation of PEX5-PEX14 interaction inhibitors.

References

A Comparative Guide to Structure-Activity Relationships of Pex5-Pex14 Protein-Protein Interaction (PPI) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of small-molecule inhibitors developed to target the Pex5-Pex14 protein-protein interaction (PPI), a critical process for the survival of Trypanosoma parasites, the causative agents of devastating diseases like Chagas disease and African sleeping sickness. By disrupting the import of essential enzymes into glycosomes, these inhibitors induce a metabolic catastrophe leading to parasite death.[1][2] This document summarizes the structure-activity relationship (SAR) studies for key chemical scaffolds, details the experimental protocols used for their evaluation, and visualizes the underlying biological pathways and discovery workflows.

Mechanism of Action: Inhibiting Glycosomal Protein Import

The Pex5-Pex14 interaction is central to the import of glycolytic enzymes into the glycosome, an organelle unique and essential to Trypanosoma.[1][3] Pex5 acts as a soluble receptor that binds to cargo enzymes in the cytosol and docks onto Pex14 at the glycosomal membrane to facilitate translocation. The inhibitors discussed herein are designed to physically block the binding interface between Pex5 and Pex14, leading to the mislocalization of these enzymes, ATP depletion, and ultimately, parasite death.

MOA cluster_0 Normal Glycosomal Import cluster_1 Inhibited Pathway Pex5 Pex5 Receptor + Glycolytic Enzymes Pex14 Pex14 on Glycosome Membrane Pex5->Pex14 Interaction Glycosome Glycosome Pex14->Glycosome Translocation Inhibitor Pex5-Pex14 Inhibitor BlockedPex14 Pex14 (Blocked) Inhibitor->BlockedPex14 Binding Mislocalization Enzyme Mislocalization in Cytosol BlockedPex14->Mislocalization Death Metabolic Catastrophe & Parasite Death Mislocalization->Death Pex5_2 Pex5 Receptor + Glycolytic Enzymes Pex5_2->BlockedPex14 Interaction Blocked DDC cluster_validation Hit Validation Screening HTS or In Silico Screening HitID Hit Identification Screening->HitID Validation Biophysical Validation HitID->Validation Structure Structure Determination (X-ray / NMR) Validation->Structure Confirm Binding SBDD Structure-Based Design & SAR Optimization Structure->SBDD Guide Design CellAssay Cellular Efficacy (Trypanocidal Assay) SBDD->CellAssay Synthesize & Test New Analogues CellAssay->SBDD Iterative Feedback Lead Lead Compound CellAssay->Lead Identify Potent Compounds Alpha AlphaScreen (EC50) NMR NMR Binding (Kd, CSP)

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Pex5-Pex14 ppi-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in humans or animals.

This document provides crucial safety and logistical guidance for the proper handling and disposal of Pex5-Pex14 ppi-IN-1, a small molecule inhibitor of the PEX14-PEX5 protein-protein interaction. This information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with standard regulations. In the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a potentially hazardous substance.

I. Understanding this compound

PropertyValueSource
Molecular Formula C26H28N4O3[2]
Ki 53 μM[2][3]
EC50 (T. b. brucei) 5 μM[3]
Storage Temperature -20°C

II. Personal Protective Equipment (PPE) and Safe Handling

Due to the unknown hazard profile of this compound, stringent adherence to safety protocols is mandatory.

  • Engineering Controls : All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Personal Protective Equipment :

    • Eye Protection : Wear chemical safety goggles or a face shield.

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.

    • Body Protection : A lab coat must be worn at all times.

    • Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required.

III. Step-by-Step Disposal Protocol

The disposal of this compound and associated waste must be managed through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in regular trash.

1. Waste Segregation:

  • Solid Waste :

    • Collect unused or expired solid this compound.

    • Include any materials contaminated with the solid compound, such as weigh boats, spatulas, and contaminated gloves or bench paper.

  • Liquid Waste :

    • Collect all solutions containing this compound, including stock solutions, experimental media, and the first rinse of any container that held the compound.

    • Segregate aqueous solutions from those containing organic solvents.

  • Sharps Waste :

    • Dispose of any chemically contaminated sharps, such as pipette tips, needles, and broken glass, in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.

2. Waste Container Management:

  • Container Type : Use only approved, leak-proof, and chemically compatible containers for hazardous waste. Ensure containers have secure, tight-fitting lids.

  • Labeling : All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A list of all constituents, including solvents and their approximate concentrations.

    • The date when waste was first added to the container.

  • Storage :

    • Keep waste containers closed at all times, except when adding waste.

    • Store waste in a designated, secure, and well-ventilated satellite accumulation area, away from general laboratory traffic.

    • Ensure secondary containment is used for liquid waste containers to prevent spills.

3. Requesting Waste Pickup:

  • Follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department.

  • Do not allow hazardous waste to accumulate. Request a pickup when the container is full or according to your institution's guidelines.

4. Spill Management:

  • In case of a spill, evacuate the area and prevent others from entering.

  • If the spill is small and you are trained to handle it, wear appropriate PPE and use a chemical spill kit to absorb the material.

  • Place all cleanup materials in a sealed, labeled hazardous waste container.

  • For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.

IV. Experimental Workflow and Disposal Logic

The following diagrams illustrate the general workflow for experiments involving this compound and the decision-making process for its proper disposal.

Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_waste Waste Generation start Obtain Solid this compound weigh Weigh Compound in Fume Hood start->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve solid_waste Contaminated Solid Waste (Tips, Tubes, Gloves) weigh->solid_waste stock Prepare Stock Solution dissolve->stock dissolve->solid_waste dilute Prepare Working Solutions stock->dilute unused_stock Unused Stock/Working Solutions stock->unused_stock treat Treat Cells or Samples dilute->treat liquid_waste Contaminated Liquid Waste (Media, Buffers) dilute->liquid_waste incubate Incubate and Perform Assay treat->incubate treat->solid_waste treat->liquid_waste analyze Analyze Results incubate->analyze Disposal Decision Tree for this compound Waste cluster_type Identify Waste Type cluster_action Segregate and Dispose start Waste Generated Containing This compound is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No solid_container Place in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes is_sharp Sharp? is_liquid->is_sharp No liquid_container Place in Labeled Liquid Hazardous Waste Container is_liquid->liquid_container Yes sharp_container Place in Labeled Sharps Hazardous Waste Container is_sharp->sharp_container Yes contact_ehs Contact EHS for Pickup is_sharp->contact_ehs No solid_container->contact_ehs liquid_container->contact_ehs sharp_container->contact_ehs

References

Personal protective equipment for handling Pex5-pex14 ppi-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling novel chemical compounds. This document provides essential, immediate safety and logistical information for the handling of Pex5-pex14 ppi-IN-1, a PEX14-PEX5 protein-protein interaction (PPI) inhibitor. The following procedural guidance is based on general laboratory safety protocols for handling research chemicals, as a specific Safety Data Sheet (SDS) for this compound was not publicly available.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure to research chemicals. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification/StandardPurpose
Eye Protection Safety Glasses/GogglesANSI Z87.1 certifiedProtects eyes from splashes or aerosols.
Hand Protection Chemical-resistant GlovesNitrile or other appropriate material for the solvent usedPrevents skin contact with the compound and solvents.
Body Protection Laboratory CoatStandard, fully buttonedProtects skin and personal clothing from contamination.
Respiratory Fume HoodCertified and properly functioningTo be used when handling the solid compound or preparing solutions to avoid inhalation of dust or vapors.

Operational and Disposal Plan

A clear plan for handling and disposal is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Based on available information for similar compounds, storage at -20°C is recommended for long-term stability.

Handling and Preparation of Solutions
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Work should be conducted in a designated area, preferably within a chemical fume hood.

  • Weighing: When weighing the solid compound, use an analytical balance inside a fume hood to minimize the risk of inhaling airborne particles.

  • Dissolving: To prepare a stock solution, add the solvent to the vial containing the pre-weighed compound. Gently agitate to dissolve. Avoid heating unless specified in a validated protocol.

  • Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, date of preparation, and your initials.

Spill Management
  • Small Spills: In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated material in a sealed container for proper disposal. Clean the spill area with an appropriate solvent.

  • Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal
  • All waste materials, including empty vials, contaminated PPE, and unused solutions, should be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps in the safe handling of this compound, from receiving the compound to its final disposal.

Safe Handling Workflow for this compound Receiving Receiving and Inspection Storage Secure Storage (-20°C) Receiving->Storage Preparation Preparation in Fume Hood Storage->Preparation Handling Handling with Full PPE Preparation->Handling Experiment Experimental Use Handling->Experiment Waste_Collection Waste Segregation and Collection Experiment->Waste_Collection Disposal Hazardous Waste Disposal Waste_Collection->Disposal Required Personal Protective Equipment (PPE) Researcher Researcher Eye_Protection Safety Glasses/Goggles Researcher->Eye_Protection Hand_Protection Chemical-resistant Gloves Researcher->Hand_Protection Body_Protection Lab Coat Researcher->Body_Protection Respiratory_Protection Fume Hood Researcher->Respiratory_Protection

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.